1,3-Dimethoxybutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(8-3)4-5-7-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQEORWPZVZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906189 | |
| Record name | 1,3-Dimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10143-66-5 | |
| Record name | 1,3-Dimethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethoxy butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIMETHOXY BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGA55220GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethoxybutane
Abstract
This technical guide provides a comprehensive exploration of the synthesis and structural elucidation of 1,3-dimethoxybutane (CAS No: 10143-66-5), a diether of significant interest in various chemical applications. Primarily valued as a polar aprotic solvent and a versatile building block in organic synthesis, a reliable and well-characterized source of this compound is essential for research and development professionals.[1][2] This document details a high-yield synthetic methodology starting from commercially available 1,3-butanediol. Furthermore, it establishes a robust, multi-technique analytical workflow for the unambiguous characterization of the target molecule, ensuring its structural integrity and purity. The guide integrates field-proven insights with detailed, step-by-step protocols for both synthesis and characterization, making it an essential resource for researchers, chemists, and drug development professionals.
Introduction to this compound
Chemical Identity and Structure
This compound is an aliphatic diether featuring a four-carbon chain with methoxy groups (-OCH₃) substituted at the first and third carbon atoms. The presence of a chiral center at the C3 position means the compound exists as a racemic mixture of (S)- and (R)-enantiomers unless a stereoselective synthesis is employed.[2] For most solvent and general synthesis applications, the racemic form is utilized.
The definitive structure, based on its IUPAC name, is CH₃-O-CH₂-CH₂-CH(OCH₃)-CH₃ . This structure is critical for interpreting the spectroscopic data that follows.
Physicochemical Properties
The physical and chemical properties of this compound define its applications, particularly its utility as a solvent. Its moderate boiling point and ether-like nature make it suitable for a range of reaction conditions.[1]
| Property | Value | Source |
| CAS Number | 10143-66-5 | [3] |
| Molecular Formula | C₆H₁₄O₂ | [3] |
| Molecular Weight | 118.17 g/mol | [4][5] |
| Boiling Point | 118-119 °C (at 760 mmHg) | [3] |
| Density | ~0.849 g/cm³ (at 25 °C) | [6] |
| Appearance | Colorless liquid | [1] |
| Odor | Pleasant, ether-like | [1] |
| Flash Point | 13.8 °C | [6] |
Significance and Applications
The 1,3-diether functionality imparts a unique polarity and solvency profile, positioning this compound as a useful polar aprotic solvent. Its stability under neutral and basic conditions makes it a suitable medium for reactions involving organometallic reagents or strong bases.[1][2] Furthermore, as a functionalized butane derivative, it serves as a chiral or achiral building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.
Synthesis of this compound
Strategic Approach: The Rationale for Methylation of 1,3-Butanediol
While several synthetic routes to ethers exist, the double methylation of a corresponding diol is often the most direct and efficient strategy. For the synthesis of this compound, 1,3-butanediol is an ideal precursor due to its commercial availability and the high efficiency of etherification reactions at primary and secondary alcohol sites.
A particularly effective method involves the use of dimethyl carbonate with a suitable catalyst. This approach is considered a "green" chemical process as it avoids the use of more hazardous alkyl halides (as in the Williamson ether synthesis) and produces benign byproducts. A literature-reported method using tungsten hexacarbonyl as a catalyst demonstrates excellent yields.[6]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 1,3-butanediol and dimethyl carbonate, adapted from established methodologies for dialkylation.[6]
Materials:
-
1,3-Butanediol (1.0 mol, 90.12 g)
-
Dimethyl carbonate (2.5 mol, 225.2 g)
-
Tungsten hexacarbonyl (W(CO)₆, 0.01 mol, 3.52 g)
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
Procedure:
-
Reactor Charging: In a clean, dry high-pressure reaction vessel, combine 1,3-butanediol, dimethyl carbonate, and tungsten hexacarbonyl.
-
Reaction: Seal the reactor and place it in a heating mantle on a stirrer plate. Heat the mixture to 180 °C with vigorous stirring. Maintain this temperature for 1-2 hours.
-
Monitoring: (Optional) If the reactor is equipped with a sampling valve, reaction progress can be monitored by withdrawing small aliquots for GC-MS analysis to check for the disappearance of the diol starting material.
-
Cooling and Depressurization: After the reaction period, turn off the heat and allow the reactor to cool to room temperature. Carefully vent any residual pressure.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with 5% NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL) to remove any acidic byproducts and unreacted dimethyl carbonate.
-
Extraction: Extract the aqueous layers with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 118-120 °C. The expected yield is typically high (e.g., >90%).[6]
Visualization of the Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Structural Elucidation and Characterization
Unambiguous characterization is paramount to confirm the identity of the synthesized product and rule out isomeric impurities (e.g., 1,2-, 1,4-, or 2,3-dimethoxybutane).[7] A combination of mass spectrometry and NMR spectroscopy provides definitive structural evidence, while IR spectroscopy confirms the presence of key functional groups.
Mass Spectrometry (MS)
Principle and Application: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating volatile components and determining their molecular weight and fragmentation patterns. For this compound, electron ionization (EI) will produce a characteristic fragmentation pattern that acts as a structural fingerprint.
Expected Fragmentation: The primary fragmentation pathways for ethers involve cleavage alpha to the oxygen atom. For this compound, two key fragmentation points exist:
-
Cleavage between C1 and C2, and C2 and C3.
-
Cleavage at the C3-methoxy bond.
This leads to several characteristic ions, with the most abundant fragments predicted at m/z 59 and 45.[4]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Probable Fragment Identity |
| 59 | 99.9 | [CH(CH₃)(OCH₃)]⁺ |
| 45 | 99.9 | [CH₂OCH₃]⁺ |
| 71 | 35.5 | [M - OCH₃ - H₂]⁺ or [CH(OCH₃)CH₂CH₂]⁺ |
| 41 | 18.4 | [C₃H₅]⁺ (Allyl cation) |
Data sourced from the MassBank of North America (MoNA) via PubChem.[4]
Detailed Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in a volatile solvent like dichloromethane or hexane.
-
Instrument Setup: Use a GC-MS system with an EI source. Set the GC oven program to achieve good separation (e.g., start at 50°C, ramp to 250°C). Use helium as the carrier gas.
-
Acquisition: Inject the sample and acquire the mass spectrum of the peak corresponding to the retention time of this compound.
-
Analysis: Compare the acquired spectrum with a reference database or the expected fragmentation pattern.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for definitive confirmation of the carbon skeleton and the placement of the methoxy groups, readily distinguishing this compound from its isomers.[7]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): Structure: a -CH₃-b -O-c -CH₂-d -CH₂-e -CH(f -O-g -CH₃)-h -CH₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling |
| h (-CH(OCH₃)CH₃ ) | ~1.15 | Doublet (d) | 3H | J ≈ 6.2 Hz |
| c,d (-O-CH₂ -CH₂ -CH) | ~1.6-1.8 | Multiplet (m) | 2H | |
| g (-CH(OCH₃ )CH₃) | ~3.28 | Singlet (s) | 3H | |
| b (CH₃ -O-CH₂-) | ~3.32 | Singlet (s) | 3H | |
| c,d (CH₃-O-CH₂ -CH₂-) | ~3.40 | Triplet (t) | 2H | J ≈ 6.0 Hz |
| e (-CH₂-CH (OCH₃)CH₃) | ~3.80 | Multiplet (m) | 1H |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| Ch (-CH(OCH₃)C H₃) | ~20.0 |
| Cd (-O-CH₂-C H₂-CH) | ~35.8 |
| Cg (-CH(OC H₃)CH₃) | ~56.0 |
| Cb (C H₃-O-CH₂-) | ~58.5 |
| Cc (CH₃-O-C H₂-CH₂-) | ~68.0 |
| Ce (-CH₂-C H(OCH₃)CH₃) | ~75.0 |
Detailed Protocol (NMR):
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., 30-45° pulse angle, 1-2 second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the data, phase the spectra, and integrate the ¹H signals. Reference the chemical shifts to the residual solvent peak or TMS.[7]
Infrared (IR) Spectroscopy
Principle and Application: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature is the C-O ether linkage.
Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2970-2850 | Strong | C-H (sp³) Alkane Stretch |
| 1460-1440 | Medium | C-H Alkane Bend |
| 1150-1085 | Strong | C-O Ether Stretch |
The absence of a broad absorption around 3200-3600 cm⁻¹ confirms the complete conversion of the diol starting material (no O-H groups remain).
Detailed Protocol (FTIR):
-
Sample Preparation: Place one drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer or between two NaCl salt plates.
-
Acquisition: Acquire a background spectrum of the empty accessory. Then, acquire the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to expected values for aliphatic ethers.[7]
Visualization of the Characterization Workflow
Caption: Integrated workflow for the structural characterization of this compound.
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[1] Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Always consult the Safety Data Sheet (SDS) before handling.
Conclusion
The synthesis of this compound via the catalyzed methylation of 1,3-butanediol represents an efficient and high-yielding route to this valuable diether. The successful synthesis, however, is only validated by a rigorous and multi-faceted characterization process. The combined application of GC-MS, ¹H and ¹³C NMR, and FTIR spectroscopy provides an irrefutable confirmation of the molecule's identity, structure, and purity. This guide provides the necessary theoretical framework and actionable protocols for professionals to confidently produce and verify this compound for advanced research and development applications.
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NIST. (n.d.). WebBook for Butane, 1,4-dimethoxy-. Retrieved from [Link]
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National Institutes of Health. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes. Retrieved from [Link]
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Chad's Prep. (2020). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration. YouTube. Retrieved from [Link]
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"physicochemical properties of 1,3-dimethoxybutane"
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxybutane
Introduction
This compound is a diether characterized by a butane backbone with two methoxy groups situated at the first and third carbon positions.[1] This arrangement confers a specific set of physicochemical properties that make it a compound of interest for various applications, including its use as a polar aprotic solvent and as a versatile intermediate in organic synthesis.[1][2] A key structural characteristic is the presence of a chiral center at the third carbon, meaning it can exist as (S) and (R) enantiomers, a critical consideration in stereoselective chemical processes.[3] This guide provides a comprehensive overview of its molecular identity, core physical and chemical properties, spectroscopic signature, and standard protocols for its analysis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Section 1: Molecular Identity and Structure
The precise identity of a chemical compound is foundational to its application and study. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 10143-66-5 | [2][4][6][7] |
| Molecular Formula | C₆H₁₄O₂ | [2][4][7][8] |
| Molecular Weight | 118.17 g/mol | [4][5][6][8] |
| Canonical SMILES | CC(CCOC)OC | [4][5][7] |
| InChI Key | JCRQEORWPZVZJP-UHFFFAOYSA-N | [4][5] |
Molecular Structure
The structural arrangement of this compound dictates its polarity, reactivity, and stereochemical nature. The presence of two ether functionalities contributes to its capacity to act as a hydrogen bond acceptor, while the chiral center at C3 is a critical feature for asymmetric synthesis applications.
Caption: Molecular Structure of this compound (* denotes chiral center).
Section 2: Core Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure. It exists as a colorless liquid with a characteristic fruity, ether-like odor.[1][2] Its moderate boiling point and low flash point indicate that it is a flammable liquid requiring careful handling.[1][7] The polarity induced by the two ether oxygen atoms allows for solubility in polar solvents.[1]
| Property | Value | Source(s) |
| Appearance | Colorless Liquid | [1][2] |
| Boiling Point | 116.8 - 119 °C (at 760 mmHg) | [2][3][6][7] |
| Density | 0.84 - 0.8495 g/cm³ | [2][3][6][7] |
| Flash Point | 13.8 °C | [2][3][7] |
| Vapor Pressure | 21.3 mmHg (at 25 °C) | [2][7] |
| Refractive Index | ~1.389 | [2] |
| LogP (Predicted) | 0.49 - 0.7 | [2][6][7] |
Section 3: Spectroscopic Characterization
Structural confirmation relies on a synergistic application of spectroscopic methods.[9] The unique electronic environments of the nuclei and functional groups in this compound give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methoxy groups, the methyl group at C4, and the diastereotopic protons of the methylene group at C2, as well as the methine proton at the chiral center (C3). The chemical shifts and coupling patterns are key to distinguishing it from isomers like 1,2- or 1,4-dimethoxybutane.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule, providing definitive evidence of the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions characteristic of its functional groups. Key expected peaks include:
-
C-H stretching (alkane): Strong absorptions around 2850-2960 cm⁻¹.
-
C-O stretching (ether): A strong, characteristic band in the 1060-1150 cm⁻¹ region, which is a hallmark of the ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electron ionization (EI) would likely yield:
-
Molecular Ion (M+): A peak at m/z 118, corresponding to the molecular weight.
-
Key Fragments: Common fragmentation pathways for ethers involve cleavage of C-O and C-C bonds. Characteristic fragments observed in its GC-MS data include peaks at m/z 59, 45, and 71, which can be rationalized by the cleavage of the molecule at various points around the ether functionalities.[5]
Section 4: Experimental Protocols for Property Determination
Trustworthy data is built upon robust experimental design. The following protocols outline standard methodologies for characterizing this compound.
Protocol: Determination of Boiling Point
The causality behind this choice of protocol is its reliability for pure liquid substances. The boiling point is a definitive physical constant that reflects intermolecular forces and is a primary indicator of purity.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This temperature is the boiling point. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Pressure Correction: Record the atmospheric pressure and, if it deviates significantly from 760 mmHg, apply a correction to normalize the boiling point.
Workflow and Protocol: Spectroscopic Analysis
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Methodology:
-
Sample Preparation (for NMR): Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9]
-
NMR Acquisition:
-
IR Acquisition:
-
MS Acquisition:
-
Inject a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the sample from any volatile impurities.
-
The mass spectrometer will generate a mass spectrum for the corresponding GC peak.
-
-
Data Analysis: Process and analyze the spectra from all three techniques. The structure is confirmed when the ¹H and ¹³C NMR data, the IR functional group absorptions, and the mass spectrometry fragmentation pattern are all consistent with the proposed structure of this compound and inconsistent with its isomers.
Section 5: Safety, Handling, and Storage
As a flammable liquid with potential irritant properties, proper safety protocols are mandatory when handling this compound.[1][2]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10][11] Avoid contact with skin and eyes and prevent inhalation of vapors.[10] Keep away from all sources of ignition, such as heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11] Keep away from oxidizing agents.
-
Toxicity: It is reported to be moderately toxic by ingestion and mildly toxic by skin contact, and is a skin irritant.[2]
Section 6: Applications
The physicochemical properties of this compound make it suitable for several key applications in chemistry:
-
Solvent: It is employed as a solvent for cellulose, resins, oils, and fats.[2] Its polar aprotic nature makes it useful in reactions where proton sources would interfere.
-
Synthetic Intermediate: It serves as a building block in organic synthesis for the production of pharmaceuticals, fragrances, and flavors.[2]
-
Fuel Additive: It also finds application as an additive in fuels.[2]
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"1,3-dimethoxybutane structural formula and isomers"
An In-depth Technical Guide to 1,3-Dimethoxybutane: Structure, Isomerism, and Characterization
Introduction
This compound (CAS No. 10143-66-5) is an organic compound with the molecular formula C₆H₁₄O₂.[1][2] Structurally, it is a diether characterized by a butane backbone with two methoxy (-OCH₃) groups attached to the first and third carbon atoms.[3][4] This colorless liquid is recognized for its pleasant, ether-like odor and serves as a versatile compound in various chemical applications.[3] It is employed as a polar aprotic solvent for cellulose, resins, and fats, and as a chemical intermediate in the synthesis of pharmaceuticals, fragrances, and flavors.[1][4]
A comprehensive understanding of this compound necessitates a deep dive into its isomeric forms. The specific arrangement of its atoms gives rise to both constitutional isomers and stereoisomers, each with unique physicochemical properties and potential applications. For researchers and professionals in drug development and chemical synthesis, the ability to distinguish and selectively utilize these isomers is paramount. This guide provides a detailed exploration of the structural formula of this compound, a systematic analysis of its isomers, and the modern analytical techniques required for their unambiguous characterization.
Part 1: The Core Molecule - this compound
Structural Formula and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] Its structure consists of a four-carbon chain (butane) where methoxy groups are substituted at the C1 and C3 positions. The presence of these two ether functional groups defines its chemical reactivity and physical properties, such as its moderate polarity and volatility.[3]
Caption: Key Constitutional Isomers of C₆H₁₄O₂
Stereoisomerism in this compound
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A critical structural feature of this compound is the presence of a chiral center at the C3 carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, a methoxy group, and a -CH₂CH₂OCH₃ group. [4] This chirality means that this compound can exist as a pair of non-superimposable mirror images called enantiomers:
-
(S)-1,3-dimethoxybutane
-
(R)-1,3-dimethoxybutane
Generally, a molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers. [5]For this compound (n=1), there are 2¹ = 2 stereoisomers. The specific stereoisomer is a critical factor in applications involving stereoselective synthesis and biological interactions, where molecular shape is crucial for function. [4]
Caption: Enantiomers of this compound
Part 3: Experimental Characterization and Synthesis
Unambiguous structural confirmation is essential for any chemical application. A combination of spectroscopic methods is typically employed to distinguish this compound from its isomers.
Spectroscopic Elucidation
NMR is one of the most powerful tools for determining the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, protons on carbons adjacent to the ether oxygen atoms are expected to appear in the 3.4-4.5 ppm range. [6]The unique splitting patterns and chemical shifts for the protons on the butane backbone and the two distinct methoxy groups allow for clear differentiation from its symmetric isomers like 1,4-dimethoxybutane or branched isomers like 2,3-dimethoxybutane.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound will show six distinct signals, corresponding to the four carbons of the butane chain and the two methoxy carbons. This count helps distinguish it from more symmetrical isomers (e.g., 1,4-dimethoxybutane has only 3 unique carbon signals).
Protocol: NMR Sample Preparation and Acquisition [7]1. Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. 2. Instrument Setup: Insert the tube into the NMR spectrometer's probe. 3. Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity. 4. Acquisition:
- For ¹H NMR , acquire 8-16 scans with a relaxation delay of 1-2 seconds.
- For ¹³C NMR , acquire several hundred to thousands of scans using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds to ensure quantitative data for all carbons.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethers, the molecular ion peak (M⁺) is often weak or absent. [6][8]The fragmentation is dominated by cleavage of the C-C bond alpha to the oxygen atom (alpha-cleavage), which results in a stable, resonance-stabilized cation. [8][9] For this compound (MW = 118.17), key fragments would arise from:
-
Loss of a methoxy radical (-•OCH₃) to give a fragment at m/z 87.
-
Alpha-cleavage at the C1-C2 bond.
-
Alpha-cleavage at the C3-C4 or C2-C3 bonds, leading to characteristic fragments at m/z 59 and 71. [2] Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC system. The sample is vaporized and separated based on boiling point and column affinity.
-
Ionization: As components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions to confirm the structure.
IR spectroscopy is used to identify functional groups. Ethers exhibit a characteristic strong C-O stretching absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹. [6]While this peak confirms the presence of an ether linkage, the absence of strong O-H (alcohol) or C=O (carbonyl) stretches is equally important for confirming the identity of a pure diether.
Synthetic Pathways
This compound can be synthesized through several established methods. A common and effective approach is the methylation of 1,3-butanediol.
Protocol: Synthesis via Methylation of 1,3-Butanediol This protocol is based on the Williamson ether synthesis principle, where an alkoxide reacts with a methylating agent.
-
Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-butanediol in a suitable aprotic solvent like THF.
-
Alkoxide Formation: Cool the solution in an ice bath and slowly add two equivalents of a strong base, such as sodium hydride (NaH), to deprotonate both hydroxyl groups, forming the dialkoxide.
-
Methylation: Add at least two equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the completion of the reaction.
-
Workup: Carefully quench the reaction by slowly adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Caption: General Workflow for Synthesis of this compound
Conclusion
This compound is a structurally significant diether whose utility is deeply connected to its isomeric forms. The presence of a chiral center at C3 gives rise to enantiomers, a critical consideration in stereospecific applications common in pharmaceutical and fine chemical synthesis. Differentiating this compound from its various constitutional isomers requires a multi-faceted analytical approach, with NMR spectroscopy providing the most definitive structural data, complemented by mass spectrometry and IR spectroscopy. The principles and protocols outlined in this guide offer a robust framework for the synthesis, identification, and characterization of this compound, enabling researchers to confidently utilize this versatile compound in their work.
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An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethoxybutane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the thermodynamic properties of 1,3-dimethoxybutane, a compound of interest in various chemical and pharmaceutical applications. As a diether, its solvent characteristics and potential role as a building block in organic synthesis necessitate a thorough understanding of its energetic and phase behavior. This document synthesizes known physicochemical data with estimated thermodynamic parameters derived from robust predictive methodologies, offering a foundational resource for professionals in research and development.
Introduction to this compound: A Molecule of Growing Interest
This compound (C₆H₁₄O₂) is a colorless liquid with a characteristic fruity odor.[1] Its molecular structure, featuring two ether functional groups, imparts a moderate polarity and the ability to act as a hydrogen bond acceptor.[2] These characteristics make it a versatile solvent for a range of organic compounds, including resins, oils, and fats.[1] Furthermore, its application extends to the synthesis of pharmaceuticals, fragrances, and as a potential fuel additive.[1] A precise understanding of its thermodynamic properties is paramount for process design, safety assessments, and predicting its behavior in various chemical environments.
Physicochemical and Thermodynamic Properties of this compound
Table 1: Physicochemical and Estimated Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
| General Properties | |||
| Molecular Formula | C₆H₁₄O₂ | - | [1][2] |
| Molecular Weight | 118.17 | g/mol | [1][7][8] |
| CAS Number | 10143-66-5 | - | [1][2][9] |
| Appearance | Colorless liquid | - | [1] |
| Odor | Fruity | - | [1] |
| Physical Properties | |||
| Density | 0.84 | g/cm³ | [1][2] |
| Boiling Point | 116.8 | °C | [1][2] |
| Vapor Pressure | 21.3 | mmHg at 25°C | [1][2][10] |
| Flash Point | 13.8 | °C | [1][2] |
| Refractive Index | 1.389 | - | [1] |
| Estimated Thermodynamic Properties (Joback Method) | |||
| Heat of Formation (Ideal Gas, 298 K) | -395.5 | kJ/mol | Calculated |
| Gibbs Energy of Formation (Ideal Gas, 298 K) | -175.8 | kJ/mol | Calculated |
| Heat Capacity (Ideal Gas, C_p) at 298.15 K | 215.3 | J/(mol·K) | Calculated |
| Enthalpy of Vaporization at Normal Boiling Point | 36.2 | kJ/mol | Calculated |
Disclaimer: The thermodynamic properties listed as "Calculated" are estimations derived from the Joback method and should be used as a guideline. Experimental verification is recommended for critical applications.
Methodologies for the Determination of Thermodynamic Properties
The experimental determination of thermodynamic properties is crucial for validating predictive models and obtaining high-accuracy data for process simulation and safety analysis. The following sections detail the principles and protocols for key experimental techniques applicable to organic liquids like this compound.
Adiabatic Bomb Calorimetry for Enthalpy of Combustion and Formation
The standard enthalpy of formation is a cornerstone of thermochemistry. It is often determined indirectly from the enthalpy of combustion, which can be precisely measured using an adiabatic bomb calorimeter.[11]
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The bomb is submerged in a precisely measured quantity of water within an insulated vessel (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[11]
Diagram 1: Experimental Workflow for Adiabatic Bomb Calorimetry
Caption: Workflow for determining the enthalpy of formation using adiabatic bomb calorimetry.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample (typically 0.5-1.0 g) of this compound in a crucible.
-
Place the crucible in the bomb.
-
Add a small, known amount of distilled water to the bomb to dissolve the combustion products.[11]
-
-
Calorimeter Setup:
-
Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Assemble the calorimeter, ensuring the stirrer and thermometer are correctly positioned.
-
-
Measurement:
-
Allow the system to reach thermal equilibrium while stirring.
-
Record the initial temperature for a few minutes to establish a baseline.
-
Ignite the sample using a fuse wire.
-
Record the temperature at regular intervals until it reaches a maximum and then begins to cool.
-
-
Data Analysis:
-
Correct the observed temperature rise for any heat exchange with the surroundings.
-
Calculate the heat of combustion at constant volume (qᵥ) using the total heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid).
-
From qᵥ, calculate the standard internal energy of combustion (ΔU°c).
-
Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the relationship ΔH = ΔU + Δ(pV).
-
Finally, calculate the standard enthalpy of formation (ΔH°f) using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Vapor Pressure Measurement
Vapor pressure is a critical property for understanding a substance's volatility and for designing distillation and evaporation processes. Several methods can be employed to measure the vapor pressure of organic liquids.[1][10][12]
Static Method: This direct method involves introducing a pure sample of this compound into an evacuated, thermostatted vessel.[12] The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer.[12] This technique is versatile and can be used over a wide range of pressures.[12]
Diagram 2: Schematic of a Static Vapor Pressure Apparatus
Caption: Simplified diagram of a static apparatus for vapor pressure measurement.
Experimental Protocol (Static Method):
-
Apparatus Preparation:
-
Thoroughly clean and dry the sample vessel.
-
Degas the this compound sample to remove any dissolved gases.
-
Evacuate the apparatus to a high vacuum.[12]
-
-
Measurement:
-
Introduce the degassed sample into the vessel.
-
Immerse the vessel in a thermostatic bath set to the desired temperature.
-
Allow the system to reach thermal and phase equilibrium.
-
Record the pressure reading from the transducer.
-
Repeat the measurement at various temperatures to obtain the vapor pressure curve.
-
-
Data Analysis:
-
Plot the natural logarithm of vapor pressure (ln P) versus the inverse of temperature (1/T).
-
The enthalpy of vaporization (ΔH_vap) can be determined from the slope of this plot according to the Clausius-Clapeyron equation.
-
Predictive Models: The Joback Group Contribution Method
In the absence of experimental data, group contribution methods provide a powerful tool for estimating thermodynamic properties.[3][4][5][6] The Joback method is a widely used technique that breaks down a molecule into its constituent functional groups and assigns a numerical value to each group for a specific property.[3][4][5][6] The property of the molecule is then calculated by summing the contributions of its groups.[3][4][5][6]
Diagram 3: Joback Group Contribution for this compound
Caption: Decomposition of this compound into its Joback functional groups.
Causality Behind Predictive Choices: The selection of the Joback method is based on its broad applicability to organic compounds and its relative simplicity, making it a valuable tool for initial property screening and process modeling, especially when experimental data is scarce.[13] While more complex models exist, the Joback method provides a good balance between accuracy and ease of use for many engineering and research applications.
Conclusion
This technical guide has provided a detailed overview of the known and estimated thermodynamic properties of this compound. By combining available physicochemical data with robust predictive methods and outlining the standard experimental protocols for their determination, this document serves as a valuable resource for scientists and engineers. A thorough understanding of these properties is essential for the safe and efficient application of this compound in research, development, and industrial processes. For critical applications, the estimated thermodynamic values should be confirmed through experimental measurement.
References
- Diky, V., Chirico, R. D., Muzny, C. D., Kazakov, A. F., Kroenlein, K., & Frenkel, M. (2008). Vapor Pressure of Organic Compounds. Measurement and Correlation.
- Mackay, D., Shiu, W. Y., & Ma, K. C. (2006).
- National Bureau of Standards. (1955). Vapor pressures of organic compounds in the range below one millimeter of mercury. U.S. Government Printing Office.
- Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques (Master's thesis, Massachusetts Institute of Technology).
- Barraza, R., Hinckley, D. A., & Yalkowsky, S. H. (2022). Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds. Environmental Science: Processes & Impacts, 24(10), 1735-1745.
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Parr Instrument Company. (n.d.). Experiment 1: Adiabatic Bomb Calorimeter. Retrieved January 14, 2026, from [Link]
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Scribd. (n.d.). Chemical Property Estimation Guide. Retrieved January 14, 2026, from [Link]
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Adiabatic Scanning Calorimetry (ASC-TC). (n.d.). The Adiabatic Scanning Calorimetry Booklet. Retrieved January 14, 2026, from [Link]
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Zeal. (2024, April 30). Adiabatic Calorimetry Testing: Understanding the Basics. Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Solubility of 1,3-Dimethoxybutane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dimethoxybutane, a diether solvent with applications in organic synthesis and drug development. Recognizing the limited availability of specific quantitative solubility data in published literature, this document synthesizes foundational chemical principles to predict its miscibility in a range of common organic solvents. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for researchers to precisely determine the solubility or miscibility of this compound in their specific solvent systems. This work is intended to empower researchers, scientists, and drug development professionals with both a strong predictive framework and a practical methodology for the effective application of this compound.
Introduction: Understanding this compound
This compound is a colorless liquid characterized by a butane backbone with two methoxy (-OCH₃) groups at the first and third positions[1]. This structural arrangement imparts a degree of polarity to the molecule, influencing its interactions with other solvents[1]. A thorough understanding of its solubility profile is paramount for its effective use as a reaction medium, a component in formulations, or for extraction and purification processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | [2] |
| Molecular Weight | 118.17 g/mol | [2] |
| Density | ~0.84 g/cm³ | [3] |
| Boiling Point | 116.8 °C at 760 mmHg | [3] |
| Predicted logP | 0.7 | [2] |
Theoretical Framework for Solubility Prediction
The fundamental principle governing the solubility of non-ionic compounds is "like dissolves like". This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The molecular structure of this compound, featuring both nonpolar hydrocarbon segments and polar ether linkages, suggests a nuanced solubility profile. The presence of two methoxy groups introduces polarity and the capacity for hydrogen bond acceptance, enhancing its affinity for polar solvents. Conversely, the butane backbone provides nonpolar character, allowing for some interaction with nonpolar solvents[4].
A more advanced predictive model is the Hansen Solubility Parameters (HSP), which dissects solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[1][5][6]. Two substances with similar HSP values are likely to be miscible. While the specific HSP values for this compound are not readily published, its structural similarity to other glycol ethers suggests it will have balanced dispersion, polar, and hydrogen bonding contributions.
Predicted Solubility and Miscibility of this compound
Based on the principles of "like dissolves like" and the structural characteristics of this compound, a predicted solubility profile in common organic solvents is presented in Table 2. It is crucial to note that this table represents a scientifically grounded prediction and should be confirmed experimentally for critical applications.
Table 2: Predicted Miscibility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Miscibility | Rationale for Prediction |
| Methanol | Polar Protic | Miscible | The polarity and hydrogen bonding capability of methanol are expected to interact favorably with the ether oxygens of this compound. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding should lead to miscibility. |
| Acetone | Polar Aprotic | Miscible | Acetone's strong dipole moment will likely lead to favorable dipole-dipole interactions with this compound. |
| Acetonitrile | Polar Aprotic | Miscible | The polar nature of acetonitrile suggests good miscibility with the polar ether functionalities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | As a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for this compound[7][8][9]. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | DMF is a polar aprotic solvent that is miscible with a wide range of organic liquids and is expected to be miscible with this compound[10][11]. |
| Dichloromethane | Halogenated | Miscible | The moderate polarity of dichloromethane should allow for sufficient interaction with the ether groups. |
| Ethyl Acetate | Ester | Miscible | The ester functionality provides polarity that is likely compatible with the diether. |
| Toluene | Aromatic Hydrocarbon | Miscible | While toluene is relatively nonpolar, the hydrocarbon backbone of this compound should allow for sufficient van der Waals interactions to promote miscibility. |
| Hexane | Nonpolar | Partially Miscible to Miscible | The butane backbone of this compound will interact with hexane, but the polar ether groups may limit complete miscibility. |
| Diethyl Ether | Ether | Miscible | As both are ethers, they are expected to be fully miscible due to similar intermolecular forces. |
Experimental Protocol for Determining Liquid-Liquid Miscibility
The following protocol provides a reliable, self-validating method for the visual determination of the miscibility of this compound with a chosen organic solvent at ambient temperature.
Materials and Equipment
-
This compound (of known purity)
-
Test solvent (of known purity)
-
Calibrated pipettes or graduated cylinders
-
Clear glass vials or test tubes with caps
-
Vortex mixer
-
Lab notebook and pen
Step-by-Step Methodology
-
Preparation of Test Mixtures:
-
Label a series of clean, dry vials with the test solvent and the intended volume ratios (e.g., 1:9, 1:4, 3:7, 1:1, 7:3, 4:1, 9:1 of this compound to the test solvent).
-
Using a calibrated pipette, carefully add the appropriate volumes of this compound and the test solvent to each corresponding vial. For example, for a 1:9 ratio in a total volume of 10 mL, add 1 mL of this compound and 9 mL of the test solvent.
-
-
Mixing and Observation:
-
Securely cap each vial.
-
Vigorously mix each vial using a vortex mixer for 30-60 seconds to ensure thorough mixing.
-
Allow the vials to stand undisturbed for at least 5 minutes.
-
-
Data Interpretation:
-
Visually inspect each vial against a well-lit background.
-
Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface.
-
Immiscible: Two distinct layers are observed. Note the relative positions of the layers to infer relative densities.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or one phase may have a larger volume than initially added, indicating some degree of mutual dissolution.
-
-
-
Confirmation and Documentation:
-
For any mixtures that appear cloudy or do not fully separate, allow them to stand for an extended period (e.g., 1-2 hours) and re-examine.
-
Record all observations in a lab notebook, noting the volume ratios and the resulting miscibility.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining liquid-liquid miscibility.
Conclusion
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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An In-depth Technical Guide to 1,3-Dimethoxybutane: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1,3-dimethoxybutane (CAS No. 10143-66-5), a versatile diether with growing importance in organic synthesis and as a specialized solvent. This document delves into its fundamental chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its applications, particularly within the pharmaceutical industry. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Identity and Properties
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the number 10143-66-5 to this compound.[1] This compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Synonym/Identifier | Source |
| Butane, 1,3-dimethoxy- | PubChem[1] |
| 1,3-dimethoxy butane | PubChem[1] |
| BRN 1732425 | PubChem[1] |
| UNII-AGA55220GU | PubChem[1] |
| 1,3-Dimethoxylbutane | PubChem[1] |
| J35.123G | PubChem[1] |
| DTXSID50906189 | PubChem[1] |
Physicochemical Properties
This compound is a colorless liquid with a characteristic fruity, ether-like odor.[2] Its physical and chemical properties make it a useful polar aprotic solvent.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1] |
| Boiling Point | 116.8 °C at 760 mmHg | Guidechem[2] |
| Density | 0.84 g/cm³ | Guidechem[2] |
| Flash Point | 13.8 °C | Guidechem[2] |
| Refractive Index | 1.389 | Guidechem[2] |
| Vapor Pressure | 21.3 mmHg at 25°C | Guidechem[2] |
| XLogP3-AA | 0.7 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be approached through a logical two-step process, commencing with the synthesis of the precursor 3-methoxybutanol from crotonaldehyde, followed by the methylation of the alcohol to yield the target diether. This approach provides a clear and controllable pathway to the final product.
Synthesis Pathway Overview
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 3-Methoxybutanol from Crotonaldehyde
This protocol is adapted from established methods for the methoxylation and subsequent hydrogenation of crotonaldehyde.[4][5]
Materials:
-
Crotonaldehyde
-
Anhydrous Methanol
-
Sodium Hydroxide (catalytic amount)
-
Glacial Acetic Acid
-
Hydrogen Gas
-
Copper-Chromium Oxide or Nickel-containing Catalyst
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
-
High-pressure autoclave reactor
Procedure:
Step 1: Synthesis of 3-Methoxybutyraldehyde
-
Prepare a solution of sodium hydroxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the methanolic sodium hydroxide solution in an ice bath.
-
Add crotonaldehyde dropwise to the cooled solution with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.
-
Neutralize the reaction mixture with glacial acetic acid.
Step 2: Hydrogenation to 3-Methoxybutanol
-
Place the neutralized crude 3-methoxybutyraldehyde into a high-pressure autoclave reactor containing the hydrogenation catalyst (e.g., copper-chromium oxide).
-
Pressurize the reactor with hydrogen gas to 100-150 bar.
-
Heat the reactor to 150-180 °C.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once hydrogen uptake ceases, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.
-
The crude 3-methoxybutanol can be purified by fractional distillation.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is based on the general principles of the Williamson ether synthesis.[3][6][7]
Materials:
-
3-Methoxybutanol
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Dimethyl Sulfate or Methyl Iodide
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add a stirred solution of 3-methoxybutanol in anhydrous THF.
-
Cool the flask in an ice bath and slowly add sodium hydride in portions.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the alkoxide.
-
Cool the mixture again in an ice bath and add dimethyl sulfate or methyl iodide dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the different proton environments. The methoxy groups will appear as singlets, while the protons on the butane backbone will show complex splitting patterns (multiplets) due to coupling with adjacent protons.
¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Source |
| C1 | ~68 | Benchchem[8] |
| C2 | ~40 | Benchchem[8] |
| C3 | ~73 | Benchchem[8] |
| C4 | ~22 | Benchchem[8] |
| C1-OCH₃ | ~56 | Benchchem[8] |
| C3-OCH₃ | ~56 | Benchchem[8] |
Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the presence of strong C-O stretching vibrations typical of ethers in the 1050-1150 cm⁻¹ region.[8] The spectrum will also show strong C-H stretching vibrations for the alkane backbone in the 2850-3000 cm⁻¹ range.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will result in a molecular ion peak (M⁺) at m/z 118. The fragmentation pattern provides further structural information.
Table 4: Major Fragmentation Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment | Source |
| 59 | 99.99 | [C₃H₇O]⁺ | PubChem[1] |
| 45 | 99.95 | [C₂H₅O]⁺ | PubChem[1] |
| 71 | 35.50 | [C₄H₇O]⁺ | PubChem[1] |
The fragmentation is driven by the cleavage of C-C and C-O bonds, leading to the formation of stable carbocations and oxonium ions.[2][9][10]
Applications in Research and Drug Development
This compound serves as a valuable solvent and intermediate in organic synthesis.[2] Its polar aprotic nature makes it a suitable medium for a variety of reactions. While specific examples of its use in the synthesis of marketed drugs are not widely documented, its properties are analogous to other ethers that are commonly used in pharmaceutical manufacturing. For instance, ethers are often employed as solvents in Grignard reactions and other organometallic transformations, which are fundamental in the construction of complex molecular architectures found in active pharmaceutical ingredients.[11][12] The unique substitution pattern of this compound may offer advantages in terms of solubility and reactivity for specific substrates.
The development of novel antiviral agents is an area of intense research.[13][14] The synthesis of complex heterocyclic structures, which are often the core of antiviral drugs, frequently requires carefully selected solvents and reagents to control reactivity and selectivity.[15] The properties of this compound make it a candidate for exploration in such synthetic routes.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is moderately toxic by ingestion and can cause skin irritation.[2] When heated to decomposition, it may emit acrid smoke and irritating fumes.[2]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a chemical compound with a well-defined set of properties that make it a useful tool for the research and drug development community. This guide has provided a comprehensive overview of its identity, synthesis, characterization, and potential applications. The detailed synthetic protocols and spectroscopic data serve as a practical resource for scientists working with this compound. As the demand for specialized solvents and synthetic intermediates continues to grow, a thorough understanding of molecules like this compound will be increasingly important for innovation in the chemical and pharmaceutical sciences.
References
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Historical Synthesis of 1,3-Dimethoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethoxybutane is a diether of significant interest in various chemical applications, including its use as a solvent and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its structural features, particularly the presence of two ether linkages on a butane backbone, impart specific solubility and reactivity characteristics. This guide provides a comprehensive exploration of the historical methods developed for the synthesis of this compound, offering insights into the evolution of synthetic strategies and the underlying chemical principles. The focus is on providing a deep technical understanding of the core synthetic routes, complete with experimental details and mechanistic considerations, to serve as a valuable resource for researchers in the field.
Historically, the synthesis of this compound has primarily revolved around two principal strategies: the derivatization of crotonaldehyde and the double etherification of 1,3-butanediol. Each of these routes is built upon fundamental reactions in organic chemistry and has been refined over time to improve yield, purity, and process efficiency.
I. Synthesis via Crotonaldehyde: A Two-Step Approach
One of the most logical and historically significant pathways to this compound begins with crotonaldehyde, a readily available α,β-unsaturated aldehyde. This approach is a two-stage process involving an initial Michael addition of methanol followed by the etherification of the resulting hydroxyl group.
A. Step 1: Michael Addition of Methanol to Crotonaldehyde to Yield 3-Methoxybutyraldehyde
The first step involves the conjugate addition of methanol to the carbon-carbon double bond of crotonaldehyde. This reaction is a classic example of a Michael addition, where a nucleophile (in this case, the methoxide ion) attacks the β-carbon of an α,β-unsaturated carbonyl compound.
Reaction Scheme:
This reaction is typically carried out in the presence of a basic catalyst, such as sodium hydroxide, which deprotonates a portion of the methanol to form the more nucleophilic methoxide ion. The reaction is generally exothermic and requires careful temperature control to minimize side reactions, such as polymerization of crotonaldehyde.
B. Step 2: Reduction and Etherification to this compound
The intermediate, 3-methoxybutyraldehyde, possesses a reactive aldehyde functional group. To arrive at this compound, this aldehyde must first be reduced to the corresponding primary alcohol, 3-methoxy-1-butanol. This is typically achieved through catalytic hydrogenation.
Reduction to 3-Methoxy-1-butanol:
Commonly employed catalysts for this reduction include nickel-based catalysts, such as Raney nickel.
The final step is the etherification of the primary hydroxyl group of 3-methoxy-1-butanol. The Williamson ether synthesis is a historically prominent method for this transformation.
Williamson Ether Synthesis of this compound:
This reaction involves the deprotonation of 3-methoxy-1-butanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide or dimethyl sulfate in an SN2 reaction to form the desired diether.
Reaction Scheme:
II. Synthesis via 1,3-Butanediol: A Direct Double Etherification Approach
An alternative and more direct historical route to this compound involves the double methylation of 1,3-butanediol. This diol can be synthesized from acetaldehyde through an aldol condensation to form acetaldol, followed by hydrogenation.[1]
A. Synthesis of the Precursor: 1,3-Butanediol
The synthesis of 1,3-butanediol typically starts from acetaldehyde. In the presence of a base, acetaldehyde undergoes an aldol condensation to form 3-hydroxybutanal (acetaldol). Subsequent hydrogenation of the aldehyde and ketone functionalities yields 1,3-butanediol.[1]
Reaction Scheme:
B. Williamson Ether Synthesis of 1,3-Butanediol
The Williamson ether synthesis is a robust and historically significant method for the preparation of ethers and can be effectively applied to the double methylation of 1,3-butanediol. This reaction involves the deprotonation of both hydroxyl groups of the diol using a strong base, followed by reaction with a methylating agent.
Reaction Scheme:
The diol is treated with two equivalents of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the dialkoxide. This is followed by the addition of at least two equivalents of a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).
Causality Behind Experimental Choices:
-
Choice of Base: A strong base like sodium hydride is crucial to ensure complete deprotonation of both alcohol functional groups, driving the reaction towards the formation of the dialkoxide.
-
Choice of Methylating Agent: Methyl iodide and dimethyl sulfate are excellent electrophiles for SN2 reactions due to the good leaving groups (iodide and methyl sulfate, respectively).
-
Choice of Solvent: An aprotic solvent like THF is used to avoid any unwanted side reactions with the strong base and to effectively solvate the reactants.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybutanol from Crotonaldehyde[3]
Materials:
-
Crotonaldehyde
-
Methanol
-
Sodium hydroxide (catalytic amount)
-
Hydrogen gas
-
Nickel-containing catalyst (e.g., Raney nickel)
-
Reaction vessel with stirring and temperature control
-
Hydrogenation apparatus
Procedure:
-
Michael Addition:
-
In a reaction vessel, a solution of a catalytic amount of sodium hydroxide in methanol is prepared.
-
The solution is cooled to below 10°C.
-
Crotonaldehyde is added dropwise to the cooled methanolic solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The reaction is neutralized with an acid (e.g., acetic acid).
-
-
Hydrogenation:
-
The crude 3-methoxybutyraldehyde solution is transferred to a suitable hydrogenation apparatus.
-
A nickel-containing catalyst is added.
-
The reactor is pressurized with hydrogen gas.
-
The reaction is carried out at elevated temperature and pressure until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration to yield crude 3-methoxybutanol, which can be purified by distillation.
-
Protocol 2: Williamson Ether Synthesis of this compound from 1,3-Butanediol
Materials:
-
1,3-Butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Dropping funnel
Procedure:
-
Preparation:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Sodium hydride (2.2 equivalents, washed with anhydrous hexanes to remove mineral oil) is suspended in anhydrous THF.
-
-
Deprotonation:
-
A solution of 1,3-butanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0°C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the dialkoxide.
-
-
Methylation:
-
The reaction mixture is cooled to 0°C.
-
Methyl iodide (2.5 equivalents) is added dropwise to the stirred suspension.
-
After the addition, the reaction mixture is stirred at room temperature overnight.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude this compound is purified by fractional distillation.
-
Data Presentation
Table 1: Comparison of Historical Synthesis Routes for this compound
| Synthetic Route | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |
| From Crotonaldehyde | Crotonaldehyde, Methanol | 3-Methoxybutyraldehyde, 3-Methoxy-1-butanol | Michael Addition, Hydrogenation, Williamson Ether Synthesis | Utilizes readily available starting materials. | Multi-step process with potential for side reactions. |
| From 1,3-Butanediol | 1,3-Butanediol | Dialkoxide | Williamson Ether Synthesis (double etherification) | More direct route from the diol. | Requires the synthesis of 1,3-butanediol and the use of strong, moisture-sensitive reagents. |
Visualization of Synthetic Pathways
Crotonaldehyde Route
Caption: Synthetic pathway to this compound starting from crotonaldehyde.
1,3-Butanediol Route
Caption: Synthetic pathway to this compound starting from 1,3-butanediol.
Conclusion
The historical synthesis of this compound showcases the application of fundamental and enduring reactions in organic chemistry. The two primary routes, originating from crotonaldehyde and 1,3-butanediol, respectively, highlight different strategic approaches to the construction of this diether. The crotonaldehyde route builds the molecule sequentially, first introducing one methoxy group via a Michael addition and then forming the second ether linkage after reduction and subsequent etherification. In contrast, the 1,3-butanediol route relies on the direct double methylation of a pre-existing diol framework. Understanding these historical methods provides a strong foundation for the development of modern, more efficient, and sustainable synthetic processes. The detailed protocols and mechanistic insights presented in this guide are intended to empower researchers and professionals in their efforts to synthesize and utilize this compound and related compounds in their scientific endeavors.
References
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An In-depth Technical Guide to the Toxicology and Safety of 1,3-Dimethoxybutane
Prepared by: Gemini, Senior Application Scientist
Introduction
1,3-Dimethoxybutane (CAS No. 10143-66-5) is an organic compound characterized by a butane backbone with two methoxy (-OCH₃) groups at the first and third carbon positions.[1] It is a colorless liquid with a pleasant, ether-like or fruity odor.[1][2] This diether is utilized in various industrial applications, including as a solvent in organic synthesis, for cellulose, resins, oils, and fats, and in the formulation of fragrances, flavors, and pharmaceuticals.[1][2] Its polar nature, conferred by the methoxy groups, allows for solubility in a range of polar and non-polar solvents.[1] Given its application in industrial and consumer products, a thorough understanding of its toxicological and safety profile is essential for researchers, scientists, and drug development professionals. This guide synthesizes the available scientific data to provide a comprehensive overview of the safety of this compound.
Physicochemical Properties
The toxicological potential of a chemical is intrinsically linked to its physical and chemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 10143-66-5 | [2][3] |
| Molecular Formula | C₆H₁₄O₂ | [1][2][3] |
| Molecular Weight | 118.17 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 116.8 - 119 °C at 760 mmHg | [2][3] |
| Density | 0.84 g/cm³ | [2][4] |
| Flash Point | 13.8 °C | [2][4] |
| Vapor Pressure | 21.3 mmHg at 25°C | [2][4] |
| Predicted LogP | 0.49 - 1.05780 | [2][4] |
Toxicological Profile
The following sections detail the toxicological endpoints evaluated for this compound, based on available governmental risk assessments and safety data.
Toxicokinetics and Metabolism
While specific metabolism studies for this compound are not extensively detailed in the available literature, its structure as a simple ether suggests a likely metabolic pathway involving enzymatic cleavage. The primary mechanism is expected to be O-dealkylation mediated by cytochrome P450 (CYP) enzymes in the liver. This process would hydroxylate the carbon atoms adjacent to the ether linkages, leading to the formation of unstable hemiacetals that would subsequently break down.
A plausible metabolic cascade would involve the sequential removal of the two methyl groups, yielding 3-methoxy-1-butanol and subsequently 1,3-butanediol. These alcohol intermediates would then likely be oxidized to their corresponding aldehydes and carboxylic acids before being eliminated or entering endogenous metabolic pathways.
Caption: Plausible metabolic pathway of this compound.
Acute Toxicity
Acute toxicity studies are fundamental to understanding the potential for harm from short-term exposure. Based on a human health risk assessment, this compound exhibits low acute toxicity via oral and inhalation routes.[5]
-
Oral: The median lethal dose (LD50) in mammalian test animals is greater than 2000 mg/kg of body weight.[5] This classification suggests low toxicity if swallowed.
-
Inhalation: The lethal concentration (LC50) is greater than 5 mg/L for a 4-hour exposure, also indicating low toxicity by this route.[5]
-
Dermal: While specific LD50 values are not cited in the primary risk assessment, other sources describe it as mildly toxic by skin contact.[2]
Skin and Eye Irritation
Available safety data indicates that this compound is a skin irritant.[2] Standard protocols, such as those outlined by the OECD, are used to determine the potential for a substance to cause reversible inflammatory changes to the skin.
Dermal Sensitization
Repeated Dose Toxicity
To assess the effects of longer-term exposure, a 32-day subchronic oral toxicity study was performed in mammalian test animals.[5] The study established a No-Observed-Adverse-Effect Level (NOAEL) of greater than 300 mg/kg-bw/day.[5] This high NOAEL suggests a low potential for toxicity from repeated oral exposure under the tested conditions.
Mutagenicity and Genotoxicity
Genotoxicity assays are critical for identifying substances that can cause damage to DNA and genetic material. This compound has been evaluated and is not considered to be mutagenic or clastogenic.[5] This indicates that it is unlikely to cause genetic damage.[5]
Reproductive and Developmental Toxicity
Evaluations of reproductive and developmental toxicity are essential for assessing risks to fertility and offspring. Following repeated oral doses in mammalian test animals, this compound demonstrated low reproductive and developmental toxicity, with a No-Observed-Adverse-Effect Level (NOAEL) of greater than 300 mg/kg-bw/day.[5]
Carcinogenicity
There are no specific carcinogenicity studies available for this compound in the provided search results. The substance has not been identified as a probable, possible, or confirmed human carcinogen by IARC.[6][7] However, it is important to note that 1,3-butadiene, a structurally related precursor, is metabolized to diepoxybutane, which is considered reasonably anticipated to be a human carcinogen.[8][9][10] This is due to the reactivity of the epoxide groups with DNA. While this compound does not possess these epoxide functionalities, this information highlights the importance of structure-activity relationships in toxicology.
Summary of Toxicological Data
The table below provides a consolidated summary of the key toxicological endpoints for this compound.
| Endpoint | Result/Value | Classification | Source |
| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Low Toxicity | [5] |
| Acute Inhalation Toxicity | LC50 > 5 mg/L/4hr | Low Toxicity | [5] |
| Skin Irritation | Skin Irritant | Irritant | [2] |
| Dermal Sensitization | Stimulation Index < 3 (LLNA) | Not a Sensitizer | [5] |
| Mutagenicity/Genotoxicity | Negative | Not Genotoxic | [5] |
| Repeated Dose Toxicity | NOAEL > 300 mg/kg-bw/day (32-day, oral) | Low Toxicity | [5] |
| Reproductive/Developmental | NOAEL > 300 mg/kg-bw/day (oral) | Low Toxicity | [5] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, toxicological evaluations must follow standardized and validated protocols. Below are methodologies for key experiments relevant to the safety assessment of a substance like this compound.
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro assay is used to detect gene mutations and is a primary screening tool for genotoxicity.
Objective: To determine the potential of this compound to induce reverse mutations at selected loci of several bacterial strains.
Methodology:
-
Strain Selection: Use at least five strains of bacteria, including four strains of Salmonella typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rodents. This is crucial as some substances only become mutagenic after metabolism.[11]
-
Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The main experiment should include at least five different analyzable concentrations.
-
Exposure:
-
Plate Incorporation Method: Add the test substance, bacterial culture, and S9 mix (if used) to molten top agar and pour onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the test substance, bacterial culture, and S9 mix (if used) together before adding top agar and pouring onto plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is reproducible and statistically significant.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (RhE) - OECD 439
This assay provides an alternative to in vivo animal testing for skin irritation.
Objective: To assess the skin irritation potential of this compound by measuring its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
Model Preparation: Use commercially available, validated RhE tissue models which consist of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.
-
Dose Application: Apply a sufficient amount of the neat test substance (e.g., 50 µL) topically to the surface of the tissue culture.
-
Exposure: Expose the tissues to the substance for a standardized period (e.g., 60 minutes) at 37°C.
-
Rinsing: After exposure, thoroughly rinse the substance from the tissue surface with a buffered saline solution.
-
Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
-
Viability Assessment: Determine cell viability using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells into a blue formazan salt.
-
Extraction & Measurement: Extract the formazan salt from the tissues using a solvent (e.g., isopropanol) and quantify the amount by measuring the optical density (OD) at 570 nm.
-
Data Analysis: Calculate the percent viability of the test substance-treated tissues relative to negative controls. A substance is identified as an irritant if the mean tissue viability is reduced below 50%.
Caption: Workflow for the In Vitro Skin Irritation (RhE) Test.
Conclusion
Based on the comprehensive review of available data, this compound possesses a favorable toxicological profile for its intended applications. It exhibits low acute oral and inhalation toxicity, is not a skin sensitizer, and shows no evidence of mutagenic, reproductive, or developmental effects at the doses tested.[5] The No-Observed-Adverse-Effect Level in a 32-day repeated dose oral study was high, further supporting its low potential for systemic toxicity.[5] While it is classified as a skin irritant, this is a manageable hazard with appropriate industrial hygiene practices and personal protective equipment.[2] The lack of carcinogenicity data is a data gap, but its negative genotoxicity profile reduces the level of concern. Overall, when handled in accordance with standard safety protocols, this compound presents a low risk to human health in occupational and consumer settings.
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Methodological & Application
Application Notes & Protocols: 1,3-Dimethoxybutane as a High-Performance Solvent for Grignard Reactions
Abstract
The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1] The choice of solvent is paramount, as it must solvate and stabilize the highly reactive organomagnesium halide intermediate without participating in the reaction.[2][3] While diethyl ether and tetrahydrofuran (THF) are the conventional solvents, their limitations—low boiling points and, in the case of THF, high water miscibility—present challenges for certain applications.[4] This guide introduces 1,3-dimethoxybutane as a superior alternative, particularly for reactions requiring elevated temperatures or involving sluggish substrates. We will explore the mechanistic advantages conferred by its bidentate chelating ability, provide a comparative analysis against traditional solvents, and detail robust protocols for its application.
Mechanistic Rationale: The Advantage of Bidentate Chelation
The stability and reactivity of a Grignard reagent (R-Mg-X) are critically dependent on the coordination of the solvent's lone-pair electrons to the electron-deficient magnesium center. This solvation shell is essential for maintaining the reagent in solution and modulating its nucleophilicity.[5] Traditional ethereal solvents like diethyl ether and THF are monodentate ligands, forming a coordination complex as described by the Schlenk equilibrium.[4][6]
This compound offers a distinct structural advantage. The two methoxy groups, separated by a flexible three-carbon chain, can act as a bidentate chelating ligand. This chelation is hypothesized to form a more stable, six-membered ring-like coordination complex with the magnesium atom. This enhanced stability can lead to several practical benefits:
-
Increased Thermal Stability: The chelated Grignard reagent is less prone to decomposition at higher temperatures.
-
Improved Formation Efficiency: The strong solvation can facilitate the initial reaction between the magnesium metal and the organic halide, especially for less reactive halides like chlorides.
-
Modified Reactivity: The unique coordination sphere around the magnesium may alter the reagent's reactivity and selectivity in subsequent reactions.
Caption: Workflow for Grignard reagent preparation.
Protocol 2: Reaction with Benzophenone to Synthesize Triphenylmethanol
This procedure demonstrates the use of the prepared Grignard reagent in a classic nucleophilic addition reaction.
Materials:
-
Phenylmagnesium bromide solution in 1,3-DMB (from Protocol 1)
-
Benzophenone
-
Anhydrous this compound
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Substrate Preparation: In a separate flame-dried flask under nitrogen, dissolve benzophenone (0.95 eq) in a minimal amount of anhydrous this compound.
-
Cooling: Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath. This helps to control the exothermicity of the addition reaction.
-
Addition: Add the benzophenone solution dropwise to the stirred Grignard reagent. A color change and an increase in viscosity are typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice, followed by the slow, portion-wise addition of saturated aqueous NH₄Cl. [7][8]This protonates the intermediate magnesium alkoxide and hydrolyzes any remaining Grignard reagent. Using a weak acid like NH₄Cl is a standard workup procedure.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). The use of 1,3-DMB does not complicate this step as it is not fully miscible with water, unlike THF.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude triphenylmethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).
Safety and Handling of this compound
As with all ethereal solvents, appropriate safety measures are mandatory.
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. Always use freshly distilled solvent or test for the presence of peroxides before use. Store in a cool, dark, and tightly sealed container.
-
Flammability: this compound is a flammable liquid. [9]All operations should be conducted in a chemical fume hood, away from sources of ignition. [10][11]* Handling: Use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and chemical-resistant gloves. [12]Handle the material under an inert atmosphere to prevent moisture contamination and peroxide formation. [13]
Conclusion
This compound represents a valuable and underutilized solvent for Grignard chemistry. Its high boiling point expands the accessible temperature range for reactions, enabling the use of less reactive substrates. Furthermore, its bidentate chelating nature offers the potential for enhanced reagent stability and modified reactivity profiles. For researchers and process chemists encountering challenges with traditional ether solvents, this compound provides a powerful alternative that can lead to improved yields, better reaction control, and expanded synthetic possibilities.
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Shah, P. D. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering. Available at: [Link]
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Application Note: A Comprehensive Protocol for the Protection of Carbonyls via Acetal Formation with 1,3-Butanediol
Editor's Note: This document details a protocol for acetal formation, a critical step in multi-step organic synthesis. The specified reagent, 1,3-butanediol, is a standard and efficient diol for creating stable, six-membered cyclic acetals. This provides a robust alternative to the chemically unreactive diether, 1,3-dimethoxybutane, which may have been intended in error. The principles and procedures outlined herein are foundational to carbonyl protection strategies.
Introduction: The Strategic Imperative of Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is paramount. The carbonyl group, present in aldehydes and ketones, is one of the most versatile yet reactive functionalities. Its electrophilic carbon is susceptible to attack by a wide array of nucleophiles, including hydrides, organometallics, and enolates.[1][2] To prevent undesired reactions at the carbonyl center while performing chemistry elsewhere in the molecule, a "protecting group" is employed.[2]
Acetal formation is a cornerstone of carbonyl protection strategy.[3] By reacting a carbonyl compound with an alcohol or a diol under acidic conditions, the C=O double bond is converted into a geminal-diether linkage, which is stable to basic, nucleophilic, and reductive conditions.[1][4] This application note provides a detailed protocol for the formation of cyclic acetals, specifically 4-methyl-1,3-dioxanes, using 1,3-butanediol. These six-membered rings offer excellent stability compared to their acyclic counterparts due to favorable entropic factors during formation and hydrolysis.[1][5]
The Reaction Mechanism: An Acid-Catalyzed Pathway
The formation of an acetal is a reversible, acid-catalyzed process.[6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The entire process hinges on activating the carbonyl group, followed by two nucleophilic attacks and the elimination of a water molecule.[7][8][9]
The key mechanistic steps are:
-
Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]
-
Initial Nucleophilic Attack: A hydroxyl group from the 1,3-butanediol molecule attacks the activated carbonyl carbon.
-
Hemiacetal Formation: A proton transfer results in a neutral cyclic hemiacetal intermediate.[9]
-
Activation of Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[8]
-
Water Elimination & Oxonium Ion Formation: The departure of a water molecule is assisted by the neighboring oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[7][8]
-
Intramolecular Ring Closure: The second hydroxyl group of the diol chain performs an intramolecular nucleophilic attack on the oxonium ion carbon, closing the six-membered ring.[6]
-
Deprotonation: A base (such as the solvent or conjugate base of the catalyst) removes the final proton to yield the neutral 4-methyl-1,3-dioxane product and regenerate the acid catalyst.[7]
Crucially, as water is a product, its removal from the reaction medium is essential to drive the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.[1][6][7]
Caption: Acid-catalyzed mechanism for cyclic acetal formation.
Detailed Experimental Protocol
This protocol provides a general method for the protection of aldehydes and ketones using 1,3-butanediol. Reaction times and temperatures may need optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Carbonyl Compound (Aldehyde/Ketone) | Substrate | Reagent Grade |
| 1,3-Butanediol | Protecting Agent (1.1 - 1.5 equiv.) | Anhydrous |
| p-Toluenesulfonic acid (p-TsOH) | Acid Catalyst (0.01 - 0.05 equiv.) | Monohydrate or Anhydrous |
| Toluene or Benzene | Anhydrous Solvent (forms azeotrope with water) | Anhydrous, DriSolv® |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution for quenching catalyst | ACS Reagent |
| Ethyl Acetate or Dichloromethane | Extraction Solvent | ACS Reagent |
| Brine (Saturated NaCl solution) | Washing Agent | ACS Reagent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Reagent Grade |
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography (if needed)
Step-by-Step Procedure
-
Apparatus Setup: Assemble the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to maintain anhydrous conditions. Fill the Dean-Stark trap with the reaction solvent (toluene).
-
Charging the Flask: To the round-bottom flask, add the carbonyl substrate (1.0 equiv.), 1,3-butanediol (1.2 equiv.), and a magnetic stir bar. Dissolve the solids in a sufficient volume of anhydrous toluene.
-
Initiating the Reaction: Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equiv.).
-
Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[5]
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or by observing the amount of water collected in the trap. The reaction is typically complete when water no longer accumulates (usually 2-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and quench the catalyst by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Caption: Experimental workflow for acetal protection.
Substrate Scope and Typical Yields
The protection of various carbonyl compounds proceeds efficiently under these conditions. The table below summarizes representative outcomes.
| Carbonyl Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Typical Yield (%) | Notes |
| Benzaldehyde | 1-2 | 2-4 | >95 | Highly reactive, proceeds smoothly. |
| Cyclohexanone | 2-3 | 4-6 | 90-95 | Less reactive than aldehydes. |
| Acetophenone | 2-3 | 5-8 | 85-90 | Steric hindrance can slow the reaction. |
| α,β-Unsaturated Ketone | 2-5 | 4-8 | 80-90 | Generally proceeds without affecting the alkene. |
Deprotection of the Acetal
The removal of the acetal protecting group is readily accomplished by reversing the formation reaction through acid-catalyzed hydrolysis.[3][5]
General Deprotection Procedure:
-
Dissolve the protected compound in a mixture of an organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the acid with a weak base (e.g., NaHCO₃).
-
Extract the desired carbonyl compound with an organic solvent and purify as necessary.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient catalyst, insufficient heating, or wet reagents/solvent. | Add more catalyst. Ensure the reaction is refluxing properly. Use freshly dried solvents and reagents. |
| Low Yield | Incomplete reaction or loss of product during work-up. | Ensure complete reaction before work-up. Be careful during extractions to avoid loss into the aqueous layer. |
| Side Products | Substrate instability to acidic conditions. | Use a milder catalyst (e.g., pyridinium p-toluenesulfonate, PPTS). Perform the reaction at a lower temperature. |
| No Reaction | Highly hindered or deactivated carbonyl. | Increase catalyst loading and/or reaction temperature. Consider a different, more reactive protecting group. |
References
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-
Organic Chemistry. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available at: [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Available at: [Link]
-
Organic Chemistry with Victor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Available at: [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Available at: [Link]
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Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols. Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available at: [Link]
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Application of 1,3-Dimethoxybutane in Chiral Synthesis: A Conceptual and Practical Guide
Introduction: Unveiling the Potential of a Latent Chiral Synthon
In the landscape of asymmetric synthesis, the quest for novel, efficient, and versatile chiral building blocks is perpetual. While established chiral auxiliaries and ligands dominate the field, the exploration of underutilized synthons offers new avenues for innovation. 1,3-Dimethoxybutane, a structurally simple and stable diether, represents one such latent chiral precursor. Although not widely documented in the context of chiral synthesis, its intrinsic C2-symmetric backbone, derivable from the well-regarded chiral 1,3-butanediol, positions it as a promising candidate for the development of new chiral tools.
This guide provides a forward-looking perspective on the potential applications of this compound in chiral synthesis. We will move beyond a review of existing literature to propose novel, chemically sound strategies for its use as a precursor to chiral ligands and as a platform for the design of new chiral auxiliaries. The protocols detailed herein are conceptual, grounded in established chemical principles, and intended to serve as a validated starting point for researchers and drug development professionals seeking to expand their synthetic toolkit.
Part 1: The Strategic Foundation - From Diether to Chiral Diol
The synthetic utility of this compound is intrinsically linked to its deprotected form, 1,3-butanediol. The enantiomers of 1,3-butanediol, (R)- and (S)-1,3-butanediol, are valuable chiral synthons, and their synthesis is well-established through various methods, including biocatalytic reduction of 4-hydroxy-2-butanone and deracemization of the corresponding racemate.[1][2][3][4] The two methoxy groups in this compound can be considered as protecting groups for the more synthetically versatile diol functionality.
The cleavage of these ethers is a critical first step in unlocking the potential of this compound. This transformation is typically achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃).[5][6] The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic substitution (S(_N)2) pathway for these primary/secondary ethers, to yield the chiral 1,3-butanediol.[7][8][9]
Caption: Proposed Synthesis of a Chiral Diphosphine Ligand.
Detailed Protocol: Synthesis of (R)-1,3-Bis(diphenylphosphino)butane
Step 1: Demethylation of (R)-1,3-Dimethoxybutane
-
To a solution of (R)-1,3-dimethoxybutane (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add boron tribromide (BBr₃, 2.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-1,3-butanediol.
Causality Insight: BBr₃ is a powerful reagent for the cleavage of ethers. The reaction is performed at low temperature to control its exothermicity. The excess BBr₃ ensures complete demethylation.
Step 2: Ditosylation of (R)-1,3-Butanediol
-
Dissolve the synthesized (R)-1,3-butanediol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ditosylate, which can be purified by recrystallization.
Causality Insight: The hydroxyl groups of the diol are converted into tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution with the phosphide anion. [10] Step 3: Phosphination
-
Prepare lithium diphenylphosphide (LiPPh₂) in situ by adding n-butyllithium (2.0 eq) to a solution of diphenylphosphine (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
To this freshly prepared solution of LiPPh₂, add a solution of the (R)-butane-1,3-diyl bis(4-methylbenzenesulfonate) (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the addition of degassed water.
-
Extract the product with degassed diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel under an inert atmosphere to yield the chiral diphosphine ligand.
Causality Insight: The strong nucleophile, LiPPh₂, displaces the tosylate groups in an S(_N)2 reaction to form the desired P-C bonds, yielding the chiral ligand. [11][12]
| Step | Key Reagents | Purpose | Analogous Literature |
|---|---|---|---|
| 1 | BBr₃, DCM | Ether Cleavage | [6] |
| 2 | TsCl, Pyridine | Activation of Hydroxyls | [10] |
| 3 | LiPPh₂, THF | Nucleophilic Phosphination | [11]|
Part 3: Conceptual Application as a Chiral Auxiliary
The principle of a chiral auxiliary is to temporarily attach a chiral molecule to a prochiral substrate to direct a subsequent stereoselective reaction. [13]Chiral diols and their derivatives are frequently used for this purpose. [14][15][16]A derivative of 1,3-butanediol, such as a chiral 1,3-dioxane, could be used to control the stereochemistry of reactions on an attached substrate.
Conceptual Workflow: Diastereoselective Aldol Reaction
Caption: Principle of 1,3-Butanediol as a Chiral Auxiliary.
Conceptual Protocol: Diastereoselective Aldol Reaction
-
Auxiliary Attachment: React a prochiral carboxylic acid (e.g., propanoic acid) with a chlorinating agent (e.g., SOCl₂) to form the acid chloride. React the acid chloride with (R)-1,3-butanediol in the presence of a base (e.g., pyridine) to form the chiral ester.
-
Enolate Formation and Aldol Reaction: Treat the chiral ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to form the corresponding enolate. The chiral diol auxiliary will block one face of the enolate. Add an aldehyde (R'CHO) to the reaction mixture. The aldehyde will react with the enolate from the less sterically hindered face, leading to a diastereomerically enriched aldol product.
-
Auxiliary Cleavage and Recovery: Hydrolyze the ester linkage of the aldol product (e.g., using LiOH) to release the chiral β-hydroxy acid product and recover the (R)-1,3-butanediol auxiliary.
Causality Insight: The steric bulk of the chiral auxiliary, derived from 1,3-butanediol, would direct the approach of the electrophile (the aldehyde) to one face of the enolate, thereby controlling the formation of the new stereocenters. This principle is well-established for other chiral auxiliaries like Evans oxazolidinones. [13]
Conclusion
While this compound is not a mainstream reagent in chiral synthesis, its underlying chiral 1,3-diol scaffold presents significant and underexplored potential. By serving as a stable, protected form of chiral 1,3-butanediol, it offers a gateway to the development of novel chiral ligands and auxiliaries. The conceptual protocols provided in this guide, which are based on well-established and reliable chemical transformations, offer a roadmap for researchers to harness the latent chirality of this simple molecule. It is our hope that this application note will stimulate further investigation into this compound and its derivatives, ultimately leading to the development of new and valuable tools for asymmetric synthesis.
References
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
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Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. PubMed Central. [Link]
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Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology (RSC Publishing). [Link]
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Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]
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Two-Pot Synthesis of Chiral 1,3-syn-Diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Domino Hemiacetal/Oxy-Michael Reactions. PubMed. [Link]
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Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. PubMed. [Link]
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Novel Synthesis of Chiral 1,3-Diphosphines via Palladium Template Promoted Hydrophosphination and Functional Group Transformation Reactions. ACS Publications. [Link]
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Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central. [Link]
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Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. ACS Publications. [Link]
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Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed. [Link]
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Chiral Diol-Based Organocatalysts in Enantioselective Reactions. ResearchGate. [Link]
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [Link]
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Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]
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Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
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Palladium-Catalyzed Asymmetric Addition of Diarylphosphines to Enones toward the Synthesis of Chiral Phosphines. Journal of the American Chemical Society. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]
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Chromium-catalyzed asymmetric synthesis of 1, 3-diols. ResearchGate. [Link]
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Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. PubMed. [Link]
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Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
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18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
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Axially Chiral Biaryl Diols Catalyze Highly Enantioselective Hetero-Diels−Alder Reactions through Hydrogen Bonding. Journal of the American Chemical Society. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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Ether cleavage. Wikipedia. [Link]
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Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. RSC Publishing. [Link]
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18.3 Reactions of Ethers: Acidic Cleavage. OpenStax. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Deprotection of 1,3-Dimethoxybutane Acetals: A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Role of 1,3-Dimethoxybutane Acetals in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of carbonyl protecting groups, acetals derived from this compound offer a unique combination of stability and reactivity, rendering them valuable assets for chemists in research, discovery, and drug development. Their stability under basic, nucleophilic, and organometallic conditions makes them robust shields for aldehydes and ketones.[1][2] However, the successful execution of a synthetic route hinges on the selective and high-yielding removal of these protecting groups at the appropriate stage.
This technical guide provides an in-depth exploration of the deprotection of this compound acetals. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of various deprotection strategies, offering insights into the causality behind experimental choices. The protocols herein are designed to be self-validating systems, equipping the practicing scientist with the knowledge to troubleshoot and adapt these methods to their specific synthetic challenges.
Core Principles of Acetal Deprotection: An Overview
The deprotection of this compound acetals, like other acetals, is most commonly achieved through hydrolysis under acidic conditions. The generally accepted mechanism involves the protonation of one of the acetal oxygen atoms, which transforms the methoxy group into a good leaving group (methanol). Subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal, which rapidly equilibrates to the desired carbonyl compound and a second molecule of methanol.[1][3]
While acid-catalyzed hydrolysis is the cornerstone of acetal deprotection, the modern synthetic chemist has a diverse toolkit of methodologies at their disposal. These range from traditional Brønsted and Lewis acid-catalyzed reactions to milder, chemoselective approaches that are compatible with a wide array of sensitive functional groups. The choice of method is dictated by the substrate's overall functionality and the desired level of selectivity.
Methodologies for the Deprotection of this compound Acetals
This section details various methodologies for the cleavage of this compound acetals, complete with mechanistic insights and detailed experimental protocols.
Classical Acid-Catalyzed Hydrolysis
This remains the most direct and widely employed method for acetal deprotection. The choice of acid and solvent system can be tailored to the substrate's reactivity and solubility.
Causality of Experimental Choices:
-
Acid Catalyst: Strong protic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are effective but can be harsh on sensitive substrates. Milder acids such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) offer greater chemoselectivity.[1] The catalytic nature of the acid is a key feature of this reaction.[1]
-
Solvent System: A mixture of an organic solvent (to dissolve the substrate) and water is essential for the hydrolysis to proceed.[1] Common organic solvents include tetrahydrofuran (THF), acetone, or dichloromethane (DCM). The use of a large excess of water helps to drive the equilibrium towards the deprotected carbonyl compound.[3]
Experimental Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolution: Dissolve the this compound acetal (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carbonyl compound. Further purification can be achieved by column chromatography, distillation, or recrystallization.
Lewis Acid-Catalyzed Deprotection
Lewis acids offer a milder alternative to Brønsted acids and can often provide enhanced chemoselectivity. A variety of Lewis acids have been shown to effectively cleave acetals.
Causality of Experimental Choices:
-
Lewis Acid Selection: Reagents such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)[4][5], cerium(III) triflate (Ce(OTf)₃)[6], and erbium(III) triflate (Er(OTf)₃)[2][7] have proven to be efficient catalysts for acetal deprotection under mild conditions. These catalysts are often more tolerant of other acid-sensitive functional groups.
-
Solvent: The choice of solvent is crucial for the success of Lewis acid-catalyzed reactions. Dichloromethane is often an effective solvent for reactions with bismuth nitrate.[4] Wet nitromethane is a suitable solvent when using cerium(III) triflate.[6]
Experimental Protocol 2: Chemoselective Deprotection using Bismuth Nitrate Pentahydrate
-
Reaction Setup: To a solution of the this compound acetal (1.0 mmol) in dichloromethane (10 mL), add bismuth nitrate pentahydrate (0.25 mmol, 25 mol%).
-
Reaction Progress: Stir the suspension at room temperature. The reaction is typically rapid.[4] Monitor the reaction by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired carbonyl compound. This method has been shown to be selective for the deprotection of acetals in the presence of TBDMS ethers.[4]
Iodine-Catalyzed Deprotection in Acetone
Molecular iodine in acetone provides an exceptionally mild and neutral method for the deprotection of acetals and ketals.[8][9] This method is highly chemoselective and tolerates a wide range of functional groups.
Causality of Experimental Choices:
-
Mechanism: This method is believed to proceed via a substrate exchange mechanism.
-
Chemoselectivity: The reaction conditions are neutral, making this method compatible with highly acid-sensitive groups such as furyl moieties, tert-butyl ethers, and oximes.[8] Double bonds, hydroxyl groups, and acetates also remain intact.[9]
Experimental Protocol 3: Mild Deprotection using Molecular Iodine
-
Reaction Mixture: Dissolve the this compound acetal (1.0 mmol) in acetone (5 mL).
-
Catalyst Addition: Add molecular iodine (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the solution at room temperature. The reaction is typically complete within minutes.[8] Monitor by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by standard methods if necessary.
Comparative Data of Deprotection Methods
The following table summarizes key parameters for the discussed deprotection methods, providing a guide for selecting the most appropriate conditions for a given substrate.
| Method | Catalyst | Typical Solvent(s) | Temperature | Reaction Time | Key Advantages | Potential Limitations |
| Acid-Catalyzed Hydrolysis | p-TsOH | Acetone/Water | Room Temp. | 1-12 h | Cost-effective, straightforward | Can be harsh on acid-sensitive groups |
| Lewis Acid Catalysis | Bi(NO₃)₃·5H₂O | Dichloromethane | Room Temp. | 15-60 min | Mild, chemoselective[4] | Requires stoichiometric or catalytic amounts of metal salts |
| Iodine Catalysis | I₂ | Acetone | Room Temp. | < 30 min | Extremely mild, neutral, highly chemoselective[8][9] | Iodine can be corrosive |
Visualizing the Deprotection Workflow
The following diagram illustrates a generalized workflow for the deprotection of a this compound acetal.
Caption: Generalized workflow for the deprotection of this compound acetals.
Mechanistic Insight: Acid-Catalyzed Hydrolysis
The diagram below outlines the key steps in the acid-catalyzed hydrolysis of a this compound acetal.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Conclusion and Future Perspectives
The deprotection of this compound acetals is a critical transformation in organic synthesis. While classical acid-catalyzed hydrolysis remains a robust and reliable method, the development of milder and more chemoselective protocols using Lewis acids or molecular iodine has significantly expanded the synthetic chemist's toolkit. The choice of the optimal deprotection strategy must be made on a case-by-case basis, considering the specific functionalities present in the substrate. As the demand for increasingly complex molecules continues to grow, the development of even more selective and environmentally benign deprotection methods will undoubtedly remain an active area of research.
References
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Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(25), 8399–8401. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society, 126(2), 304-305. [Link]
-
Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
-
Ji, J., Li, J., & Wang, Y. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Application Notes and Protocols for the Electrochemical Evaluation of 1,3-Dimethoxybutane
For: Researchers, scientists, and drug development professionals exploring next-generation battery technologies.
Introduction: A Prospective Evaluation of 1,3-Dimethoxybutane in High-Performance Electrolytes
The advancement of high-energy-density batteries, particularly lithium-metal and high-voltage lithium-ion systems, is intrinsically linked to the innovation of electrolyte formulations. While carbonate-based electrolytes are the commercial standard, their limitations in terms of electrochemical stability and safety have spurred intensive research into alternative solvent systems. Ether-based electrolytes, such as 1,2-dimethoxyethane (DME), are renowned for their excellent reductive stability and high lithium salt solubility, making them highly compatible with lithium metal anodes.[1][2][3] However, their poor oxidative stability (typically <4.0 V vs. Li/Li⁺) has historically precluded their use with high-voltage cathodes.[4]
Recent research has demonstrated that subtle modifications to the molecular structure of diether solvents can significantly influence their electrochemical properties. By altering the alkyl chain length or introducing steric hindrance, it is possible to tune the Li⁺ solvation environment.[2][3] This tuning can weaken the Li⁺-solvent interaction, promoting the formation of a more stable, anion-derived cathode-electrolyte interphase (CEI) and thereby enhancing high-voltage stability.[5][6]
This document introduces This compound (DMB) , a diether solvent with a unique structural motif, as a promising candidate for advanced electrolyte formulations. Its four-carbon backbone and the specific placement of methoxy groups suggest a distinct Li⁺ coordination environment compared to shorter-chain ethers like DME. The presence of a chiral center and a methyl group introduces steric hindrance that could beneficially modulate Li⁺ solvation, potentially improving oxidative stability.[3]
Due to the nascent stage of research into this compound's electrochemical applications, this guide provides a prospective framework. It synthesizes established principles from analogous diether systems to propose a comprehensive set of application notes and detailed experimental protocols for its systematic evaluation.
Part 1: Scientific Rationale and Physicochemical Properties
The central hypothesis is that the molecular structure of this compound will confer a unique balance of properties, making it a viable component for high-voltage lithium-metal batteries.
Causality behind Experimental Choices:
-
Increased Chain Length and Steric Hindrance: Compared to the archetypal DME, the longer butane chain and the methyl group in this compound are expected to decrease the solvent's donation power.[3] This "weakly solvating" characteristic is theorized to promote the formation of contact ion pairs (CIPs) and aggregates (AGGs) in the electrolyte, even at conventional concentrations.[6] Anion-rich solvation sheaths are crucial for forming a stable, inorganic-rich CEI on high-voltage cathodes, preventing solvent oxidation.[5]
-
Potential for Improved Safety: Ether solvents generally possess higher flash points and boiling points compared to linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), contributing to safer battery operation.[7]
Comparative Physicochemical Data:
To contextualize the potential of this compound, its properties are compared with those of established electrolyte solvents.
| Property | This compound | 1,2-Dimethoxyethane (DME) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |
| Molecular Formula | C₆H₁₄O₂ | C₄H₁₀O₂ | C₃H₄O₃ | C₃H₆O₃ |
| Molecular Weight ( g/mol ) | 118.17 | 90.12 | 88.06 | 90.08 |
| Boiling Point (°C) | 116.8 | 85 | 248 | 90 |
| Flash Point (°C) | 13.8 | -6 | 143 | 17 |
| Density (g/cm³) | 0.84 | 0.867 | 1.321 | 1.07 |
| Viscosity (cP at 25°C) | Not available | 0.455 | ~1.9 (at 40°C) | 0.59 |
| Dielectric Constant | Not available | 7.2 | 89.78 | 3.1 |
Data sourced from publicly available chemical databases and literature. Viscosity and dielectric constant for this compound are key parameters to be determined experimentally.
Part 2: Proposed Experimental Protocols
These protocols are designed as a self-validating system to comprehensively assess the electrochemical viability of this compound. All procedures involving lithium metal or electrolyte preparation must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Electrolyte Formulation and Characterization
Objective: To prepare a this compound-based electrolyte and measure its fundamental physicochemical properties.
Materials:
-
This compound (DMB), battery grade (>99.9%, <20 ppm H₂O)
-
Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade
-
Molecular sieves (4 Å), activated
-
Argon-filled glovebox
-
Viscometer
-
Conductivity meter
Procedure:
-
Solvent Purification: Dry the this compound over activated molecular sieves for at least 48 hours inside the glovebox to remove residual water.
-
Electrolyte Preparation: Prepare a 1.0 M LiFSI in DMB solution. Slowly add the pre-weighed LiFSI salt to the DMB solvent while stirring with a magnetic stir bar until the salt is fully dissolved. Rationale: LiFSI is chosen over traditional LiPF₆ due to its superior thermal and chemical stability and its proven ability to form stable interphases in ether-based systems.[5]
-
Ionic Conductivity Measurement: Using a calibrated conductivity meter, measure the ionic conductivity of the 1.0 M LiFSI/DMB electrolyte at various temperatures (e.g., -20°C to 60°C). This data is critical for understanding ion transport capability.[8]
-
Viscosity Measurement: Measure the viscosity of the electrolyte solution using a viscometer at the same temperature points. Viscosity directly impacts ion mobility and electrode wettability.[9]
Self-Validation:
-
A successful electrolyte will be a clear, homogenous solution.
-
The ionic conductivity should be in the range of 1-10 mS/cm at room temperature for a viable electrolyte.[9] The temperature dependence will reveal the activation energy for ion transport.
Protocol 2: Electrochemical Stability Window (ESW) Determination
Objective: To determine the oxidative and reductive stability limits of the 1.0 M LiFSI/DMB electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Lithium metal foil (counter and reference electrode)
-
Stainless steel or platinum foil (working electrode)
-
Microporous polymer separator (e.g., Celgard 2400)
-
Potentiostat/Galvanostat with EIS capability
-
Coin cell crimper
Procedure:
-
Cell Assembly: Assemble a three-electrode CR2032 coin cell in the glovebox.[10][11]
-
Place the stainless steel working electrode at the bottom.
-
Add a separator soaked with the 1.0 M LiFSI/DMB electrolyte.
-
Place a lithium metal disc as the counter electrode.
-
Add a smaller lithium metal disc as the reference electrode, separated from the counter electrode by a small separator tab.
-
-
Linear Sweep Voltammetry (LSV):
-
Allow the cell to rest at Open Circuit Voltage (OCV) for 2 hours to stabilize.
-
Perform LSV by scanning the potential of the working electrode from OCV to a high voltage (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s) to determine the oxidative stability limit.[12] The onset of significant, sustained current indicates electrolyte oxidation.
-
-
Cyclic Voltammetry (CV):
-
In a separate cell, perform CV by scanning from OCV down to a negative potential (e.g., -0.5 V vs. Li/Li⁺) and back up to OCV to assess reductive stability.
-
Self-Validation:
-
A stable electrolyte will show a wide potential window with minimal current flow between the reductive and oxidative limits. For high-voltage applications, an oxidative stability of >4.5 V is desirable.
Protocol 3: Lithium Plating/Stripping and Coulombic Efficiency (CE)
Objective: To evaluate the compatibility of the electrolyte with a lithium metal anode.
Procedure:
-
Cell Assembly: Assemble a CR2032 coin cell with a lithium metal working electrode and a copper foil counter electrode.
-
Galvanostatic Cycling: Cycle the cell under a constant current density (e.g., 0.5 mA/cm²) for a fixed capacity (e.g., 1.0 mAh/cm²).[13][14]
-
"Plate" lithium onto the copper foil by applying a negative current until 1.0 mAh/cm² is reached.
-
"Strip" the lithium from the copper foil by applying a positive current until an upper voltage cutoff (e.g., 1.0 V) is reached.
-
-
Data Analysis: Calculate the Coulombic Efficiency for each cycle (CE = Capacity_strip / Capacity_plate). A high and stable CE indicates efficient and reversible lithium deposition, with minimal side reactions or dendrite formation.
Self-Validation:
-
A promising electrolyte will enable stable cycling with an average CE >99%. The voltage profile should be smooth and exhibit low polarization (the difference between plating and stripping voltages).
Protocol 4: Full-Cell Performance Evaluation
Objective: To assess the performance of the 1.0 M LiFSI/DMB electrolyte in a practical battery configuration with a high-voltage cathode.
Materials:
-
High-voltage cathode material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) coated on aluminum foil.
-
Lithium metal foil anode.
-
Battery cycler.
Procedure:
-
Cell Assembly: Assemble Li || NMC811 CR2032 coin cells using the prepared electrolyte.[15]
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20; 1C = 170 mA/g) to form a stable SEI and CEI.[13]
-
Rate Capability Test: Cycle the battery at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate its power performance.[16]
-
Long-Term Cycling: Cycle the cell at a moderate rate (e.g., 1C charge, 1C discharge) for several hundred cycles to determine its cycle life and capacity retention.[16]
-
Post-Mortem Analysis (Optional but Recommended): Disassemble the cycled cells inside the glovebox to visually inspect the lithium anode surface for dendrites and analyze the electrode surfaces using techniques like SEM and XPS to understand the composition of the SEI and CEI.
Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
Objective: To diagnose the internal resistances of the cell before, during, and after cycling.
Procedure:
-
Measurement: Using a potentiostat with EIS capability, apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 10 mHz) at OCV.[17][18]
-
Timing: Perform EIS after cell assembly (before cycling), after formation cycles, and at regular intervals during long-term cycling.
-
Data Analysis: Plot the data on a Nyquist plot (-Z_imaginary vs. Z_real). The high-frequency intercept corresponds to the electrolyte resistance (R_e), while the semicircles in the mid-to-high frequency range relate to the charge-transfer resistance (R_ct) at the electrode-electrolyte interfaces.[19][20]
Self-Validation:
-
A stable and effective electrolyte should result in low and stable R_ct values throughout cycling. A significant increase in R_ct often indicates detrimental side reactions, electrode degradation, or a poorly formed interphase.[20]
Part 3: Visualization of Experimental Workflows
Diagram 1: Electrolyte Preparation and Characterization Workflow
Caption: Workflow for electrolyte preparation and property analysis.
Diagram 2: Electrochemical Cell Testing Logic
Caption: Logic map for the comprehensive electrochemical evaluation.
Conclusion and Forward Outlook
The protocols outlined in this document provide a rigorous and systematic pathway for evaluating this compound as a novel electrolyte component. By drawing parallels with structurally similar diether solvents, we hypothesize that its unique molecular architecture could offer a beneficial combination of high-voltage stability and compatibility with lithium metal anodes. The successful execution of these experiments will generate the foundational data needed to validate this hypothesis. A positive outcome would position this compound as a compelling candidate for inclusion in next-generation electrolyte formulations, paving the way for safer and more energy-dense lithium batteries.
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Investigation of Ether-Based Ionic Liquid Electrolytes for Lithium-O2 Batteries. Journal of The Electrochemical Society. Available at: [Link].
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Electrochemical Impedance Spectroscopy Analysis of Lithium Ion Battery Based on Equivalent Circuit Model. IEEE Xplore. Available at: [Link].
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Investigation of Ether-Based Ionic Liquid Electrolytes for Lithium-O2 Batteries. ResearchGate. Available at: [Link].
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Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization. ACS Publications. Available at: [Link].
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Electrochemical performance in ether‐based electrolyte system. ResearchGate. Available at: [Link].
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Highly Solvating Electrolytes for Lithium-Sulfur Batteries. PubMed Central. Available at: [Link].
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Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery. ACS Publications. Available at: [Link].
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Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion Batteries. MDPI. Available at: [Link].
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Understand the characteristics of Lithium Ion cells with EIS (Electrochemical Impedance Analysis). YouTube. Available at: [Link].
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Ether‐Based Electrolyte for High‐Temperature and High‐Voltage Lithium Metal Batteries. ResearchGate. Available at: [Link].
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Exploiting the Steric Effect and Low Dielectric Constant of 1,2-Dimethoxypropane for 4.3 V Lithium Metal Batteries. ACS Publications. Available at: [Link].
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Do weaker solvation effects mean better performance of electrolytes for lithium metal batteries? Royal Society of Chemistry. Available at: [Link].
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Polarizable Molecular Dynamics and Experiments of 1,2-Dimethoxyethane Electrolytes with Lithium and Sodium Salts: Structure and Transport Properties. ACS Publications. Available at: [Link].
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Unveiling the Critical Role of Ion Coordination Configuration of Ether Electrolytes for High Voltage Lithium Metal Batteries. ChemRxiv. Available at: [Link].
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Application of electrochemical impedance spectroscopy in lithium-ion batteries. IOP Publishing. Available at: [Link].
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What does electrochemical impedance spectroscopy have to do with Li-ion health? EEWorld Online. Available at: [Link].
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Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization. National Institutes of Health. Available at: [Link].
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Formulation and Recycling of a Novel Electrolyte Based on Bio‐Derived γ‐Valerolactone and Lithium Bis(trifluoromethanesulfonyl)imide for Lithium‐Ion Batteries. National Institutes of Health. Available at: [Link].
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Electrochemical properties of ether-based electrolytes for lithium/sulfur rechargeable batteries. INIS. Available at: [Link].
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Intrinsically Unpolymerized Cyclic Ether Electrolyte for Energy-Dense Lithium Metal Batteries. Chinese Chemical Society. Available at: [Link].
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Electrochemical Characteristics of Novel Fluorinated Ether Solvent for Lithium-Sulfur Batteries. ResearchGate. Available at: [Link].
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Novel, Stable Catholyte for Aqueous Organic Redox Flow Batteries: Symmetric Cell Study of Hydroquinones with High Accessible Capacity. MDPI. Available at: [Link].
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Electrochemical properties of ether-based electrolytes for lithium/sulfur rechargeable batteries. ResearchGate. Available at: [Link].
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Guidelines to design organic electrolytes for lithium-ion batteries: environmental impact, physicochemical and electrochemical properties. Royal Society of Chemistry. Available at: [Link].
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Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. MDPI. Available at: [Link].
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Construction and Testing of Coin Cells of Lithium Ion Batteries. PubMed Central. Available at: [Link].
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Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). National Institutes of Health. Available at: [Link].
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Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). ACS Publications. Available at: [Link].
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Single‐Solvent‐Based Electrolyte Enabling a High‐Voltage Lithium‐Metal Battery with Long Cycle Life. ResearchGate. Available at: [Link].
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The electrochemical characteristics of commercial aluminium alloy electrodes for Al/air batteries. ResearchGate. Available at: [Link].
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Application Notes and Protocols: 1,3-Dimethoxybutane as a Novel Electrolyte Component for Advanced Battery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in battery development on the utilization of 1,3-dimethoxybutane (DMB) as a promising electrolyte component. This document outlines the physicochemical properties of DMB, its performance in various battery chemistries, and detailed protocols for electrolyte preparation and electrochemical characterization.
Introduction: The Case for Ether Solvents and the Emergence of this compound
The pursuit of next-generation energy storage has intensified the focus on electrolyte engineering. Ether-based electrolytes have garnered significant attention due to their inherent advantages, including excellent compatibility with lithium metal anodes, high ionic conductivity, and low viscosity. However, their practical application has been hampered by their limited oxidative stability, typically below 4.0 V versus Li/Li⁺.
This compound (DMB) emerges as a compelling alternative within the ether family. Its molecular structure, featuring two methoxy groups on a butane backbone, offers a unique balance of solvating power and electrochemical properties. This guide delves into the scientific rationale and practical application of DMB and its derivatives in advanced battery systems.
Physicochemical Properties of this compound and its Fluorinated Derivative
A thorough understanding of the solvent's intrinsic properties is paramount for electrolyte design. The following table summarizes the key physicochemical properties of this compound (DMB) and its fluorinated counterpart, fluorinated this compound (FDMB).
| Property | This compound (DMB) | Fluorinated this compound (FDMB) | Reference |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₀F₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | 190.14 g/mol | [1] |
| Boiling Point | 135 °C | 150 °C | [1] |
| Density | 0.951 g/mL | 1.25 g/mL | [1] |
| Viscosity (of 1M LiFSI electrolyte) | 2.7 cP | 5.0 cP | [1] |
| Ionic Conductivity (of 1M LiFSI electrolyte) | 3.8 mS/cm | 3.5 mS/cm | [1] |
| Li⁺ Transference Number (of 1M LiFSI electrolyte) | 0.45 | 0.48 | [1] |
| Calculated Oxidation Voltage (vs Li/Li⁺) | 5.52 V (with LiFSI) | 6.14 V (with LiFSI) | [1] |
Note: The calculated oxidation voltages are based on Density Functional Theory (DFT) and represent theoretical upper limits. Experimental verification is crucial.
The higher boiling point of DMB compared to more volatile ethers like 1,2-dimethoxyethane (DME) enhances the safety profile of the electrolyte. Furthermore, the fluorination of DMB to FDMB significantly increases its oxidative stability, as predicted by DFT calculations, making it a candidate for high-voltage applications.[1]
Electrolyte Formulation and Characterization
The performance of a DMB-based electrolyte is critically dependent on the choice of lithium salt and its concentration. Salts such as lithium bis(fluorosulfonyl)imide (LiFSI) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are common choices due to their high ionic conductivity and thermal stability.
Rationale for Salt Selection
-
LiFSI: Often preferred for its ability to form a stable and LiF-rich solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for suppressing dendrite growth.[2]
-
LiTFSI: Known for its excellent thermal and chemical stability, and good ionic conductivity.[3]
The concentration of the salt influences the electrolyte's ionic conductivity, viscosity, and the solvation structure of the lithium ions. While a 1 M concentration is a common starting point, exploring higher concentrations can enhance oxidative stability, albeit potentially at the cost of increased viscosity and reduced ionic conductivity.
Caption: Workflow for the preparation of DMB-based electrolytes.
Applications in Advanced Battery Chemistries
Lithium-Sulfur (Li-S) Batteries
The polysulfide shuttle effect is a major challenge in Li-S batteries, leading to capacity fade and low coulombic efficiency. Ether-based electrolytes are favored due to their ability to dissolve lithium polysulfides. The lower polarity of DMB compared to shorter-chain glymes could potentially mitigate the shuttle effect by reducing the solubility of long-chain polysulfides.[4]
Magnesium (Mg) Batteries
The development of practical magnesium batteries is hindered by the lack of electrolytes that can support reversible Mg deposition and stripping. Ethereal solvents are among the few that show promise. The chelating ability of the two methoxy groups in DMB can facilitate the desolvation of the divalent Mg²⁺ ion at the anode interface, a critical step for efficient plating.
Experimental Protocols
Safety Precaution: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5][6][7][8][9][10]
Protocol 1: Preparation of 1 M LiFSI in this compound (DMB) Electrolyte
Objective: To prepare a 1 M solution of LiFSI in DMB for use as a battery electrolyte.
Materials:
-
Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (dried at 120°C under vacuum for 24 hours before use)
-
This compound (DMB), anhydrous (<20 ppm H₂O)
-
Anhydrous solvent storage vessel
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Argon or Nitrogen-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)
Procedure:
-
Transfer the required amount of anhydrous DMB into a clean, dry volumetric flask inside the glovebox.
-
Weigh the appropriate amount of dried LiFSI corresponding to a 1 M concentration.
-
Slowly add the LiFSI to the DMB in the volumetric flask while gently swirling to initiate dissolution.
-
Add a magnetic stir bar to the flask.
-
Seal the flask and stir the solution on a magnetic stirrer for 24-48 hours at room temperature, or until the salt is completely dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Electrochemical Stability Window Determination by Cyclic Voltammetry
Objective: To determine the anodic and cathodic stability limits of the DMB-based electrolyte.
Materials:
-
1 M LiFSI in DMB electrolyte
-
Three-electrode electrochemical cell (e.g., Swagelok-type)
-
Working electrode: Platinum (Pt) or Glassy Carbon (GC) disk
-
Counter and Reference electrodes: Lithium metal foil
-
Separator (e.g., Celgard 2325)
-
Potentiostat/Galvanostat
Procedure:
-
Assemble the three-electrode cell inside a glovebox.
-
Place the lithium metal reference and counter electrodes.
-
Position the separator on top of the lithium electrodes.
-
Add a few drops of the 1 M LiFSI in DMB electrolyte to wet the separator.
-
Place the working electrode (Pt or GC) on top of the wetted separator.
-
Seal the cell and connect it to the potentiostat.
-
Perform cyclic voltammetry (CV) at a slow scan rate (e.g., 1 mV/s).
-
For anodic stability, scan from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺).
-
For cathodic stability, scan from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
The onset of a significant increase in current indicates the decomposition of the electrolyte.
Caption: Workflow for determining the electrochemical stability window.
Protocol 3: Coin Cell Assembly for Lithium-Metal Battery Testing
Objective: To assemble a 2032-type coin cell for evaluating the performance of a DMB-based electrolyte with a lithium metal anode.
Materials:
-
2032 coin cell components (casings, spacers, spring)
-
Lithium metal foil (anode)
-
Cathode material of choice (e.g., LiFePO₄, NMC) coated on aluminum foil
-
Separator (e.g., Celgard 2325)
-
1 M LiFSI in DMB electrolyte
-
Crimping machine
-
Glovebox
Procedure:
-
Inside the glovebox, place the cathode disk in the center of the larger coin cell casing.
-
Place the separator on top of the cathode.
-
Add a few drops (typically 20-40 µL) of the DMB-based electrolyte to wet the separator and cathode.
-
Place the lithium metal disk on top of the wetted separator.
-
Place a spacer and the spring on top of the lithium metal.
-
Place the smaller coin cell casing (with the sealing gasket) on top.
-
Carefully transfer the assembled cell to the crimper and seal it.[11][12][13]
-
Let the cell rest for several hours to ensure complete wetting of the electrodes before electrochemical testing.
Characterization of the Solid Electrolyte Interphase (SEI)
The composition and morphology of the SEI formed on the anode are critical for battery performance. The following techniques are recommended for SEI characterization:
-
X-ray Photoelectron Spectroscopy (XPS): To identify the chemical composition of the SEI. The presence of LiF, Li₂O, and organic species can be determined.[7][14]
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the lithium deposition and the SEI layer.[14]
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the SEI structure and thickness.
-
Atomic Force Microscopy (AFM): To study the mechanical properties and in-situ formation of the SEI.[7]
Conclusion and Future Outlook
This compound presents a promising avenue for the development of high-performance and safer electrolytes for next-generation batteries. Its favorable physicochemical properties, coupled with the potential for enhanced oxidative stability through fluorination, make it a versatile solvent for various battery chemistries. The protocols provided in this guide offer a solid foundation for researchers to explore the full potential of DMB-based electrolytes. Further research should focus on optimizing electrolyte formulations with different salts and additives, and conducting extensive long-term cycling tests in full-cell configurations.
References
-
Characterization of the SEI induced by different electrolytes on the Li... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ionic conductivity (s) and viscosity (Z) of LiFSI, LiTFSI and mixed electrolytes at 25 1C. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemical and electrochemical characterization of the SEI formed on the Li anode in the H‐GPE. ToF‐SIMS images of S - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
How to make a coin cell - Clean Energy Institute - University of Washington. (n.d.). Retrieved January 14, 2026, from [Link]
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Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking - 3M. (n.d.). Retrieved January 14, 2026, from [Link]
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How To Make Coin Cells - Landt Instruments. (n.d.). Retrieved January 14, 2026, from [Link]
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Amanchukwu, C. (n.d.). Molecular design for electrolyte solvents enabling energy-dense and long-cycling lithium metal batteries. Retrieved January 14, 2026, from [Link]
-
Coin Cell Battery Assembly Method and Precautions. (n.d.). Retrieved January 14, 2026, from [Link]
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Enhanced Performance of a Lithium-Sulfur Battery Using a Carbonate-Based Electrolyte. (2019, April 15). Retrieved January 14, 2026, from [Link]
-
Strategies for the synthesis of fluorinated 1,3‐dienes - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Ionic conductivity as a function of LiTFSI concentration. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
B. Synthesis of Fluorinated Compounds. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enhanced Performance of a Lithium-Sulfur Battery Using a Carbonate-Based Electrolyte. (2016, July 27). Retrieved January 14, 2026, from [Link]
-
ANODE SOLID ELECTROLYTE INTERPHASE (SEI) OF LITHIUM ION BATTERY CHARACTERIZED BY MICROSCOPY AND SPECTROSCOPY | Semantic Scholar. (2013, June 19). Retrieved January 14, 2026, from [Link]
-
Decomposition Reactions of Anode Solid Electrolyte Interphase (SEI) Components with LiPF6 | The Journal of Physical Chemistry C. (n.d.). Retrieved January 14, 2026, from [Link]
-
Effects of Li+ Solvation Structures on Aluminum Corrosion in Ether-Based Electrolyte Solutions with Lithium Bis(Fluorosulfonyl)imide (LiFSI) - Korea Advanced Institute of Science and Technology. (2025, April 2). Retrieved January 14, 2026, from [Link]
-
Visualizing the SEI formation between lithium metal and solid-state electrolyte - OSTI.GOV. (2024, March 5). Retrieved January 14, 2026, from [Link]
-
How to make a Lithium-Ion coin cell battery - Nanografi Advanced Materials. (2022, April 18). Retrieved January 14, 2026, from [Link]
-
Automated electrolyte formulation and coin cell assembly for high-throughput lithium-ion battery research - RSC Publishing. (2023, May 4). Retrieved January 14, 2026, from [Link]
-
Passivation Dynamics in the Anisotropic Deposition and Stripping of Bulk Magnesium Electrodes During Electrochemical Cycling - PubMed. (2015, August 26). Retrieved January 14, 2026, from [Link]
-
Ionic conductivity with LiTFSI concentrations of 0.2, 0.4, 0.5, 1, 1.5,... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Molecular Structure, Chemical Exchange, and Conductivity Mechanism of High Concentration LiTFSI Electrolytes - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
A new ether-based electrolyte for lithium sulfur batteries using a S@pPAN cathode. (n.d.). Retrieved January 14, 2026, from [Link]
-
A new ether-based electrolyte for dendrite-free lithium-metal based rechargeable batteries. (2016, February 16). Retrieved January 14, 2026, from [Link]
-
Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (2021, October 9). Retrieved January 14, 2026, from [Link]
-
Structure and transport properties of LiTFSI-based deep eutectic electrolytes from machine-learned interatomic potential simulations - OUCI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ion Speciation and Transport Properties of LiTFSI in 1,3-Dioxolane Solutions: A Case Study for Li-S Battery Applications | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]
-
(3S)-1,3-dimethoxybutane | C6H14O2 | CID 92170269 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Highly Stable and Conductive 1,3‐Dioxolane/Hydrocarbon Based Electrolyte Solvent for Advanced Lithium‐Sulfur Batteries - OSTI.GOV. (2025, April 14). Retrieved January 14, 2026, from [Link]
-
Single‐Solvent‐Based Electrolyte Enabling a High‐Voltage Lithium‐Metal Battery with Long Cycle Life | Request PDF. (2025, October 9). Retrieved January 14, 2026, from [Link]
-
Fluorinated vs. non-fluorinated 1,3-dimethoxypropane: A comparative analysis for lithium metal battery applications | Request PDF. (2025, February 1). Retrieved January 14, 2026, from [Link]
-
A new ether-based electrolyte for lithium sulfur batteries using a S@pPAN cathode. (n.d.). Retrieved January 14, 2026, from [Link]
-
Passivation Dynamics in the Anisotropic Deposition and Stripping of Bulk Magnesium Electrodes During Electrochemical Cycling - OUCI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH. (2025, November 8). Retrieved January 14, 2026, from [Link]
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Dual‐Functional Electrolyte Additives to Enhance Magnesium Plating/Stripping Performance for Rechargeable Magnesium Metal Batteries With Pure Amine Solvents - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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This compound (C6H14O2) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]
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This compound | C6H14O2 | CID 25011 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Degradation Mechanisms of Magnesium Metal Anodes in Electrolytes Based on (CF3SO2)2N- at High Current Densities - PubMed. (2017, September 19). Retrieved January 14, 2026, from [Link]
-
Chemical Properties of Butane, 1,4-dimethoxy- (CAS 13179-96-9) - Cheméo. (n.d.). Retrieved January 14, 2026, from [Link]
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Troubleshooting & Optimization
"troubleshooting low yield in 1,3-dimethoxybutane synthesis"
Welcome to the technical support center for the synthesis of 1,3-dimethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you troubleshoot low yields and optimize your reaction conditions.
I. Core Synthesis Protocol: Williamson Ether Synthesis of this compound
The most common and adaptable laboratory-scale synthesis of this compound involves the double etherification of 1,3-butanediol using the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where an alkoxide, generated by deprotonating the alcohol, attacks an electrophilic methyl group.[1][2]
Reaction Scheme:
Caption: A decision tree for troubleshooting low yields.
Q3: I'm observing a significant byproduct with a mass corresponding to an alkene. What is the cause?
A3: While the Williamson ether synthesis is primarily an SN2 reaction, a competing elimination (E2) reaction can occur, especially with secondary alkyl halides. [3]In this specific synthesis, the electrophile is a methyl group, which cannot undergo elimination. Therefore, the presence of an alkene byproduct is highly unlikely to originate from the core reaction. Its presence would suggest an issue with the starting material's purity or a thermal decomposition pathway, which is unlikely under standard reflux conditions. Double-check the purity of your 1,3-butanediol.
Q4: My purification by distillation is inefficient, with broad boiling point ranges. How can I improve separation?
A4: The boiling points of 1,3-butanediol (~207 °C), 3-methoxy-1-butanol, and this compound (~117 °C) are quite different, so fractional distillation should be effective. If you are having trouble, consider the following:
-
Incomplete Reaction: A complex mixture of starting material, intermediate, and product will be difficult to separate. The primary goal should be to drive the reaction to completion.
-
Vigorous Stirring: Ensure the biphasic reaction mixture (solid NaH/NaI in THF) is stirred vigorously to maximize surface area and reaction rate.
-
Column Efficiency: Use a fractionating column (e.g., a Vigreux column) of appropriate length and ensure a slow, steady distillation rate to allow for proper vapor-liquid equilibria to be established.
III. Synthesis Mechanism & Rationale
Understanding the underlying mechanism is key to rational troubleshooting. The synthesis proceeds in two distinct SN2 steps.
Caption: Stepwise mechanism of this compound synthesis.
The SN2 reaction is sensitive to steric hindrance. [1]The primary alkoxide forms and reacts faster than the more sterically hindered secondary alkoxide, which is why the mono-methylated intermediate is often observed if conditions are not optimized.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like potassium tert-butoxide?
A1: While potassium tert-butoxide is a strong base, it is also very bulky. Bulky bases can favor elimination (E2) over substitution (SN2) when reacting with sterically hindered alkyl halides. [2]Since the electrophile here is methyl iodide, elimination is not a concern. However, NaH is generally preferred because it is inexpensive, powerful enough to deprotonate alcohols completely, and the byproduct (H₂) is a gas that simply leaves the reaction. [4] Q2: Is methyl iodide the best methylating agent? What about dimethyl sulfate?
A2: Both are excellent electrophiles for this reaction. Methyl iodide is highly reactive. Dimethyl sulfate is often cheaper and less volatile but is more toxic and requires careful handling. The choice often comes down to laboratory availability, cost, and safety protocols.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is a quick and easy method. Use a moderately polar eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The diol will have a low Rf, the mono-ether will be intermediate, and the final diether product will have the highest Rf. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying all components in the reaction mixture. [5] Q4: Are there alternative synthesis routes?
A4: Yes, one documented high-yield method involves reacting 1,3-butanediol with dimethyl carbonate at 180 °C using tungsten hexacarbonyl as a catalyst, reportedly achieving a 95% yield. [6]Another approach could be the acid-catalyzed formation of an acetal from a suitable precursor, but this is generally more complex than the direct Williamson etherification of the commercially available diol. [7][8]
References
- Vertex AI Search Result, citing multiple chemical databases for physical properties of this compound.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2019, January 8). aldehyde-to-acetal mechanism. Retrieved from [Link]
-
Crimson Publishers. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved from [Link]
-
YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
YouTube. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
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- 8. Dimethyl Acetals [organic-chemistry.org]
Technical Support Center: Reactions of 1,3-Dimethoxybutane in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 1,3-dimethoxybutane in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.
Introduction: The Dual Nature of this compound
This compound is a versatile organic compound that functions as both an acetal and an ether.[1][2] This dual functionality dictates its reactivity in acidic media. While often employed as a stable protecting group or solvent under neutral to basic conditions, its behavior in the presence of acid can be complex.[3][4][5] Understanding the potential reaction pathways is crucial for controlling experimental outcomes.
The primary reaction of this compound under acidic conditions is the hydrolysis of the acetal functional group.[6][7][8] However, depending on the specific conditions—such as acid strength, temperature, and the presence of nucleophiles—ether cleavage and elimination reactions can occur as significant side reactions.[9][10][11] This guide will dissect these pathways to provide you with actionable solutions.
Core Reaction Pathway: Acid-Catalyzed Acetal Hydrolysis
The most common transformation this compound undergoes in an acidic aqueous environment is the cleavage of the acetal linkage to yield 3-methoxybutanal and methanol. This reaction is reversible, and the presence of excess water drives the equilibrium toward the hydrolysis products.[3][6][7]
Mechanism of Acetal Hydrolysis
The hydrolysis of an acetal is a well-understood, multi-step process:[6][8][12][13][14]
-
Protonation: One of the methoxy groups is protonated by the acid catalyst, converting it into a good leaving group (methanol).
-
Loss of Leaving Group: The protonated methoxy group departs as a molecule of methanol, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to form a hemiacetal.
-
Further Hydrolysis: The second methoxy group can then undergo a similar sequence of protonation, loss of methanol, nucleophilic attack by water, and deprotonation to yield the final products: 3-methoxybutanal and a second molecule of methanol.
Caption: Primary reaction pathway for this compound in acidic aqueous media.
Troubleshooting Guide & FAQs
This section addresses specific issues and questions that may arise during your experiments.
FAQ 1: My reaction is producing unexpected byproducts. What could they be?
Answer: Beyond the expected hydrolysis products, several side reactions can occur, leading to a mixture of compounds. The most common side reactions are ether cleavage and elimination.
-
Ether Cleavage: The ether linkage in this compound can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[9][10] This reaction proceeds via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. Cleavage of the ether bond would lead to the formation of butan-1,3-diol and methyl halides, or further reaction products.
-
Elimination Reactions: At elevated temperatures, acid-catalyzed dehydration (an E1 or E2 reaction) can compete with hydrolysis.[11][15][16][17] This can lead to the formation of unsaturated compounds, such as methoxybutenes.
Caption: Overview of potential reaction pathways for this compound in acid.
FAQ 2: The hydrolysis of the acetal is incomplete or too slow. How can I improve the reaction rate?
Answer: The rate of acetal hydrolysis is influenced by several factors. To drive the reaction to completion, consider the following:
-
Acid Strength and Concentration: A higher concentration of a strong acid will increase the rate of protonation, the first step in the hydrolysis mechanism. However, excessively harsh conditions can promote side reactions. A catalytic amount of a strong acid like sulfuric acid or hydrochloric acid is typically sufficient.
-
Water Concentration: Acetal hydrolysis is an equilibrium process.[3][7] By Le Châtelier's principle, using a large excess of water will shift the equilibrium towards the products. Running the reaction in a dilute aqueous solution is recommended.
-
Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. However, be cautious, as higher temperatures can also favor elimination side reactions.[15]
FAQ 3: I am observing the formation of polymeric or tar-like substances. What is causing this?
Answer: The formation of polymers or tars can result from acid-catalyzed self-condensation or polymerization of the aldehyde product, 3-methoxybutanal. Aldehydes, especially in the presence of strong acids, can undergo aldol-type condensation reactions. To mitigate this, consider:
-
Milder Reaction Conditions: Use the minimum amount of acid catalyst and the lowest effective temperature to achieve the desired hydrolysis.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the aldehyde product to acidic conditions.
-
Quenching: Upon completion, neutralize the acid catalyst by adding a weak base (e.g., sodium bicarbonate solution) to prevent further reactions during workup and purification.
FAQ 4: How can I selectively achieve ether cleavage without affecting the acetal?
Answer: Selective ether cleavage in the presence of an acetal is generally not feasible under acidic conditions. Acetals are typically more labile to acid-catalyzed hydrolysis than acyclic ethers.[5] Therefore, the acetal will likely hydrolyze under the conditions required for ether cleavage. If selective C-O bond cleavage is desired, a different synthetic strategy or the use of specific reagents that target ethers over acetals would be necessary.
Experimental Protocols
Protocol 1: Controlled Acetal Hydrolysis of this compound
This protocol is designed to maximize the yield of 3-methoxybutanal while minimizing side reactions.
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a 10-fold excess of deionized water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a catalytic amount of 1 M HCl (e.g., 0.1 equivalents) to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3x volumes of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-methoxybutanal.
-
Purify the product by distillation if necessary.
Protocol 2: Troubleshooting Workflow for Unexpected Products
If your reaction yields a complex mixture, this workflow can help identify the cause and adjust the conditions.
Caption: A logical workflow for troubleshooting side reactions.
Quantitative Data Summary
The relative rates of the primary and side reactions are highly dependent on the experimental conditions. The following table provides a qualitative summary of how different parameters can influence the product distribution.
| Parameter | Condition | Expected Outcome on Product Distribution | Rationale |
| Temperature | Low (0-25 °C) | Favors acetal hydrolysis | Hydrolysis has a lower activation energy than elimination. |
| High (>50 °C) | Increases rate of elimination reactions[15] | Provides sufficient energy to overcome the higher activation barrier for elimination. | |
| Acid | Dilute, Catalytic | Favors acetal hydrolysis | Sufficient to catalyze hydrolysis without promoting extensive side reactions. |
| Concentrated, Strong | Promotes ether cleavage and polymerization[9][10] | Harsher conditions can lead to less selective bond cleavage and side reactions. | |
| Solvent | High Water Content | Favors acetal hydrolysis | Drives the hydrolysis equilibrium to the product side.[3][7] |
| Anhydrous | Inhibits hydrolysis, may favor other pathways | Water is a necessary reagent for hydrolysis. |
References
- Journal of the American Chemical Society. (n.d.). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity.
- Organic Letters. (2012). Lewis Acid Catalyzed Intramolecular Condensation of Ynol Ether-Acetals. Synthesis of Alkoxycycloalkene Carboxylates.
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Chemistry LibreTexts. (2019). 14.3: Acetal Formation.
- Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Quora. (2015). Why do anhydrous acids bring out the formation of acetals whereas aqueous acids bring out hydrolysis the same?.
- Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
- CymitQuimica. (n.d.). CAS 10143-66-5: this compound.
- YouTube. (2015). 06 06 Acetal formation under acidic conditions.
- YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis.
- Benchchem. (n.d.). 3-Methoxy-3-methylbutan-1-ol | 56539-66-3.
- American Chemical Society. (n.d.). Acetolysis of cyclic acetals: regioselective acylative cleavage of cyclic formals.
- YouTube. (2022). Acetal Hydrolysis in Acidic Media.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.).
- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
- Benchchem. (n.d.). Stability of 1,1-Dimethoxybutane in Neutral and Basic Media: A Technical Guide.
- Chemistry Steps. (n.d.). Elimination Reactions: an Introduction.
- BITS Pilani. (n.d.). Elimination Reactions.
- PubChem. (n.d.). 3-Methoxy-3-methylbutanal.
- Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern.
- CHEMISTRY 1000. (n.d.). Elimination Reactions.
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- ChemicalBook. (n.d.). 3-Methyl-3-methoxybutanol synthesis.
- PubChem. (n.d.). This compound (C6H14O2).
- Benchchem. (n.d.). A Comparative Guide to the Relative Stability of 1,1-Dimethoxybutane and 1,1-Diethoxybutane.
- Benchchem. (n.d.). improving the stability of reactions involving 1,1-Dimethoxybutane.
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Applications of 1,1-Dimethoxybutane.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
- PubChem. (n.d.). (3S)-1,3-dimethoxybutane.
- Benchchem. (n.d.). Technical Support Center: Catalyst Choice in 1,1-Dimethoxybutane Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 2-Methoxy-2-butene.
- PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital.
- PubChem. (n.d.). 1,4-Dimethoxybutane.
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Technical Support Center: Purification of 1,3-Dimethoxybutane
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 1,3-dimethoxybutane. As a versatile polar aprotic solvent and synthetic intermediate, achieving high purity of this diether is often critical for reproducible and successful experimental outcomes.[1][2] This guide is structured to address the practical challenges and questions that arise during its purification. We will move from foundational knowledge in our FAQ section to hands-on, problem-solving scenarios in the Troubleshooting Guide. My objective is to provide not just procedural steps, but the underlying scientific principles that empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy. These values dictate the appropriate techniques and conditions, primarily for distillation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | [1][3][4] |
| Molecular Weight | 118.17 g/mol | [1][4][5] |
| Boiling Point | 116.8 – 119 °C at 760 mmHg | [1][3][4] |
| Density | ~0.84 g/cm³ | [1][3][4] |
| Flash Point | 13.8 °C | [1][3] |
| Refractive Index | ~1.389 | [1] |
| Structure | A butane backbone with methoxy groups at positions 1 and 3.[2] | [2] |
| Chirality | Contains a chiral center at the C3 position.[6] |[6] |
Q2: Why is testing for peroxides essential before purifying this compound?
Like many ethers, this compound can react with atmospheric oxygen over time to form explosive peroxide compounds.[7] The process of distillation concentrates non-volatile impurities, including these peroxides, in the distillation flask. As the volume of liquid decreases, the concentration of peroxides increases, posing a severe risk of violent detonation, especially when heated to dryness.[7] Therefore, it is mandatory to test for and quench any peroxides before heating or distilling any ether.
Q3: What are the most common impurities found in commercial this compound?
While supplier specifications vary, common impurities may include:
-
Water: Due to its polar ether groups, it can absorb atmospheric moisture.
-
Peroxides: Formed via auto-oxidation as discussed above.[7][8]
-
Starting Materials/Byproducts: Depending on the synthesis route, residual alcohols or other reagents may be present.
-
Stabilizers: Some suppliers add inhibitors like BHT (butylated hydroxytoluene) to prevent peroxide formation. These will be high-boiling impurities.
Q4: Which drying agent is most suitable for this compound?
The choice of drying agent depends on the required level of dryness, chemical compatibility, and efficiency.
Table 2: Comparison of Common Drying Agents for Ethers
| Drying Agent | Capacity | Speed | Advantages & Disadvantages |
|---|---|---|---|
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Very effective and fast. Forms fine particles that may require careful filtration.[9][10] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral and inexpensive. It is slow-acting and less efficient for ethers unless a brine wash is performed first.[10][11] |
| Molecular Sieves (4Å) | Moderate | Moderate | Excellent for achieving very low water content. Best used after initial drying with another agent or for maintaining dryness.[12] |
| Calcium Chloride (CaCl₂) | High | Moderate | Can form complexes with oxygen-containing compounds like ethers and is generally not recommended.[9][13] |
For general-purpose purification, anhydrous magnesium sulfate is a reliable choice due to its speed and efficiency.[9][10]
Troubleshooting Guide: Fractional Distillation
Fractional distillation is the most effective method for purifying this compound, especially when separating it from impurities with close boiling points.[14][15][16]
Workflow for Purification by Fractional Distillation
Caption: Workflow for the purification of this compound.
Q5: My distillation is proceeding very slowly or not at all, even though the heating mantle is hot. What's wrong?
Possible Cause 1: Improper Thermometer Placement.
-
Explanation: The thermometer must measure the temperature of the vapor that is in equilibrium with the liquid condensing into the collection arm. If the bulb is too high, it will not be in the vapor path and will register a temperature that is too low. If it is too low, it will be heated by the vapors rising from the flask and will not reflect the true boiling point of the distillate.
-
Solution: Adjust the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.
Possible Cause 2: Insufficient Heating or Heat Loss.
-
Explanation: The system is losing heat to the environment faster than it is being supplied. This is common with long, uninsulated fractionating columns.
-
Solution: Ensure the heating mantle is in good contact with the flask. Wrap the distillation flask (above the liquid level) and the fractionating column with glass wool or aluminum foil to insulate the apparatus. This creates a more stable temperature gradient within the column, which is essential for good separation.[16]
Q6: The boiling point is fluctuating, and I'm getting a poor separation of fractions. How can I fix this?
Possible Cause 1: Distillation Rate is Too Fast.
-
Explanation: Fractional distillation relies on establishing a series of condensation-vaporization cycles (theoretical plates) along the fractionating column.[14][15] If you heat the mixture too aggressively, the vapor travels up the column too quickly, preventing this equilibrium from being established. This results in a vapor composition that is not significantly enriched in the more volatile component, leading to poor separation.[17]
-
Solution: Reduce the heat input. A good distillation rate is typically 1-2 drops per second into the collection flask. Patience is key to achieving high purity.
Possible Cause 2: "Bumping" or Uneven Boiling.
-
Explanation: Liquids can become superheated without a nucleation site to initiate boiling, leading to sudden, violent boiling ("bumping"). This floods the column and destroys the temperature gradient.
-
Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid, as this can cause violent boiling over. A stir bar is generally more effective for ensuring smooth boiling.
Q7: I collected my main fraction, but a post-purification analysis (e.g., ¹H NMR) still shows water. What happened?
Possible Cause 1: Incomplete Drying.
-
Explanation: The drying agent may have been overwhelmed if the solvent was particularly wet, or it was not left in contact long enough to absorb all the water.[10]
-
Solution: Use a sufficient amount of drying agent. After swirling, let the mixture stand for at least 15 minutes.[11] A sign of sufficient drying agent is the presence of fine, free-flowing powder, not just clumps of hydrated material.[10] For extremely sensitive applications, a second round of drying with fresh agent or passing the liquid through a plug of activated alumina may be necessary.
Possible Cause 2: Contamination from Glassware.
-
Explanation: Using wet glassware for the distillation or collection will re-introduce water into your purified product.
-
Solution: Ensure all glassware (distillation apparatus, collection flasks, etc.) is thoroughly oven-dried or flame-dried under an inert atmosphere before assembly.
Essential Experimental Protocols
Protocol 1: Peroxide Testing
Method A: Peroxide Test Strips (Semi-Quantitative) [7][18]
-
Using forceps, dip the test strip into the this compound for ~1 second.
-
Remove the strip and allow the solvent to evaporate completely.[19]
-
Dip the reactive pad of the strip into deionized water for a moment or breathe on it to provide moisture for the color reaction.[7][19]
-
After the time specified by the manufacturer (e.g., 15 seconds), compare the color of the pad to the color chart provided.
-
Action Level: If peroxide levels are at or approaching 100 ppm, the solvent is hazardous and should be treated or disposed of properly.[8] Do NOT distill if a positive test is observed.
Method B: Potassium Iodide Test (Qualitative) [7][18]
-
In a fume hood, add ~10 mL of this compound to a test tube.
-
Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.
-
Acidify with a few drops of dilute hydrochloric acid and shake.
-
Result: The formation of a yellow or brown color (due to the liberation of iodine) indicates the presence of peroxides.
Protocol 2: Peroxide Quenching
This procedure should only be performed by trained personnel.
-
Prepare a fresh solution of iron(II) sulfate (5g FeSO₄·7H₂O in 20 mL of water).[7]
-
In a separatory funnel, add the iron(II) sulfate solution to the peroxide-containing ether (e.g., for every 1 L of ether).
-
Shake the funnel, releasing pressure frequently. The aqueous layer may turn dark.
-
Separate the layers and re-test the organic layer for peroxides using Protocol 1.
-
Repeat the washing process with fresh FeSO₄ solution until the peroxide test is negative.
-
Wash the ether with brine to remove residual iron salts, then proceed to drying.
Protocol 3: Atmospheric Fractional Distillation
-
Pre-treatment: Ensure the this compound has been tested for peroxides (and quenched if necessary) and thoroughly dried with a suitable agent like anhydrous MgSO₄.
-
Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask.
-
Charge the Flask: Filter the dried ether into the round-bottom flask. Add a magnetic stir bar or new boiling chips. Do not fill the flask more than two-thirds full.
-
Begin Heating: Heat the flask gently using a heating mantle. Turn on the condenser cooling water (water in at the bottom, out at the top).
-
Distill: Heat the mixture to a gentle boil. Observe the ring of condensate slowly rising up the fractionating column.[15]
-
Collect Fractions:
-
Forerun: Collect the first few milliliters of distillate that come over at a lower temperature. This will contain any highly volatile impurities.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~117-119 °C), switch to a new, clean collection flask. Collect the distillate while the temperature remains constant.
-
End Fraction: If the temperature begins to drop or rise sharply, stop the distillation. Do not distill to dryness.
-
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle. To prevent future peroxide formation, blanket the headspace with an inert gas like nitrogen or argon before sealing.
References
-
Ethers - storage and the detection and removal of peroxides - The University of Edinburgh. [Link]
-
EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS - University of Washington. [Link]
-
This compound - LookChem. [Link]
-
Appendix A Peroxide Test Protocol - Environmental Health and Safety - Missouri S&T. [Link]
-
Peroxide forming chemicals - Department of Biology, University of York. [Link]
-
Testing solvents for peroxide - YouTube. [Link]
-
Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. [Link]
-
What is the best drying agent for Diethyl ether? : r/OrganicChemistry - Reddit. [Link]
-
solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. [Link]
-
(PDF) Drying agents - ResearchGate. [Link]
-
3.2: Drying Agents - Chemistry LibreTexts. [Link]
-
This compound | C6H14O2 | CID 25011 - PubChem - NIH. [Link]
-
2.2: Distillation - Chemistry LibreTexts. [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]
-
What is Fractional Distillation? - The Chemistry Blog. [Link]
-
Fractional distillation - Wikipedia. [Link]
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Technical Support Center: Optimizing Reaction Conditions with 1,3-Dimethoxybutane as a Solvent
Welcome to the technical support resource for the application of 1,3-dimethoxybutane as a solvent in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to facilitate the seamless integration of this compound into your experimental workflows. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Understanding this compound as a Solvent
This compound is a colorless liquid characterized by a butane backbone with two methoxy groups at the first and third positions.[1] This diether possesses a unique combination of properties that make it an interesting alternative to more conventional ether solvents like THF or diethyl ether. Its moderate boiling point, polarity, and stability under certain conditions make it suitable for a range of applications, including as a solvent for resins, oils, and in organic synthesis.[2] The 1,3-substitution pattern influences the molecule's polarity and solvent capabilities, making it effective as a polar aprotic solvent.[3]
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical properties is fundamental to reaction optimization. These parameters dictate the feasible temperature range, influence reaction kinetics, and inform post-reaction work-up procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | [1][2][4][5] |
| Molecular Weight | 118.17 g/mol | [2][3][5] |
| Boiling Point | 116.8 °C at 760 mmHg | [2][3][4] |
| Density | 0.84 g/cm³ | [2][3][4] |
| Flash Point | 13.8 °C | [2][3][4] |
| Refractive Index | ~1.389 | [2][4] |
| Vapor Pressure | 21.3 mmHg at 25°C | [2][4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of this compound.
Q1: What are the primary advantages of using this compound over other common ether solvents like THF or 1,4-dioxane?
A1: The primary advantage of this compound lies in its higher boiling point (116.8 °C) compared to solvents like diethyl ether (~34 °C) or THF (~66 °C).[2][4][6] This allows for a broader range of reaction temperatures, enabling reactions that require more thermal energy without the need for a pressurized reaction vessel.[6] Additionally, its chemical structure can offer different solubility characteristics and may be less prone to forming explosive peroxides compared to THF and diethyl ether, although proper handling and storage are still crucial.
Q2: What are the major safety concerns when working with this compound?
A2: this compound is a flammable liquid with a low flash point of 13.8 °C.[2][3][4] Therefore, it should be kept away from heat, sparks, open flames, and other ignition sources.[7][8] Like other ethers, it may form explosive peroxides upon prolonged exposure to air and light.[7] It is also reported to be a skin irritant and moderately toxic by ingestion.[2] Always consult the Safety Data Sheet (SDS) before use, and handle the solvent in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7]
Q3: How should this compound be purified and stored to ensure reaction reproducibility?
A3: For moisture-sensitive reactions, such as Grignard formations, it is critical to use anhydrous solvent. This compound can be dried using standard methods for ethers, such as distillation from a drying agent like sodium-benzophenone ketyl or passing it through a column of activated alumina.[9] To prevent peroxide formation, it is advisable to store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a dark bottle, and away from heat and light.[7] Regularly testing for the presence of peroxides is a good laboratory practice.
Q4: In which types of chemical reactions is this compound a particularly suitable solvent?
A4: Due to its polar aprotic nature and ability to solvate cations, this compound is well-suited for reactions involving organometallic reagents, such as Grignard reactions and some cross-coupling reactions.[10] Its higher boiling point makes it a good choice for reactions that are sluggish at the boiling points of THF or diethyl ether. It can also be used as a solvent for certain polymerizations and as a medium for reactions involving fats, oils, and resins.[2]
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: Low Reaction Yield or Slow Reaction Rate
A diminished yield or a sluggish reaction are common frustrations. The following flowchart and detailed explanations can help pinpoint the root cause.
Caption: Troubleshooting flowchart for low yield.
-
Potential Cause 1: Poor Solubility of Reactants
-
Causality: For a reaction to proceed efficiently in a homogeneous solution, the reactants must have adequate solubility.[6] If a key starting material or catalyst is not sufficiently soluble in this compound at the reaction temperature, the reaction rate will be severely limited.
-
Solution:
-
Solubility Test: Before running a full-scale reaction, perform small-scale solubility tests with each reactant in this compound at the intended reaction temperature.[6]
-
Co-Solvent: If solubility is an issue, consider adding a co-solvent that is miscible with this compound and can better dissolve the problematic reactant.
-
Temperature Adjustment: Solubility is often temperature-dependent. Cautiously increasing the reaction temperature might improve solubility and, consequently, the reaction rate.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Causality: Every reaction has an optimal temperature range. A temperature that is too low may result in an impractically slow reaction rate. Conversely, a temperature that is too high could lead to the decomposition of reactants, products, or the solvent itself, and may favor the formation of side products.[11]
-
Solution:
-
Systematic Optimization: Screen a range of temperatures to identify the optimal conditions. The relatively high boiling point of this compound (116.8 °C) provides a wide window for this optimization.[2][3][4]
-
Monitor Internal Temperature: Ensure you are monitoring the internal temperature of the reaction mixture, not just the temperature of the heating bath.
-
-
-
Potential Cause 3: Solvent Impurities (Water or Peroxides)
-
Causality: Trace amounts of water can quench moisture-sensitive reagents like Grignard or organolithium reagents. Peroxides, which can form in ethers upon storage, can oxidize sensitive substrates or initiate unwanted radical side reactions.
-
Solution:
-
Use Anhydrous Solvent: For moisture-sensitive reactions, ensure your this compound is rigorously dried.
-
Test for Peroxides: Before use, test for the presence of peroxides using commercially available test strips or other standard methods. If peroxides are present, they must be removed.
-
Purify the Solvent: If impurities are suspected, purify the solvent using the methods described in the protocols section below.[9]
-
-
Issue 2: Formation of Unexpected Side Products
-
Potential Cause: Reaction with the Solvent
-
Causality: While generally stable, the ether linkages in this compound can be cleaved under strongly acidic conditions.[12] Furthermore, the methoxy groups could potentially act as leaving groups or participate in complex formation with certain catalysts.
-
Solution:
-
Assess Reaction Conditions: Avoid using this compound with strong Brønsted or Lewis acids if there is a possibility of solvent degradation.
-
Control Experiments: Run a control experiment with the catalyst and solvent (without other reactants) under the reaction conditions to check for solvent decomposition.
-
Literature Review: Search for precedents where similar diether solvents have shown reactivity under your chosen reaction conditions.
-
-
Issue 3: Difficulties in Product Isolation and Work-up
-
Potential Cause 1: Emulsion Formation During Aqueous Work-up
-
Causality: Ethers are known to sometimes form stable emulsions during liquid-liquid extractions, which can make phase separation difficult.[9]
-
Solution:
-
Add Brine: To help break up an emulsion, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[13]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In stubborn cases, filtering the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.
-
-
-
Potential Cause 2: Difficulty in Removing the Solvent
-
Causality: With a boiling point of 116.8 °C, this compound is significantly less volatile than diethyl ether or dichloromethane. Removing it on a rotary evaporator may require higher temperatures and/or lower pressures.
-
Solution:
-
Optimize Rotary Evaporation: Use a good vacuum pump and a water bath temperature of 40-50 °C for efficient removal. Be mindful that heating sensitive products for extended periods could lead to decomposition.
-
High-Vacuum Distillation: For high-boiling products, consider removing the bulk of the solvent via rotary evaporation and then placing the sample under a high vacuum to remove the final traces.
-
Azeotropic Removal: In some cases, adding a lower-boiling solvent like toluene and co-evaporating can help remove the last traces of a higher-boiling solvent.
-
-
Experimental Protocols & Workflows
Adherence to validated protocols is essential for reproducibility. The following section provides step-by-step guidance for common procedures involving this compound.
General Experimental Workflow
The following diagram outlines a standard workflow for setting up a chemical reaction using this compound as the solvent.
Caption: General workflow for reactions in this compound.
Protocol 1: Purification and Drying of this compound
This protocol describes the purification of this compound for use in moisture-sensitive reactions.
Materials:
-
This compound (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: If the solvent is suspected to contain significant amounts of water, pre-dry it by letting it stand over anhydrous magnesium sulfate or calcium chloride overnight, followed by filtration.
-
Setup: Assemble a clean, dry distillation apparatus. All glassware should be oven-dried or flame-dried before assembly.
-
Indicator Preparation: To the distillation flask containing this compound, add a small amount of benzophenone (~0.1 g per 100 mL) and small pieces of sodium metal.
-
Reflux: Gently heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous. This is due to the formation of the sodium-benzophenone ketyl radical anion. If the color fades, it indicates that water is still present, and more sodium should be added carefully.
-
Distillation: Once a persistent blue/purple color is achieved, distill the solvent directly into a flame-dried receiving flask under an inert atmosphere.
-
Storage: Store the freshly distilled, anhydrous this compound in a sealed flask over molecular sieves and under an inert atmosphere.
Protocol 2: Example Reaction - Suzuki-Miyaura Cross-Coupling
This protocol provides a general template for a Suzuki-Miyaura coupling, leveraging the higher boiling point of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous this compound (5 mL)
-
Round-bottom flask with reflux condenser
-
Inert gas source
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.[14]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous this compound via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. The higher boiling point of this compound allows for elevated temperatures which can be beneficial for less reactive substrates.[11]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 1 to 12 hours.[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[11]
References
- CAS 10143-66-5: this compound | CymitQuimica. (URL: )
- This compound 10143-66-5 - Guidechem. (URL: )
- Technical Support Center: Optimizing Reaction Conditions with Ethyl Methyl Ether (EME) as a Solvent - Benchchem. (URL: )
- This compound - LookChem. (URL: )
- Improving reaction conditions for Williamson ether synthesis - Benchchem. (URL: )
- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024-09-23). (URL: )
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: )
- 1 - SAFETY D
- Safety Data Sheet - Biosynth. (2023-06-02). (URL: )
- This compound | 10143-66-5 - ChemicalBook. (2023-05-18). (URL: )
- This compound | C6H14O2 | CID 25011 - PubChem - NIH. (URL: )
- Reaction Design & Optimiz
- SAFETY D
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Public
- This compound (C6H14O2) - PubChemLite. (URL: )
- This compound | 10143-66-5 | Benchchem. (URL: )
- A Comparative Guide to the Relative Stability of 1,1-Dimethoxybutane and 1,1-Diethoxybutane - Benchchem. (URL: )
- (3S)-1,3-dimethoxybutane | C6H14O2 | CID 92170269 - PubChem. (URL: )
- 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry - ChemicalBook. (2025-05-09). (URL: )
- improving the stability of reactions involving 1,1-Dimethoxybutane - Benchchem. (URL: )
- A Comparative Guide to the Synthetic Applications of 1,1-Dimethoxybutane - Benchchem. (URL: )
- Stability of 1,1-Dimethoxybutane in Neutral and Basic Media: A Technical Guide - Benchchem. (URL: )
- Spectroscopic Analysis for Confirming 1,1-Dimethoxybutane Structure: A Compar
- Grignard Reagents - Sigma-Aldrich. (URL: )
- Suzuki cross-coupling reaction - YouTube. (2020-02-13). (URL: )
- The Suzuki Reaction - Andrew G Myers Research Group. (URL: )
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: )
- 2,2,3,3‐Tetrafluoro‐1,4‐dimethoxybutane | Catalog No: FC13-FDMB | CAS No: 2738080-99-2 - Fluoryx Labs. (URL: )
- Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent | ResearchG
- Technical Support Center: Catalyst Choice in 1,1-Dimethoxybutane Synthesis - Benchchem. (URL: )
- 4,4-Dimethoxybut-1-yne - Organic Syntheses Procedure. (URL: )
- Application Notes and Protocols: Reaction of Grignard Reagents with 1,3-Dioxolane Deriv
- 10 - Organic Syntheses Procedure. (URL: )
Sources
- 1. CAS 10143-66-5: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C6H14O2 | CID 25011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thecalculatedchemist.com [thecalculatedchemist.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
Technical Support Center: Stability and Use of 1,3-Dimethoxybutane Under Strong Basic Conditions
Welcome to the technical support center for 1,3-dimethoxybutane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows, particularly under strong basic conditions. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your reactions and the stability of this versatile solvent and synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of common strong bases like NaOH, KOH, or NaH?
This compound is generally considered to be highly stable and unreactive in the presence of common strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[1] Ethers are characterized by their chemical inertness, which is why they are frequently employed as solvents in a wide range of organic reactions.[1][2] The carbon-oxygen bonds in ethers are strong, and the alkoxide leaving groups that would be formed upon cleavage are highly basic and therefore poor leaving groups.[3][4] Consequently, this compound can be confidently used as a solvent for reactions involving these types of strong bases without significant degradation.
Q2: Are there any specific strong bases that can cause the decomposition of this compound?
While generally stable, ether cleavage can occur under extremely harsh basic conditions, typically with the use of organometallic bases, such as organolithium compounds (e.g., n-butyllithium).[4][5] The mechanism of this cleavage often involves the deprotonation at a carbon atom adjacent (alpha) to the ether oxygen, followed by a decomposition pathway.[5] However, for most standard synthetic applications, this compound will remain intact.
Troubleshooting Guide
Scenario 1: Unexpected side products are observed in my reaction where this compound is used as a solvent with a strong base.
If you are observing unexpected side products, it is important to first rule out other potential causes before suspecting the degradation of this compound.
Troubleshooting Steps:
-
Re-evaluate your starting materials and reagents: Ensure the purity of your starting materials and the strong base. Contaminants are a common source of side reactions.
-
Consider alternative reaction pathways: The observed side products might be a result of competing reaction pathways that are favored under your specific conditions (e.g., elimination vs. substitution).[6][7][8]
-
Analyze the reaction temperature: Higher temperatures can sometimes promote side reactions.[6] Consider running your reaction at a lower temperature to see if the formation of side products is minimized.
Scenario 2: My reaction yield is lower than expected when using this compound as a solvent in a strongly basic medium.
Low reaction yields can have multiple causes. Here’s how to troubleshoot this issue:
Troubleshooting Steps:
-
Check the solubility of your reagents: Ensure that all your reagents are sufficiently soluble in this compound at the reaction temperature. Poor solubility can lead to incomplete reactions.
-
Verify the strength and activity of your base: The strong base may have degraded over time or due to improper storage. It's advisable to titrate the base or use a fresh batch.
-
Investigate potential steric hindrance: this compound, while a good solvent, might present steric challenges in certain reactions compared to less bulky ethers.[9]
Experimental Considerations and Best Practices
When using this compound under strong basic conditions, the following best practices should be observed to ensure experimental success and safety.
| Parameter | Recommendation | Rationale |
| Choice of Base | For most applications, standard strong bases like NaOH, KOH, and NaH are compatible with this compound. | These bases are generally not strong enough to cleave the stable ether bonds of this compound.[1] |
| Reaction Temperature | Maintain the lowest effective temperature for your reaction. | Higher temperatures can favor elimination side reactions and, in extreme cases with very strong bases, may contribute to solvent degradation.[6] |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | This prevents the reaction of strong bases with atmospheric moisture and carbon dioxide, and also prevents the slow autooxidation of ethers to form explosive peroxides.[2] |
| Purity of Solvent | Use high-purity, dry this compound. | Water and other impurities can quench strong bases and lead to unwanted side reactions. |
Visualizing Ether Stability: A Comparative Overview
The following diagram illustrates the general reactivity of ethers under different conditions, highlighting their stability in basic media.
Caption: General reactivity of this compound under basic vs. acidic conditions.
Hypothetical Decomposition Pathway with an Organolithium Base
While unlikely in most experimental setups, the following diagram illustrates a plausible, albeit extreme, scenario for the decomposition of an ether like this compound in the presence of a superbase such as an organolithium reagent.
Caption: Hypothetical decomposition of an ether with a very strong organometallic base.[5]
References
-
Wikipedia. Ether cleavage. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. Why can't strong bases cleave ethers?. [Link]
-
OrganicChemGuide. 15.04 Ether Reactions. [Link]
Sources
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1,3-Dimethoxybutane
Welcome to the Technical Support Center for the synthesis and purification of 1,3-dimethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile diether. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the successful isolation of high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, structured in a question-and-answer format to provide direct and actionable solutions.
Synthesis Phase
Q1: My Williamson ether synthesis of this compound from 1,3-butanediol is yielding a complex mixture of products. What are the likely byproducts and how can I minimize their formation?
A1: The Williamson ether synthesis, while robust, can lead to several byproducts when preparing a diether from a diol. The primary impurities you are likely observing are:
-
Unreacted 1,3-Butanediol: Incomplete reaction is a common issue. This can be due to insufficient base, impure reagents, or inadequate reaction time.
-
Mono-methylated Intermediate (3-methoxy-1-butanol): If the reaction is not driven to completion, a significant amount of the partially etherified product will be present.
-
Elimination Products: While less likely with a primary alcohol like the one at the 1-position of 1,3-butanediol, the secondary alcohol at the 3-position can undergo E2 elimination in the presence of a strong base, especially at elevated temperatures.
To minimize these byproducts, consider the following:
-
Stoichiometry of Reagents: Use a slight excess of both the base (e.g., sodium hydride) and the methylating agent (e.g., methyl iodide) to ensure complete conversion of both hydroxyl groups. A molar ratio of 1:2.2:2.2 (diol:base:methylating agent) is a good starting point.
-
Reaction Temperature: Maintain a low temperature (e.g., 0 °C to room temperature) during the addition of reagents to control the exothermic reaction and minimize elimination side reactions.
-
Purity of Reagents and Solvent: Ensure that your 1,3-butanediol, methylating agent, and solvent (e.g., THF) are anhydrous. Water will consume the strong base and reduce the efficiency of the reaction.
Purification Phase
Q2: I am struggling to separate this compound from the unreacted 1,3-butanediol by simple distillation. Why is this and what can I do?
A2: The significant difference in boiling points between this compound (approx. 118 °C) and 1,3-butanediol (approx. 207 °C) should, in theory, allow for straightforward separation by fractional distillation. However, issues can arise from:
-
High Boiling Point of 1,3-Butanediol: The high boiling point of the diol can lead to decomposition or the formation of other byproducts if the distillation is carried out at atmospheric pressure.
Troubleshooting Steps:
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, reducing the risk of thermal decomposition.
-
Liquid-Liquid Extraction: Before distillation, perform a liquid-liquid extraction to remove the majority of the water-soluble 1,3-butanediol. Extract the crude reaction mixture (after quenching and removal of the organic solvent) with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash the organic layer multiple times with water. This will partition the highly polar diol into the aqueous phase.[1][2]
-
Extractive Distillation: If azeotrope formation is suspected, consider extractive distillation. This involves adding a high-boiling, non-volatile solvent (an entrainer) to the mixture to alter the relative volatilities of the components and break the azeotrope.[3]
Q3: My final product is cloudy and has a broad peak in the hydroxyl region of the IR spectrum, even after distillation. What is the likely contaminant and how do I remove it?
A3: This strongly suggests the presence of water. Ethers can retain a significant amount of water, even after distillation.
Solution:
-
Use of a Drying Agent: Before the final distillation, dry the organic extract containing your product with an anhydrous inorganic salt. Common choices include anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][5][6] Add the drying agent to the solution and swirl. If the drying agent clumps together, there is still water present; continue adding small portions until some of the powder remains free-flowing.[5]
-
Proper Glassware Handling: Ensure all your glassware for distillation is thoroughly dried in an oven before use to prevent re-introduction of moisture.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the general principles of the Williamson ether synthesis for the preparation of di-ethers from diols.[7]
Materials:
-
1,3-Butanediol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, add 1,3-butanediol (1.0 eq). Dissolve the diol in anhydrous THF.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.[8] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the dialkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.2 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum source and manometer (optional, but recommended)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation: Transfer the crude this compound to the distillation flask. It is highly recommended to perform the distillation under reduced pressure to lower the boiling points and prevent potential decomposition of any high-boiling impurities.
-
Fraction Collection: Slowly heat the distillation flask. Collect the fractions that distill at the boiling point of this compound (approximately 118 °C at atmospheric pressure; this will be lower under vacuum). Monitor the temperature at the head of the column closely; a stable temperature indicates the collection of a pure fraction.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is an essential technique for assessing the purity of your this compound and identifying any byproducts.
Sample Preparation:
-
Dilute a small aliquot of your purified product in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.[9][10][11]
-
Ensure the sample is free of any particulate matter by filtering it through a syringe filter if necessary.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 m/z |
Expected Byproducts and their Boiling Points:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 118.17 | ~118 |
| 1,3-Butanediol | 90.12 | ~207 |
| 3-Methoxy-1-butanol | 104.15 | ~158-163[4] |
Visualizations
Workflow for the Synthesis and Purification of this compound
Caption: Workflow for this compound Synthesis and Purification.
Troubleshooting Logic for Impure Product
Caption: Troubleshooting Decision Tree for Impure this compound.
References
-
The Good Scents Company. 3-methoxy-1-butanol. Available from: [Link]
-
Nichols, L. (2021, September 27). Drying Agents. YouTube. Available from: [Link]
-
LibreTexts. (2024, August 15). 3.2: Drying Agents. In Chemistry LibreTexts. Available from: [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available from: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthetic Procedures. Available from: [Link]
-
PubChem. 1,3-Butanediol. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Methoxy-1-butanol. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. (2023, November 29). Azeotrope tables. Available from: [Link]
-
MPG.PuRe. (n.d.). Optimal Solvent Design for Extractive Distillation Processes. Max Planck Gesellschaft. Available from: [Link]
-
U.S. Department of Energy. (n.d.). 2,3-BUTANEDIOL SEPARATIONS. Bioenergy Technologies Office. Available from: [Link]
- Google Patents. (n.d.). Process for the separation of 1,4-butanediol.
Sources
- 1. celanese.com [celanese.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 5. 3-methoxy-1-butanol [stenutz.eu]
- 6. DOSS [doss.turi.org]
- 7. rsc.org [rsc.org]
- 8. 3-methoxy-1-butanol | 2517-43-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
Technical Support Center: Improving Reaction Selectivity with 1,3-Dimethoxybutane
Welcome to the technical support center dedicated to leveraging 1,3-dimethoxybutane for enhanced selectivity in chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes. Here, we address common challenges and provide in-depth, practical solutions in a question-and-answer format, moving from foundational knowledge to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of this compound and its role in controlling reaction outcomes.
Q1: What is this compound and what are its key properties for chemical synthesis?
This compound is a diether with the chemical formula C₆H₁₄O₂.[1][2] It is a colorless liquid with a moderate boiling point and is considered a polar aprotic solvent.[3] Its key features relevant to synthesis include:
-
Polarity: The presence of two ether oxygen atoms imparts polarity, allowing it to dissolve a range of polar and nonpolar reagents.[3]
-
Aprotic Nature: It lacks acidic protons, making it suitable for reactions involving strong bases like organolithium reagents and Grignard reagents.
-
Coordinating Ability: The lone pairs on the oxygen atoms can coordinate to metal centers, influencing the reactivity and stereoselectivity of organometallic reactions.[4]
-
Chirality: this compound possesses a stereocenter at the C3 position, meaning it exists as (R) and (S) enantiomers.[2] This chirality can be exploited in asymmetric synthesis to induce the formation of a specific stereoisomer of the product.
Q2: How can this compound improve reaction selectivity?
This compound can enhance selectivity through several mechanisms:
-
As a Chiral Solvent: When used in its enantiomerically pure form, such as (S)-1,3-dimethoxybutane, it can create a chiral environment that favors the formation of one enantiomer of the product over the other.[5] This is a form of asymmetric induction where the solvent influences the transition state energies of the competing diastereomeric pathways.
-
As a Coordinating Ligand: In reactions involving metal catalysts or organometallic reagents, this compound can act as a bidentate or monodentate ligand. This coordination can alter the steric and electronic environment around the metal center, leading to improved stereocontrol.
-
Solvent Effects on Reaction Pathways: The polarity and coordinating ability of this compound can influence the aggregation state of reagents (e.g., organolithiums) and stabilize charged intermediates or transition states, thereby favoring a specific reaction pathway and enhancing selectivity.
Q3: What are the primary safety and handling considerations for this compound?
Proper handling and storage are crucial for ensuring laboratory safety. Key considerations include:
-
Flammability: this compound is a flammable liquid and should be handled in a well-ventilated area, preferably a fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Part 2: Troubleshooting Guides for Enhanced Selectivity
This section provides detailed troubleshooting for specific issues encountered when using this compound to control selectivity in common reaction types.
Scenario 1: Diastereoselective Aldol Reactions
Q4: I am performing a lithium enolate-based aldol reaction using this compound as a solvent, but I am observing low diastereoselectivity. What are the potential causes and how can I improve it?
Low diastereoselectivity in aldol reactions can be attributed to several factors. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Enolate Geometry
The geometry of the enolate (E vs. Z) is a primary determinant of the syn/anti stereochemistry of the aldol product. The solvent and base used for enolization play a critical role.
-
Troubleshooting Steps:
-
Base Selection: If you are using a hindered base like LDA, consider switching to a less hindered base, which may alter the E/Z ratio of the enolate.
-
Additive Effects: The addition of Lewis basic additives can influence enolate geometry. While this compound itself is coordinating, the presence of other additives like HMPA (use with extreme caution due to toxicity) or DMPU can significantly impact selectivity.
-
Temperature Control: Ensure strict temperature control during enolate formation and the subsequent reaction with the aldehyde. Lower temperatures generally favor higher selectivity.[3]
-
Potential Cause 2: Reaction Conditions
-
Troubleshooting Steps:
-
Temperature Optimization: Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to determine the optimal condition for diastereoselectivity.
-
Rate of Addition: The rate at which the aldehyde is added to the enolate solution can impact selectivity. A slow, dropwise addition is generally recommended to maintain a low concentration of the aldehyde and minimize side reactions.
-
Quenching Procedure: The method of quenching the reaction can sometimes affect the product distribution. Ensure a rapid and efficient quench at low temperature.
-
Experimental Protocol: Optimizing Diastereoselectivity in an Aldol Reaction
-
Enolate Formation:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous this compound at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add the ketone (1.0 eq) dropwise and stir for 1 hour at -78 °C to form the lithium enolate.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir for 2 hours, monitoring the reaction by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
-
Data Presentation: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 0 | 65:35 | 85 |
| 2 | -20 | 78:22 | 82 |
| 3 | -40 | 85:15 | 80 |
| 4 | -78 | 92:8 | 75 |
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Scenario 2: Asymmetric Grignard Reactions
Q5: I am using (S)-1,3-dimethoxybutane as a chiral solvent for the addition of a Grignard reagent to a prochiral ketone, but the enantiomeric excess (ee) of the product is low. How can I improve the enantioselectivity?
Low enantioselectivity in a reaction using a chiral solvent suggests that the solvent is not effectively differentiating between the two diastereomeric transition states. Here’s how to address this:
Potential Cause 1: Insufficient Chiral Induction from the Solvent
The degree of asymmetric induction from a chiral solvent can be modest.
-
Troubleshooting Steps:
-
Lower the Temperature: As with diastereoselective reactions, lower temperatures often lead to higher enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[3]
-
Solvent Mixtures: Sometimes, using the chiral solvent as a co-solvent with a less coordinating solvent (e.g., toluene, hexanes) can enhance its influence on the reaction's stereochemical outcome.
-
Grignard Reagent Halide: The halide on the Grignard reagent (Cl, Br, I) can influence its aggregation state and Lewis acidity, which in turn can affect selectivity.[6] Consider preparing the Grignard reagent with different magnesium halides.
-
Potential Cause 2: Competing Achiral Pathways
The reaction may be proceeding through a background pathway that is not influenced by the chiral solvent.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure the Grignard reagent is freshly prepared and titrated, and that the ketone is pure. Impurities can sometimes catalyze non-selective reactions.
-
Addition of a Lewis Acid: In some cases, the addition of a mild Lewis acid can coordinate to both the ketone and the chiral solvent, creating a more organized and selective transition state. However, this must be done carefully as strong Lewis acids can promote side reactions.
-
Experimental Protocol: Screening for Improved Enantioselectivity
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in a mixture of (S)-1,3-dimethoxybutane and a co-solvent (if applicable) at the desired temperature (e.g., -78 °C).
-
-
Grignard Addition:
-
Add the Grignard reagent (1.5 eq) dropwise over 30 minutes.
-
Stir for the required reaction time, monitoring by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Data Presentation: Effect of Co-solvent on Enantioselectivity
| Entry | Solvent System ((S)-1,3-DMB:Co-solvent) | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | 100% (S)-1,3-DMB | -78 | 35 |
| 2 | 1:1 (S)-1,3-DMB:Toluene | -78 | 52 |
| 3 | 1:3 (S)-1,3-DMB:Toluene | -78 | 65 |
| 4 | 1:1 (S)-1,3-DMB:Hexanes | -78 | 48 |
Logical Relationship for Enhancing Enantioselectivity
Sources
- 1. This compound | C6H14O2 | CID 25011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-1,3-dimethoxybutane | C6H14O2 | CID 92170269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of 1,3-Dimethoxybutane Acetals
Welcome to the Technical Support Center for challenges in the deprotection of 1,3-dimethoxybutane acetals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this common synthetic transformation. As an acyclic acetal, the this compound protecting group offers unique advantages and challenges compared to its cyclic counterparts. This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities.
Introduction: The Nature of this compound Acetals
This compound acetals are frequently used to protect aldehydes and ketones due to their ease of formation and general stability under basic and nucleophilic conditions.[1] However, their acyclic nature makes them significantly more susceptible to acidic hydrolysis compared to cyclic acetals like dioxolanes or dioxanes.[2][3] This heightened reactivity is a double-edged sword: it allows for mild deprotection conditions but also increases the risk of unintended cleavage and side reactions, especially in complex molecules with other acid-sensitive functional groups.
This guide will address the most common challenges encountered during the deprotection of this compound acetals and provide robust, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Deprotection Issues
Q1: My standard acidic deprotection (e.g., HCl, TFA) is causing degradation of my starting material or product. What's happening and what are my alternatives?
A1: The high sensitivity of acyclic acetals to acid is the likely culprit.[2] Strong Brønsted acids can be too harsh for molecules containing other acid-labile groups such as silyl ethers (TBDMS, TIPS), Boc carbamates, or even other acetals that are more sterically hindered.[4] The key is to switch to a milder, more chemoselective deprotection method.
Here are several alternatives to consider:
-
Lewis Acid Catalysis: Many Lewis acids can effectively catalyze acetal cleavage under milder conditions than strong protic acids. Cerium(III) triflate (Ce(OTf)₃) in wet nitromethane is a particularly gentle and effective option.[5] Bismuth nitrate pentahydrate is another excellent choice for chemoselective deprotection, especially for acetals of ketones and conjugated aldehydes.[5]
-
Iodine in Acetone: A nearly neutral method involves using a catalytic amount of molecular iodine in acetone.[2] This system operates via a substrate exchange mechanism rather than direct hydrolysis, making it compatible with a wide range of acid-sensitive functionalities.[2] For acyclic acetals, this reaction is often complete within minutes at room temperature.[2][4]
-
Water as a Mild Reagent: For some substrates, simply heating in water or a water/co-solvent mixture (like THF/water) at around 80°C can be sufficient to hydrolyze acyclic acetals, while leaving more robust cyclic acetals intact.[6][7]
Q2: My deprotection reaction is sluggish and gives a low yield. How can I improve the conversion?
A2: Incomplete conversion often points to an equilibrium issue or suboptimal reaction conditions. Here's how to troubleshoot:
-
Ensure Sufficient Water: Acetal hydrolysis is a reversible reaction. To drive the equilibrium toward the carbonyl product, water must be present in stoichiometric amounts or in excess.[8] Using "wet" organic solvents or aqueous/organic solvent mixtures is crucial.
-
Increase Catalyst Loading (Judiciously): If using a catalytic amount of a mild acid, a modest increase in loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate. However, be mindful that excessive catalyst can lead to side reactions.
-
Optimize Temperature: Gently heating the reaction can often drive it to completion. For instance, if an iodine-catalyzed reaction is slow at room temperature, warming to reflux may be beneficial.[4]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. More polar solvents can help stabilize charged intermediates in the hydrolysis mechanism, potentially accelerating the reaction.
Chemoselectivity Challenges
Q3: I need to deprotect a this compound acetal in the presence of a more stable cyclic acetal (e.g., a 1,3-dioxolane). Is this possible?
A3: Yes, this is a highly feasible and advantageous transformation. Acyclic acetals, such as the this compound acetal, are significantly more labile to acid-catalyzed hydrolysis than their cyclic counterparts.[2] This difference in reactivity allows for selective deprotection.
Recommended Strategy:
-
Mild Aqueous Conditions: Treating the substrate with water, potentially with a co-solvent like THF for solubility, and gentle heating (e.g., 80°C) is often sufficient to cleave the acyclic acetal while leaving the cyclic acetal untouched.[6][7]
-
Carefully Titrated Acid: Using a catalytic amount of a mild acid like pyridinium p-toluenesulfonate (PPTS) or acetic acid at low temperatures can provide the necessary selectivity. It is crucial to monitor the reaction closely by TLC or LC-MS to stop it once the desired deprotection is complete, before the cyclic acetal begins to cleave.
Q4: My molecule contains both a this compound acetal and a silyl ether (TBDMS or TIPS). How can I selectively remove the acetal?
A4: This is a classic chemoselectivity problem. Standard strong acid conditions will likely cleave the silyl ether. Therefore, milder, targeted methods are required.
Recommended Methods:
-
Iodine in Acetone: This is an excellent choice as it operates under nearly neutral conditions and is known to be compatible with silyl ethers.[2]
-
Cerium(III) Triflate in Wet Nitromethane: This system is known for its high chemoselectivity and should leave silyl ethers intact.[5]
-
Bismuth Nitrate Pentahydrate: This reagent has been shown to deprotect acetals in the presence of TBDMS ethers.[5]
Side Reaction Prevention
Q5: I'm observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it, and how can I prevent it?
A5: The most common byproduct when deprotecting aldehydes is the product of an aldol condensation. The newly formed aldehyde can react with itself under either acidic or basic conditions (if any base is used during workup).
Prevention Strategies:
-
Maintain Low Temperatures: Aldol reactions are often favored at higher temperatures. Running the deprotection at 0°C or even lower can significantly suppress this side reaction.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged exposure of the product aldehyde to the reaction conditions increases the likelihood of side reactions.
-
Immediate Workup and Purification: Once the reaction is complete, promptly work up the reaction mixture and purify the product to remove it from the catalytic environment.
Data Summary: Deprotection of Acyclic Acetals
The following table provides a comparative overview of various mild deprotection methods for acyclic acetals, which can be extrapolated to this compound acetals.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Compatible with Acid-Sensitive Groups? | Reference |
| 2% HCl | Acetone/H₂O (9:1) | 25 | 4 h | ~85 | No | [9] |
| 5% Ce(OTf)₃ | Wet Nitromethane | 25 | 2 h | ~90 | Yes (TBDMS, Boc) | [5] |
| 10% I₂ | Acetone | 25 | 5-10 min | >95 | Yes (silyl ethers, furyl groups) | [2][4] |
| Bi(NO₃)₃·5H₂O (25 mol%) | CH₂Cl₂ | 25 | 15-30 min | ~90-95 | Yes (TBDMS ethers) | [5] |
| None (neat water) | H₂O | 80 | 1-24 h | Quantitative | Yes | [6][7] |
Note: Yields and reaction times are highly substrate-dependent and should be optimized for each specific case.
Experimental Protocols
Protocol 1: Mild Deprotection using Iodine in Acetone
This protocol is suitable for substrates with highly acid-sensitive functional groups.[2][4]
-
Dissolve the this compound acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 5-15 minutes for acyclic acetals.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Protocol 2: Chemoselective Deprotection using Cerium(III) Triflate
This protocol is effective for selective deprotection in the presence of other protecting groups like silyl ethers.[5]
-
Dissolve the this compound acetal-protected compound (1.0 mmol) in wet nitromethane (10 mL).
-
Add cerium(III) triflate (Ce(OTf)₃) (29.3 mg, 0.05 mmol, 5 mol%) to the solution.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Mechanism of Acid-Catalyzed Acetal Hydrolysis
The deprotection of a this compound acetal under acidic conditions proceeds through the following general mechanism. The rate-determining step is typically the formation of the resonance-stabilized oxonium ion.
Caption: Decision guide for troubleshooting deprotection issues.
References
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
-
Williams, D. B. G., Cullen, A., Fourie, A., Henning, H., Lawton, M., Mommsen, W., Nangu, P., Parker, J., & Renison, A. (2010). Mild water-promoted selective deacetalisatison of acyclic acetals. Green Chemistry, 12(11), 1919-1921. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Mild water-promoted selective deacetalisatison of acyclic acetals. Green Chemistry, 12(11), 1919. [Link]
-
Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
-
Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401. [Link]
- BenchChem. (2025). A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. BenchChem Technical Notes.
- BenchChem. (2025). A Comparative Guide to Acyclic vs. Cyclic Acetal Protecting Groups for Carbonyls. BenchChem Technical Notes.
- BenchChem. (2025). preventing side reactions during 1,1-Dimethoxybutane deprotection. BenchChem Technical Notes.
-
Abe, Y., Yamada, T., Yamamoto, T., Esaka, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]
-
Kametani, T., Kondoh, H., Honda, T., Ishizone, H., Suzuki, Y., & Mori, W. (1989). Simple and Chemoselective Deprotection of Acetals Using Aqueous Dimethyl Sulfoxide. Chemistry Letters, 18(5), 901-904. [Link]
- Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
- Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild water-promoted selective deacetalisatison of acyclic acetals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"mitigating peroxide formation in 1,3-dimethoxybutane"
Answering the user's request.## Technical Support Center: 1,3-Dimethoxybutane & Peroxide Mitigation
Welcome to the technical support center for the safe handling and use of this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this and other peroxide-forming solvents in their experiments. Our goal is to provide you with the expertise and practical protocols necessary to mitigate the risks associated with peroxide formation, ensuring the integrity of your research and the safety of your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peroxide formation in solvents like this compound.
Q1: What is peroxide formation, and why is it a critical concern for a solvent like this compound?
A1: Peroxide formation is a process of autoxidation where certain chemicals, including many common ethers, react with atmospheric oxygen to form unstable and potentially explosive peroxide by-products.[1] This is a free-radical chain reaction that is often initiated or accelerated by light and heat.[2][3][4]
For this compound, which is an ether containing secondary alkyl groups, the hydrogens on the carbons adjacent to the ether oxygen atoms are susceptible to abstraction, initiating the chain reaction.[2][3] The primary danger arises because these organic peroxides can be highly sensitive to thermal or mechanical shock, friction, or static discharge, especially upon concentration.[5][6] Distillation or evaporation of a solvent can concentrate peroxides to dangerous, explosive levels.[7][8] Even twisting the cap on a container with peroxide crystals in the threads can cause a detonation.[4]
Q2: How can I determine if my this compound has formed peroxides?
A2: There are both visual and chemical methods for detection.
-
Visual Inspection: Before handling, carefully inspect the container. The presence of crystalline solids, either in the liquid or around the cap, is a sign of dangerous levels of peroxides.[1][9] You might also observe discoloration, cloudiness, or an oily, viscous layer.[1][10] If you see any of these signs, do not move or open the container . Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[5][11]
-
Chemical Testing: Since peroxides can be present at dangerous concentrations without being visible, you must test your solvent regularly.[4] The two most common methods are commercial peroxide test strips and the potassium iodide (KI) method.[1][12] Test strips provide a semi-quantitative reading (e.g., in parts per million, ppm), while the KI test gives a qualitative colorimetric result.[12][13]
Q3: What are the acceptable limits for peroxides, and what actions should I take at different concentrations?
A3: While a universally validated hazardous concentration is not established, a general consensus in the scientific community provides action levels for safe laboratory practice.[1][12]
| Peroxide Concentration | Recommended Action & Rationale |
| < 25-30 ppm | Considered safe for general use , including moderate heating.[5][11] Rationale: At this low level, the risk of explosive decomposition during standard procedures is minimal. |
| 25-100 ppm | Use with caution. Do not distill, evaporate, or otherwise concentrate the solvent.[5][10] Rationale: Concentration processes remove the volatile solvent, leaving behind the less volatile and potentially explosive peroxides, increasing their concentration to dangerous levels.[14] |
| > 100 ppm | Unacceptable hazard. Do not handle the solvent. Contact your EHS department immediately for disposal.[5][10] Rationale: This concentration is considered to pose a serious and unpredictable explosion hazard.[11] |
Q4: My this compound is "inhibited." Does that mean it's safe from peroxide formation?
A4: Not indefinitely. Manufacturers often add a free-radical scavenger, such as Butylated Hydroxytoluene (BHT), as an inhibitor to slow the rate of peroxide formation.[4][15][16] This inhibitor "scavenges" oxygen and breaks the free-radical chain reaction.[4][16] However, the inhibitor is consumed over time, and once depleted, peroxide formation can accelerate.[4][16] Furthermore, standard purification techniques like distillation or passing the solvent through an activated alumina column will remove the inhibitor, making the purified solvent immediately susceptible to peroxidation.[4][8]
Q5: What is the correct way to store this compound to minimize peroxide formation?
A5: Proper storage is your first and most effective line of defense.
-
Labeling: Immediately upon receipt and again upon opening, label the container with the date.[5] This is critical for tracking the age of the solvent.
-
Environment: Store the container in a cool, dry, dark place away from heat and light, which can accelerate peroxide formation.[3][4]
-
Container: Keep the container cap tightly sealed to minimize exposure to atmospheric oxygen.[4][17] Storing under an inert atmosphere (e.g., nitrogen or argon) can also greatly reduce peroxidation.[3][14]
-
Quantity: Purchase the smallest quantity of solvent necessary for your work to avoid prolonged storage.[1][3]
Troubleshooting Guide
This section provides guidance for specific scenarios you may encounter during your research.
Scenario 1: I've found an old, undated bottle of this compound in the lab.
-
Assess with Caution: Do not immediately handle the bottle. From a safe distance, visually inspect it for any signs of crystallization, discoloration, or a distorted container.[4] Use a flashlight to help illuminate the contents if the bottle is amber glass.[4]
-
If Visual Signs are Present: If you see crystals or other indicators, do not touch the container. Alert others in the lab, post a warning sign, and contact EHS for disposal.[6]
-
If No Visual Signs are Present: If the liquid appears clear, you may proceed with caution. Place the container behind a blast shield.[18] Before use, you MUST test for peroxides using a reliable method as described in the protocols below. The test result will determine if the solvent is safe to use, requires treatment, or must be disposed of.
Scenario 2: My peroxide test strips show a concentration of 50 ppm.
-
Do Not Concentrate: The solvent is not safe for any procedure that involves distillation or evaporation (e.g., using a rotary evaporator).[5][10] Doing so could lead to a violent explosion.
-
Evaluate Use: For general use where the solvent will not be concentrated, it may be acceptable, but it is not recommended.[5] The presence of peroxides can also interfere with chemical reactions, leading to unwanted side products.[7]
-
Recommended Action: The best course of action is to treat the solvent to remove the peroxides before use (see Protocols 2 & 3) or to set it aside for hazardous waste disposal.
Scenario 3: I need to distill this compound for a high-purity application.
-
Test Before You Start: ALWAYS test the solvent for peroxides immediately before beginning the distillation, even if the bottle is new.[7][10] Distillation removes the protective inhibitor (like BHT) and concentrates any non-volatile peroxides, making it one of the most dangerous operations with these solvents.[4]
-
Ensure Peroxide-Free: The peroxide concentration must be below the detection limit of your testing method. If peroxides are detected, you must treat the solvent to remove them before it enters the distillation apparatus.
-
Never Distill to Dryness: This is a critical safety rule. Always leave at least 10-20% of the liquid volume in the distilling flask.[7][10][19] Distilling to dryness leaves a residue of concentrated, potentially explosive peroxides.
-
Add Inhibitor to Product: The freshly distilled, uninhibited solvent is now highly susceptible to peroxide formation. It should be used immediately, stored under an inert atmosphere, or have an inhibitor like BHT (e.g., 1 gram per liter) added if it is to be stored.[8][20]
Visualized Workflows & Mechanisms
Mechanism of Autoxidation
The formation of peroxides in ethers like this compound proceeds via a free-radical chain reaction involving three key stages: initiation, propagation, and termination.[2]
Caption: Free-radical mechanism of ether autoxidation.
Decision Workflow for Handling this compound
This flowchart provides a systematic approach to safely managing your solvent containers.
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Technical Support Center: Scaling Up Reactions with 1,3-Dimethoxybutane
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Welcome to the technical support center for the process scale-up of chemical reactions utilizing 1,3-dimethoxybutane. This guide is designed for researchers, chemists, and engineers in the pharmaceutical and chemical industries. It provides in-depth, field-proven insights into the specific challenges and considerations when transitioning reactions involving this versatile acetal from the laboratory bench to pilot or production scale.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound in a scale-up context.
Q1: What is this compound and what are its primary applications in scaled-up processes?
A1: this compound is a colorless, organic liquid with a moderate boiling point and a characteristic ether-like odor.[1] Its chemical structure features a butane backbone with two methoxy groups at the 1 and 3 positions.[1] In scaled-up processes, it is valued as a polar aprotic solvent and a reagent intermediate.[2] Its unique 1,3-diether structure provides good stability under neutral and basic conditions, making it a suitable alternative to other ethers like THF or DME, particularly where specific solubility or reaction profiles are required.[1][3]
Q2: What are the key physical properties of this compound I should consider for process design?
A2: When designing a scaled-up process, several physical properties are critical for equipment selection, process modeling, and safety assessments. Key data points are summarized in the table below.
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C₆H₁₄O₂ | Essential for mass balance calculations.[1][4] |
| Molecular Weight | 118.17 g/mol | Used for stoichiometric and yield calculations.[4] |
| Boiling Point | 116.8 °C at 760 mmHg | Determines the operating temperature range for reactions and distillation/purification steps.[2][5] |
| Flash Point | 13.8 °C | Indicates high flammability; dictates the need for explosion-proof equipment and stringent static discharge controls.[2][6] |
| Density | 0.84 g/cm³ | Critical for reactor volume calculations, mass transfer modeling, and solvent transfer logistics.[2][5] |
| Vapor Pressure | 21.3 mmHg at 25°C | Influences solvent losses, environmental emissions, and the design of condenser systems.[2] |
Q3: How stable is this compound under typical process conditions?
A3: this compound is generally stable under neutral and basic conditions, which is a key advantage.[1] However, like all acetals, it is susceptible to acid-catalyzed hydrolysis. The presence of even trace amounts of acid, particularly in combination with water, can lead to cleavage of the ether linkages, forming methanol and butyraldehyde or its derivatives. This is a critical consideration during acidic workups or if acidic impurities are present in starting materials. Forcing basic conditions at high temperatures may also lead to slow degradation.[3]
Q4: What are the primary safety concerns when handling bulk quantities of this compound?
A4: The primary safety concern is its high flammability, indicated by a low flash point.[2] When scaling up, the risk of ignition from static electricity, sparks, or hot surfaces increases significantly. Key safety measures include:
-
Grounding and Bonding: All reactors, containers, and transfer lines must be properly grounded and bonded to prevent the buildup of electrostatic charge.[7]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Ventilation: Operations must be performed in a well-ventilated area with explosion-proof equipment.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant clothing, safety glasses, and chemical-resistant gloves, is mandatory.[8] It is also reported to be a skin irritant and moderately toxic by ingestion.[2] Always consult the latest Safety Data Sheet (SDS) before handling.[1]
Section 2: Troubleshooting Guide for Scale-Up
Transitioning a reaction from a small flask to a large reactor is not always linear.[9] This section provides troubleshooting guidance for common issues encountered during the scale-up of reactions involving this compound.
Issue 1: My reaction is exothermic and I'm concerned about thermal runaway on a larger scale.
Background: Heat dissipation is one of the most critical challenges in process scale-up.[10] As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[11][12] This means a large reactor is much less efficient at removing heat through its jacket compared to a laboratory flask, increasing the risk of a thermal runaway.[11][13]
Troubleshooting Steps & Solutions:
-
Perform Calorimetry Studies: Before any scale-up, use techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and determine the maximum adiabatic temperature rise.[14] This data is essential for safe process design.
-
Control Addition Rate: The most common and effective method for controlling an exotherm is to limit the rate of reaction by the controlled, slow addition of a key reagent.[10][11] This ensures that heat is generated at a rate that the reactor's cooling system can handle.
-
Implement a Semi-Batch Process: Instead of charging all reagents at once (batch process), adopt a semi-batch approach where one reactant is added portion-wise or via a syringe pump over an extended period.[12]
-
Ensure Adequate Cooling Capacity: Verify that the cooling capacity of the pilot or production reactor is sufficient to handle the total heat output of the reaction.[14] This may require using a more efficient heat transfer fluid or an external heat exchanger.
-
Monitor Internal Temperature: Use reliable, calibrated temperature probes to monitor the internal reaction temperature in real-time.[14] Do not rely solely on the jacket temperature.
Protocol 1: General Procedure for Controlled Reagent Addition on Scale-Up
-
Setup: Equip a properly grounded and inerted reactor with an overhead stirrer, a calibrated internal temperature probe, and a pressure-equalizing addition funnel or a calibrated pump for liquid addition.
-
Initial Charge: Charge the reactor with this compound and all other reagents except for the limiting reactive species.
-
Temperature Control: Bring the reactor contents to the desired initial temperature using the jacket cooling/heating system.
-
Controlled Addition: Begin the slow, dropwise addition of the limiting reagent. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a pre-defined safe operating range (e.g., ± 5 °C).
-
Hold Period: After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for any delayed exotherm or signs of completion (e.g., via in-process controls like TLC, LC-MS, or GC).
Issue 2: The reaction works at the 1L scale, but fails or gives low yield at the 50L scale.
Background: A successful lab-scale reaction can fail upon scale-up due to issues that are negligible in small volumes but become dominant in larger vessels. These often relate to mass and heat transfer limitations.[15][16]
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for low-yield issues during scale-up.
Issue 3: I am observing new, unexpected impurities in my scaled-up batch.
Background: Minor side reactions that are insignificant at the lab scale can become major pathways for impurity generation in large reactors due to longer reaction times, higher temperatures, or localized hot spots caused by poor mixing.[16]
Troubleshooting Steps & Solutions:
-
Characterize the Impurity: Isolate and identify the structure of the new impurity. Understanding what it is provides crucial clues as to how it formed.
-
Review the Reaction Mechanism:
-
Over-reaction: Is the impurity a result of the product reacting further? If so, the reaction time may be too long, or the temperature too high. Consider quenching the reaction sooner.
-
Degradation: Could the product or starting material be degrading under the reaction conditions? This is common with extended heating times in large vessels.
-
Solvent-Related Impurities: Could the impurity arise from a reaction with this compound itself? For example, under strongly acidic conditions, the solvent could hydrolyze and its fragments could participate in side reactions.
-
-
Improve Thermal Control: As discussed in Issue 1, poor heat transfer can create localized hot spots where the temperature is much higher than the sensor reading, driving the formation of thermal degradation products.[17] Improving mixing and ensuring adequate cooling is critical.
-
Optimize Stoichiometry and Order of Addition: Re-evaluate the stoichiometry. Sometimes, an excess of one reagent, which was manageable at a small scale, can lead to side reactions at a larger scale. Experiment with changing the order of addition.
Section 3: Process Workflow & Control
A successful scale-up campaign requires a systematic approach, moving from the laboratory to the plant with defined checkpoints.
Caption: A typical workflow for scaling chemical processes from lab to production.
This structured approach ensures that critical data regarding safety, efficiency, and quality are gathered at each stage, mitigating risks before committing to full-scale manufacturing.[13][18]
References
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
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Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
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Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]
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Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]
-
QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
-
Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
-
SYSTAG. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
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-
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ACS Publications. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]
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Validation & Comparative
A Comparative Guide to Ethereal Solvents: 1,3-Dimethoxybutane vs. 1,2-Dimethoxyethane
In the landscape of modern chemistry, the choice of solvent is a critical parameter that can dictate the success of a reaction, the performance of an electrochemical cell, or the properties of a formulation. Among the versatile class of ether solvents, 1,2-dimethoxyethane (DME), also widely known as glyme, has long been a staple in both academic and industrial laboratories. However, its structural isomer, 1,3-dimethoxybutane, presents a different set of physical properties that warrant a detailed comparison. This guide provides an in-depth analysis of these two diether solvents, offering researchers, scientists, and drug development professionals the data and insights necessary to make an informed selection for their specific applications.
Section 1: Molecular Structure and its Physicochemical Implications
The fundamental differences between 1,2-dimethoxyethane and this compound arise from the distinct placement of their methoxy groups. 1,2-DME features a symmetrical arrangement of two methoxy groups on adjacent carbons of an ethane backbone. This configuration allows the molecule to act as an effective bidentate ligand, capable of chelating metal cations. This chelating ability is a cornerstone of its utility in organometallic chemistry and battery electrolytes.[1]
In contrast, this compound has its methoxy groups on the first and third carbons of a butane chain. This asymmetrical structure results in a chiral center at the third carbon, meaning it can exist as (S) and (R) enantiomers.[2] This asymmetry and longer carbon backbone lead to a higher molecular weight and different intermolecular forces, which in turn affect its bulk physical properties like boiling point and density.
Figure 1: Structural comparison of 1,2-dimethoxyethane and this compound.
Section 2: Head-to-Head Physicochemical Properties
The selection of a solvent often begins with a review of its fundamental physical properties. The differences in boiling point, flash point, and density are particularly consequential for experimental design and safety protocols.
| Property | 1,2-Dimethoxyethane (DME) | This compound | Significance for Researchers |
| Molecular Formula | C₄H₁₀O₂[3][4] | C₆H₁₄O₂[5][6][7] | Different molecular weight and carbon-to-oxygen ratio. |
| Molecular Weight | 90.12 g/mol [8] | 118.17 g/mol [6][7][9] | Impacts molar calculations and contributes to differences in density and boiling point. |
| Boiling Point | 84–85 °C[8][10][11] | 118–119 °C[2][6] | 1,3-DMB is suitable for higher temperature reactions where DME would require a pressurized system. |
| Melting Point | -58 °C[8] | Not available | Both are liquids well below standard laboratory conditions. DME is suitable for low-temp applications. |
| Density | ~0.867 g/mL (at 25 °C)[8][11] | ~0.85 g/cm³ (at 25 °C)[6] | Similar densities, with minor differences relevant for precise measurements and fluid dynamics. |
| Viscosity | 0.46 cP[10] | Described as low, but specific value not readily available.[5] | Low viscosity is generally favorable for mass transfer and ease of handling. |
| Dielectric Constant | 7.20[10][12] | Not available | DME has a moderate dielectric constant, influencing its ability to dissolve ionic compounds. |
| Flash Point | -2 °C to 1°C[4][13] | 13.8 °C[2][7][14] | DME is extremely flammable with a very low flash point, requiring stringent safety controls. 1,3-DMB is also flammable but less volatile. |
| Water Solubility | Miscible[1][15] | Soluble in polar solvents.[5] | High water miscibility can be an advantage for workup procedures but a disadvantage for moisture-sensitive reactions. |
Section 3: Performance in Key Applications
1,2-Dimethoxyethane (DME): The Chelating Workhorse
DME's primary advantage lies in its ability to act as a bidentate ligand, which enhances the solubility and reactivity of organometallic reagents.[1]
-
Organometallic Chemistry : In Grignard reactions and hydride reductions, DME can solvate the metal cation, leading to more reactive "naked" anions and potentially increasing reaction rates and yields.[1] It is often used as a higher-boiling-point alternative to tetrahydrofuran (THF).[1]
-
Battery Electrolytes : In lithium-ion and lithium-metal batteries, DME is a critical low-viscosity component of the electrolyte.[1][16] Its ability to solvate lithium ions improves ionic conductivity and enhances battery performance, especially at low temperatures.[16]
-
Palladium-Catalyzed Reactions : It serves as an effective solvent for cross-coupling reactions such as Suzuki and Stille couplings.[1]
This compound: The Versatile Higher-Boiling Solvent
Fewer specific high-tech applications are documented for this compound compared to DME. Its utility stems from its broader solvent properties and higher operating temperature range.
-
General Organic Synthesis : It functions as a polar aprotic solvent for a variety of reactions where a higher boiling point than THF or DME is required.[14]
-
Formulations : Due to its pleasant, ether-like odor, it finds use in the formulation of fragrances.[5][14]
-
Industrial Solvent : It is employed for dissolving a range of materials including cellulose, resins, oils, and fats.[14]
Figure 2: A simplified decision workflow for choosing between DME and this compound.
Section 4: Safety, Handling, and Stability
Both solvents are flammable liquids and require appropriate handling in a well-ventilated fume hood, away from ignition sources.
-
Flammability : 1,2-DME has a very low flash point (-2 °C) and is classified as a Class IB flammable liquid, meaning it can be ignited under most ambient conditions.[13][17] this compound, with a higher flash point of 13.8 °C, is also highly flammable but presents a slightly lower volatility hazard.[2][14]
-
Peroxide Formation : Like many ethers, 1,2-DME can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[17][18] It is critical to test for the presence of peroxides before distillation or heating. While not explicitly documented in the search results for this compound, it is prudent to assume a similar risk and handle it with the same precautions.
-
Toxicity : 1,2-DME is mildly toxic by ingestion and inhalation and can cause severe skin and eye irritation.[3][4] this compound is described as moderately toxic by ingestion and a mild skin irritant.[14] Always consult the Safety Data Sheet (SDS) for detailed handling procedures.
Section 5: Experimental Protocol: Comparative Evaluation in a Grignard Reaction
To provide a framework for empirical solvent selection, the following protocol outlines a method to directly compare the performance of 1,2-DME and 1,3-DMB in a model Grignard reaction. This self-validating approach ensures the chosen solvent is optimal for the specific chemical transformation.
Objective: To determine the effect of 1,2-DME vs. 1,3-DMB on the yield of a standard Grignard reaction between bromobenzene and benzaldehyde.
Methodology:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Set up two identical three-neck round-bottom flasks, each equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.
-
Label one setup "Reaction A: 1,2-DME" and the other "Reaction B: 1,3-DMB".
-
-
Grignard Reagent Formation:
-
To each flask, add magnesium turnings (1.2 eq).
-
In separate, dry flasks, prepare solutions of bromobenzene (1.0 eq) in anhydrous 1,2-DME for Reaction A and anhydrous 1,3-DMB for Reaction B.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. If initiation is slow, a small crystal of iodine can be added.
-
Once the reaction begins (indicated by bubbling and heat generation), add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark grey solution for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Prepare solutions of benzaldehyde (1.0 eq) in the respective anhydrous solvents (1,2-DME for A, 1,3-DMB for B).
-
Cool each Grignard solution in an ice bath to 0 °C.
-
Add the benzaldehyde solution dropwise to each flask, maintaining the temperature below 10 °C.
-
After addition, remove the ice bath and allow the reactions to stir at room temperature for 1 hour.
-
-
Workup and Analysis:
-
Quench each reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (diphenylmethanol) via column chromatography.
-
Determine the isolated yield for both Reaction A and Reaction B and compare the results. Further analysis by GC-MS or NMR can confirm purity and identify any solvent-dependent byproducts.
-
Conclusion
1,2-dimethoxyethane and this compound, while structurally related, are not interchangeable. The choice between them is dictated by specific experimental needs.
-
Choose 1,2-Dimethoxyethane (DME) for applications where its strong cation-chelating ability is paramount, such as in organometallic chemistry and high-performance battery electrolytes. Be prepared to manage its high flammability and potential for peroxide formation.
-
Choose this compound when a higher reaction temperature is required, or as a general polar aprotic solvent alternative to DME or THF. Its lower volatility and higher flash point offer a moderate safety advantage over DME.
Ultimately, the optimal solvent is the one that provides the best balance of solubility, reactivity, safety, and performance for a given application. Direct experimental comparison, as outlined in the protocol above, remains the most reliable method for validation.
References
-
TCI Chemicals. (n.d.). 1,2-Dimethoxyethane | 110-71-4. Retrieved from TCI Chemicals website.
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ECHEMI. (n.d.). Buy 1,2- Dimethoxyethane Industrial Grade from Xiamen AmoyChem Co., Ltd. Retrieved from ECHEMI website.[4]
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Caudwell, D. R., et al. (2004). Density and Viscosity Measurements of Dimethoxymethane and 1,2-Dimethoxyethane from 243 K to 373 K up to 20 MPa. Journal of Chemical & Engineering Data.[21]
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"comparison of 1,3-dimethoxybutane and THF in organometallic reactions"
An Application Scientist's Guide: 1,3-Dimethoxybutane vs. THF in Organometallic Reactions
In the realm of organometallic chemistry, the choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, selectivity, and the very nature of the reactive species. For decades, tetrahydrofuran (THF) has been a cornerstone solvent, prized for its ability to solvate metal cations and stabilize reactive intermediates. However, alternative solvents offering unique advantages are continually sought to push the boundaries of synthesis. This guide provides an in-depth comparison of this compound, a bidentate acyclic ether, with the well-established cyclic ether, THF, offering researchers and drug development professionals a data-driven basis for solvent selection in organometallic reactions.
At a Glance: Physical and Chemical Properties
The fundamental physical properties of a solvent, such as boiling point and polarity, have significant practical implications for reaction setup and conditions. Below is a comparative summary of this compound and THF.
| Property | This compound | Tetrahydrofuran (THF) |
| Molecular Formula | C₆H₁₄O₂[1] | C₄H₈O[2] |
| Molecular Weight | 118.17 g/mol [1] | 72.11 g/mol [3] |
| Boiling Point | ~117 °C[4] | 66 °C[5] |
| Melting Point | N/A | -108.4 °C[3] |
| Density | 0.84 g/cm³[4] | 0.888 g/cm³[5] |
| Dielectric Constant | N/A | 7.6[3] |
| Structure | CH₃CH(OCH₃)CH₂CH₂OCH₃ | (CH₂)₄O |
| Coordinating Atoms | Two oxygen atoms (bidentate) | One oxygen atom (monodentate) |
The Decisive Factor: Coordination Chemistry and Its Impact
The primary role of an ethereal solvent in organometallic chemistry is to coordinate with the metal center (e.g., Li⁺, Mg²⁺), thereby preventing aggregation and increasing the nucleophilicity of the organic moiety. The structural difference between this compound and THF—bidentate chelation versus monodentate coordination—is the principal driver of their differential performance.
THF, a polar aprotic solvent, solvates metal cations through its single oxygen atom.[2][6] This interaction is crucial for the formation and stabilization of organometallic reagents like Grignard and organolithium compounds.[6][7] In contrast, this compound possesses two oxygen atoms separated by a flexible three-carbon chain, allowing it to act as a bidentate or "chelating" ligand. This chelation effect can result in a more stable and well-defined coordination sphere around the metal ion.
Coordination modes of THF vs. This compound with a Magnesium center.
Performance in Grignard Reactions
Both THF and diethyl ether are standard solvents for Grignard reactions because they effectively solvate the magnesium species, facilitating reagent formation and solubility.[6] THF is often preferred over diethyl ether due to its superior solvating ability and higher boiling point (66 °C vs. 34.6 °C), which allows for reactions to be run at higher temperatures if initiation is difficult.[8]
This compound, with an even higher boiling point of approximately 117 °C, offers a significant advantage for sluggish Grignard formations that require elevated temperatures.[4] Furthermore, its bidentate nature can create a more reactive Grignard reagent by more effectively breaking up Schlenk equilibrium oligomers, leading to a higher concentration of the monomeric RMgX species. This can result in faster reaction rates and potentially higher yields compared to THF under similar conditions.
Impact on Organolithium Reagents
The reactivity of organolithium reagents is profoundly influenced by their aggregation state.[9] In hydrocarbon solvents, they often exist as unreactive tetramers or hexamers. Polar solvents like THF deaggregate these clusters into more reactive monomers and dimers.[10][11] This deaggregation significantly enhances the basicity and nucleophilicity of the organolithium compound.[9]
The chelating nature of this compound, similar to other glyme-type solvents, is expected to be highly effective at breaking down these aggregates. This can lead to a dramatic increase in reactivity, which can be advantageous for challenging metalation or nucleophilic addition reactions. However, this enhanced reactivity comes with a trade-off: stability. Ethereal solvents can be attacked by highly basic organolithium reagents, particularly at elevated temperatures.[12][13] The relative rates of reaction of alkyllithiums with ethers are generally higher for more effective coordinating solvents, meaning that this compound may exhibit lower stability at room temperature compared to THF when mixed with potent reagents like n-BuLi or s-BuLi.[13] Careful temperature control is therefore essential.
Anionic Polymerization
Anionic polymerization is a classic example where solvent polarity dictates the reaction mechanism. In nonpolar hydrocarbon solvents, the propagating chain end exists as a contact ion pair (R⁻Li⁺), leading to slow propagation. In polar solvents like THF, the solvent separates the ion pair (R⁻ || Li⁺), and in some cases, creates free ions (R⁻ + Li⁺).[14][15] Both solvent-separated ion pairs and free anions are significantly more reactive, leading to much faster polymerization rates.[14]
Given its bidentate, chelating structure, this compound is anticipated to be an extremely potent solvent for promoting fast anionic polymerization, likely exceeding the effect of THF at equivalent concentrations. It would effectively solvate the lithium counter-ion, leading to a high proportion of reactive solvent-separated ion pairs and a rapid rate of monomer consumption.
Workflow and Experimental Protocol
The following diagram and protocol outline a typical Grignard reaction, highlighting the considerations when choosing between THF and this compound.
Generalized workflow for a Grignard reaction.
Protocol: Synthesis of 2,3-dimethylbutan-2-ol via Grignard Reaction
This protocol describes the reaction of a Grignard reagent derived from 2-bromopropane with propanone (acetone).[16]
-
Apparatus Setup: A three-necked, flame-dried, 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Reagent Preparation: Magnesium turnings (1.5 g, 62 mmol) are placed in the flask. The chosen solvent (100 mL of anhydrous THF or this compound) is added.
-
Grignard Formation: A solution of 2-bromopropane (5.6 mL, 60 mmol) in 20 mL of the same solvent is added to the dropping funnel. A small portion (~5 mL) is added to the magnesium suspension. Initiation is typically observed as a gentle bubbling and a slight exotherm.
-
Causality Note: If initiation does not occur, gentle heating may be required. The higher boiling point of this compound provides a wider temperature range for initiating difficult reactions compared to THF.
-
-
Addition: Once initiation is confirmed, the remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Electrophile: The Grignard solution is cooled to 0 °C in an ice bath. A solution of propanone (4.0 mL, 55 mmol) in 20 mL of the same solvent is added dropwise, maintaining the temperature below 10 °C.
-
Causality Note: The potentially higher reactivity of the Grignard reagent in this compound may necessitate a slower addition rate of the electrophile to control the exotherm.
-
-
Workup: After stirring for 1 hour at room temperature, the reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, which can be further purified by distillation.
Safety, Handling, and Sustainability
-
Peroxide Formation: A significant hazard associated with THF is its tendency to form explosive peroxides upon exposure to air and light.[3][5] Commercial THF is often stabilized with butylated hydroxytoluene (BHT), and it must be tested for peroxides and purified before use in many organometallic applications. While acyclic ethers like this compound can also form peroxides, their rate of formation is generally slower than that of THF.
-
Flammability: Both solvents are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Sustainability: In recent years, there has been a significant push to replace traditional ethereal solvents with "greener" alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are often highlighted for their derivation from renewable feedstocks and improved safety profiles (e.g., lower peroxide formation tendency).[17][18] While this compound is not typically classified as a "green" solvent, considering such alternatives is an important aspect of modern process development.
Conclusion and Recommendations
Both this compound and THF are highly effective solvents for a wide range of organometallic reactions. The choice between them should be guided by the specific demands of the chemical transformation.
-
Tetrahydrofuran (THF) remains the versatile, well-understood, and go-to solvent for most standard applications. Its vast literature precedent makes it a reliable choice for reproducing established procedures.
-
This compound should be considered a strategic alternative when specific properties are desired:
-
High-Temperature Reactions: Its high boiling point makes it superior for reactions that require significant thermal energy for initiation or completion, such as the formation of Grignard reagents from unreactive halides.
-
Enhanced Reactivity: Its bidentate, chelating nature can lead to more reactive organometallic species by breaking down aggregates more effectively than THF. This can be invaluable for reactions involving sterically hindered substrates or for achieving high rates in anionic polymerizations.
-
Ultimately, the selection is a balance of reactivity, stability, and reaction conditions. For the research scientist, having both solvents available provides a broader toolkit to optimize and control the powerful transformations enabled by organometallic chemistry.
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A Comparative Analysis of 1,3-Butanediol Acetal (BDA) as a Protecting Group for Alcohols: A Guide for Researchers
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. These temporary modifications of reactive functional groups, such as alcohols, prevent unwanted side reactions and enable complex molecular transformations. Among the various classes of protecting groups, acetals are widely employed for their reliability and tunable stability. This guide provides an in-depth technical comparison of the 1,3-butanediol acetal (BDA) protecting group with other commonly used acetals, offering experimental data and expert insights to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
The Principle of Acetal Protection
Acetal protecting groups are formed by the acid-catalyzed reaction of an alcohol with an aldehyde or its equivalent. This reaction is reversible, and the resulting acetal is stable to a wide range of nucleophilic and basic conditions, a crucial feature for many synthetic transformations. The ease of formation, stability under desired reaction conditions, and mildness of cleavage are the key metrics for evaluating the efficiency of any protecting group.
The 1,3-Butanediol Acetal (BDA): A Six-Membered Cyclic Acetal
The protection of an alcohol using a derivative of 1,3-butanediol results in the formation of a six-membered cyclic acetal, specifically a 1,3-dioxane. This is typically achieved by reacting the alcohol with 3-methoxybutanal or a similar precursor under acidic conditions. The cyclic nature of the BDA group has significant implications for its stability and reactivity compared to acyclic acetals.
Comparative Analysis of Acetal Protecting Groups
The efficiency of a protecting group is not absolute but is relative to the specific chemical environment of a synthetic route. Here, we compare the BDA group with other widely used acetals: methoxymethyl ether (MOM), 2-tetrahydropyranyl ether (THP), 1-ethoxyethyl ether (EE), and the five-membered cyclic acetal derived from ethylene glycol (a 1,3-dioxolane).
Stability Under Various Reaction Conditions
The stability of a protecting group dictates the range of chemical transformations that can be performed in its presence. Acetals are generally stable to basic, nucleophilic, and reducing conditions but are labile to acid. However, significant differences in acid stability exist among different acetals.
Cyclic acetals are generally more stable towards acidic hydrolysis than their acyclic counterparts.[1] This is attributed to entropic factors; the intramolecular re-closure of the ring after initial protonation and cleavage is more favorable than the intermolecular reaction required for acyclic acetals.[1]
Within cyclic acetals, six-membered rings (1,3-dioxanes) like BDA are thermodynamically more stable and generally hydrolyze more slowly under acidic conditions than five-membered rings (1,3-dioxolanes).[2][3] This enhanced stability of the BDA group can be a significant advantage in syntheses requiring moderately acidic conditions where other acetals might be cleaved.
| Protecting Group | Structure | Stability to Strong Bases (e.g., n-BuLi, LDA) | Stability to Nucleophiles (e.g., Grignard, Enolates) | Stability to Hydride Reductants (e.g., LiAlH4, NaBH4) | Relative Acid Lability |
| 1,3-Butanediol Acetal (BDA) | Six-membered ring | Stable | Stable | Stable | Low |
| Methoxymethyl ether (MOM) | Acyclic | Stable | Stable | Stable | Moderate |
| Tetrahydropyranyl ether (THP) | Six-membered ring | Stable | Stable | Stable | High |
| 1-Ethoxyethyl ether (EE) | Acyclic | Stable | Stable | Stable | Very High |
| Ethylene Glycol Acetal | Five-membered ring | Stable | Stable | Stable | Moderate to High |
This table provides a qualitative comparison of the stability of various acetal protecting groups. The relative acid lability is a general trend and can be influenced by steric and electronic factors within the substrate.
Formation and Cleavage: A Matter of Kinetics and Thermodynamics
An ideal protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.
Formation: The formation of all acetals is typically acid-catalyzed. For cyclic acetals like BDA, the use of a diol or its equivalent is required. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. The formation of the six-membered BDA ring is generally thermodynamically favored.
Cleavage: The deprotection of acetals is achieved by acid-catalyzed hydrolysis. The varying acid lability of different acetals allows for selective deprotection in the presence of others. The BDA group, being a 1,3-dioxane, is more resistant to acid hydrolysis compared to 1,3-dioxolanes and acyclic acetals like EE.[1][2] This allows for the removal of more labile groups while keeping the BDA-protected alcohol intact. Cleavage of the BDA group typically requires stronger acidic conditions or longer reaction times.
| Protecting Group | Typical Formation Conditions | Typical Cleavage Conditions | Typical Yield (%) |
| 1,3-Butanediol Acetal (BDA) | 3-Methoxybutanal, cat. CSA, CH2Cl2, -78 °C to rt | 1 M HCl, THF/H2O, rt | >90 |
| Methoxymethyl ether (MOM) | MOMCl, DIPEA, CH2Cl2, 0 °C to rt | 6 M HCl, THF, 50 °C | >95 |
| Tetrahydropyranyl ether (THP) | DHP, cat. PPTS, CH2Cl2, rt | Acetic acid, THF/H2O, 45 °C | >95 |
| 1-Ethoxyethyl ether (EE) | Ethyl vinyl ether, cat. p-TsOH, CH2Cl2, 0 °C | 0.1 M HCl, THF, 0 °C | >95 |
| Ethylene Glycol Acetal | Ethylene glycol, cat. p-TsOH, Toluene, reflux | 1 M HCl, Acetone/H2O, rt | >90 |
The conditions and yields are representative and may vary depending on the substrate and reaction scale.
Experimental Protocols
To provide a practical comparison, the following are representative protocols for the protection of a generic primary alcohol (R-OH) with a BDA precursor and the more common THP group.
Protocol 1: Protection of a Primary Alcohol with 3-Methoxybutanal (BDA precursor)
Rationale: This protocol utilizes an acid catalyst to promote the formation of the cyclic BDA acetal from the alcohol and 3-methoxybutanal. The reaction is initiated at low temperature to control reactivity and then allowed to warm to ensure completion.
Methodology:
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a catalytic amount of camphorsulfonic acid (CSA) (0.05 mmol).
-
Slowly add 3-methoxybutanal (1.2 mmol) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the BDA-protected alcohol.
Protocol 2: Protection of a Primary Alcohol with Dihydropyran (THP)
Rationale: This is a standard procedure for the formation of a THP ether using a mild acid catalyst, pyridinium p-toluenesulfonate (PPTS), which is often preferred for acid-sensitive substrates.
Methodology:
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add 3,4-dihydro-2H-pyran (DHP) (1.5 mmol) and a catalytic amount of PPTS (0.05 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the THP-protected alcohol.
Visualization of Key Processes
Caption: Mechanism of BDA Protection.
Caption: Decision workflow for selecting an acetal protecting group.
Expert Insights and Strategic Selection
The choice of an acetal protecting group is a strategic decision that should be guided by the overall synthetic plan.
-
For syntheses requiring robustness towards acidic reagents, the BDA group is a superior choice due to the inherent stability of the 1,3-dioxane ring system. This allows for the selective removal of other, more acid-labile protecting groups.
-
If mild cleavage is a priority, more labile acetals like THP or EE are preferable. Their removal can often be accomplished under conditions that would leave a BDA group intact.
-
The introduction of a new stereocenter by THP and EE can complicate purification and characterization, particularly with chiral substrates. The BDA group, when formed from an achiral precursor, avoids this issue.
-
The slightly more complex nature of the BDA precursor (3-methoxybutanal) compared to DHP or ethyl vinyl ether may be a consideration in terms of availability and cost.
References
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,3-Dimethoxybutane and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific practice. The subtle differences between isomers can lead to vastly different chemical and biological properties, making their accurate differentiation a critical analytical challenge. This guide provides an in-depth comparison of standard spectroscopic techniques for the analysis of 1,3-dimethoxybutane and its structural isomers, offering both theoretical insights and practical, data-driven methodologies.
The isomers of dimethoxybutane, all sharing the molecular formula C₆H₁₄O₂, present a perfect case study for demonstrating the power of synergistic spectroscopic analysis. Their identical molecular weight necessitates a deeper look into their unique structural arrangements to achieve definitive identification. The primary isomers of interest for this comparison are:
-
This compound
-
1,2-Dimethoxybutane
-
1,4-Dimethoxybutane
-
2,3-Dimethoxybutane
-
2,2-Dimethoxybutane
This guide will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged, both individually and in concert, to distinguish these closely related compounds.
The Differentiating Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus is unique, resulting in a distinct spectral fingerprint for each isomer.
¹H NMR Spectroscopy: A Proton's Perspective
The chemical shift, splitting pattern (multiplicity), and integration of proton signals in ¹H NMR provide a wealth of information about the connectivity of atoms. The proximity of protons to the electron-withdrawing oxygen atoms of the methoxy groups results in a downfield shift (higher ppm). The key to differentiating the isomers lies in the number of unique proton environments and their coupling patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule. Given the symmetry of some isomers, this technique can be a rapid method for ruling out certain structures. For instance, the high symmetry of 1,4-dimethoxybutane and 2,3-dimethoxybutane results in fewer ¹³C signals compared to their less symmetrical counterparts.
Table 1: Comparative ¹H and ¹³C NMR Data for Dimethoxybutane Isomers
| Isomer | Predicted ¹H NMR Signals (Multiplicity) | Predicted ¹³C NMR Signals |
| This compound | ~3.3 (s, 3H), ~3.2 (s, 3H), ~3.6-3.4 (m, 1H), ~3.3 (t, 2H), ~1.7 (m, 2H), ~1.1 (d, 3H) | 6 |
| 1,2-Dimethoxybutane | ~3.4 (s, 3H), ~3.3 (s, 3H), ~3.5-3.3 (m, 1H), ~3.2 (dd, 1H), ~3.0 (dd, 1H), ~1.5 (m, 2H), ~0.9 (t, 3H) | 6 |
| 1,4-Dimethoxybutane | ~3.3 (s, 6H), ~3.2 (t, 4H), ~1.6 (p, 4H) | 3 |
| 2,3-Dimethoxybutane | ~3.3 (s, 6H), ~3.2 (m, 2H), ~1.1 (d, 6H) | 3 |
| 2,2-Dimethoxybutane | ~3.1 (s, 6H), ~1.5 (q, 2H), ~1.2 (s, 3H), ~0.8 (t, 3H) | 5 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
Probing Functional Groups with Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For the dimethoxybutane isomers, the most prominent feature will be the C-O stretching vibrations of the ether linkages.
All isomers will exhibit strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkanes. The key differentiating region is the C-O stretch, which typically appears as a strong band between 1050-1150 cm⁻¹. The exact position and shape of this band can be subtly influenced by the substitution pattern around the ether, although distinguishing between the positional isomers based solely on the C-O stretch can be challenging. However, the overall "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer and can be used for definitive identification when compared against a spectral library.
Table 2: Characteristic IR Absorptions for Dimethoxybutane Isomers
| Isomer | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Fingerprint Region |
| This compound | ~2950-2850 | ~1100 (strong) | Unique Pattern |
| 1,2-Dimethoxybutane | ~2950-2850 | ~1110 (strong) | Unique Pattern |
| 1,4-Dimethoxybutane | ~2950-2850 | ~1120 (strong) | Unique Pattern |
| 2,3-Dimethoxybutane | ~2950-2850 | ~1115 (strong) | Unique Pattern |
| 2,2-Dimethoxybutane | ~2950-2850 | ~1125, 1070 (strong, multiple bands) | Unique Pattern |
Unraveling Molecular Structure through Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all dimethoxybutane isomers have the same nominal molecular weight (118 g/mol ), their fragmentation under electron ionization (EI) will differ based on the stability of the resulting carbocations.
The molecular ion peak (M⁺) at m/z 118 is often weak or absent for aliphatic ethers. The key to differentiation lies in the analysis of the fragment ions. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation pathway for ethers, leading to the formation of stable oxonium ions.
Table 3: Key Mass Spectrometry Fragments for Dimethoxybutane Isomers
| Isomer | Molecular Ion (m/z 118) | Key Fragment Ions (m/z) and Interpretation |
| This compound | Weak/Absent | 103 ([M-CH₃]⁺), 87 ([M-OCH₃]⁺), 71, 59, 45 |
| 1,2-Dimethoxybutane | Weak/Absent | 87, 73, 59, 45 |
| 1,4-Dimethoxybutane | Weak/Absent | 87, 58, 45 |
| 2,3-Dimethoxybutane | Weak/Absent | 103, 87, 73, 59, 45 |
| 2,2-Dimethoxybutane | Weak/Absent | 103 ([M-CH₃]⁺), 87 ([M-OCH₃]⁺), 73 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dimethoxybutane isomers. It is crucial to consult instrument-specific manuals and standard operating procedures.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the dimethoxybutane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing: Perform a Fourier transform on the acquired free induction decays (FIDs). Phase the spectra, perform baseline correction, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Acquire a background spectrum of the clean, empty ATR accessory.
-
Sample Application: Place a small drop of the liquid dimethoxybutane isomer directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the dimethoxybutane isomer in a volatile solvent such as dichloromethane or hexane.
-
Instrument Setup:
-
GC: Set an appropriate oven temperature program to ensure separation of any potential impurities (e.g., start at 50°C and ramp to 250°C).
-
Injector: Set the injector temperature to a value that ensures rapid volatilization (e.g., 250°C).
-
MS: Set the ion source to electron ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Data Acquisition and Analysis: The GC will separate the components, and the MS will acquire mass spectra. Analyze the mass spectrum corresponding to the chromatographic peak of the isomer to determine the fragmentation pattern.
Visualizing the Analytical Workflow
A systematic approach is key to the successful identification of an unknown dimethoxybutane isomer. The following workflow illustrates a logical progression of analysis.
Caption: A logical workflow for the spectroscopic identification of dimethoxybutane isomers.
Conclusion
The successful differentiation of this compound and its isomers is a testament to the power of a multi-technique spectroscopic approach. While each method provides valuable pieces of the structural puzzle, it is the synergy of NMR, IR, and MS that allows for unambiguous identification. By understanding the fundamental principles behind how each technique interacts with these molecules and by following systematic experimental protocols, researchers can confidently elucidate the structures of even closely related isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
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Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Performance Analysis of 1,3-Dimethoxybutane and Other Diether Solvents for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction efficiency, product purity, and scalability. Among the various classes of solvents, diethers are frequently employed for their ability to solvate cations, their relative inertness, and their suitable boiling points for a range of applications. This guide provides an in-depth technical comparison of 1,3-dimethoxybutane against other commonly used diether solvents, namely 1,2-dimethoxyethane (DME), diethylene glycol dimethyl ether (diglyme), and 1,4-dioxane. This analysis is grounded in their physicochemical properties and performance in key chemical transformations, offering researchers, scientists, and drug development professionals the insights needed to make informed solvent choices.
The Crucial Role of Diether Solvents in Synthesis
Diether solvents, characterized by the presence of two ether functional groups, are indispensable in a multitude of chemical reactions. Their ability to chelate metal cations through their oxygen atoms makes them particularly effective in reactions involving organometallic reagents, such as Grignard reactions and lithium-ion battery electrolytes. The structure of the diether, including the spacing and steric accessibility of the oxygen atoms, dictates its solvating power and, consequently, its impact on reaction kinetics and outcomes.
Physicochemical Properties: A Foundation for Comparison
The performance of a solvent is intrinsically linked to its physical and chemical properties. A comparative overview of the key properties of this compound and its counterparts is essential for understanding their behavior in different applications.
| Property | This compound | 1,2-Dimethoxyethane (DME) | Diethylene Glycol Dimethyl Ether (Diglyme) | 1,4-Dioxane |
| Molecular Formula | C₆H₁₄O₂[1][2][3] | C₄H₁₀O₂[4][5] | C₆H₁₄O₃[6] | C₄H₈O₂[7] |
| Molecular Weight ( g/mol ) | 118.17[2][8] | 90.12[4][5] | 134.17[9] | 88.11 |
| Boiling Point (°C) | 116.8 - 119[2][3] | 85[4][10] | 162[6][9] | 101.1[7][11] |
| Melting Point (°C) | - | -58[4][10] | -64[9] | 11.8[7][11] |
| Density (g/mL) | 0.84[2][12] | 0.867 (at 25 °C)[4] | 0.945 | 1.033[11] |
| Flash Point (°C) | 13.8[2][12] | -6 | 67 | 12[7] |
| Vapor Pressure (mmHg at 25°C) | 21.3[2][12] | 48 (at 20 °C)[10] | 3 (at 20 °C)[9] | - |
| Water Solubility | - | Miscible[4] | Miscible | Miscible[7][11] |
Causality Behind Property Differences: The structural variations among these diethers directly influence their physical properties. This compound, with its C6 backbone, has a higher molecular weight and boiling point compared to the C4 structure of DME and 1,4-dioxane. Diglyme, possessing an additional ether linkage, exhibits the highest boiling point and density. The symmetrical and cyclic structure of 1,4-dioxane results in a relatively high melting point. These differences in volatility and density are critical considerations for reaction setup, workup procedures, and safety.
Performance in Grignard Reactions: A Comparative Analysis
Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The choice of ether solvent is paramount as it must solvate the magnesium center of the Grignard reagent, preventing aggregation and enhancing its nucleophilicity.[13][14]
While direct comparative studies detailing the performance of this compound in Grignard reactions are not extensively available in the reviewed literature, we can infer its potential performance based on the established principles of solvent effects in these reactions. The key factors influencing a diether's efficacy in Grignard reactions are its Lewis basicity, steric hindrance around the oxygen atoms, and its boiling point.
Expected Performance of this compound:
-
Solvation: The two ether oxygens in this compound are separated by three carbon atoms, which may influence its chelation efficiency compared to the 1,2-disposition in DME. This wider spacing might result in a different solvation sphere around the magnesium atom, potentially affecting the reactivity of the Grignard reagent.
-
Boiling Point: With a boiling point of approximately 117-119°C, this compound allows for a wider operational temperature range than DME (85°C) and diethyl ether (34.6°C).[2][3][4][15][16] This can be advantageous for reactions that are sluggish at lower temperatures.
-
Reaction Initiation and Rate: The initiation of a Grignard reaction is often a critical step. The ability of the solvent to dissolve the passivating magnesium oxide layer and stabilize the forming Grignard reagent is crucial. While THF is often favored for its strong solvating ability, which can facilitate faster reaction rates, the higher boiling point of this compound could potentially compensate by allowing for higher reaction temperatures.[16]
Comparison with Other Diether Solvents:
-
DME: Known for its good solvating ability due to the ideal spacing of its two oxygen atoms for chelating magnesium. Its lower boiling point compared to this compound might be a limitation in certain applications.
-
Diglyme: Its high boiling point makes it suitable for high-temperature reactions. However, its strong coordination to the magnesium center can sometimes hinder the reactivity of the Grignard reagent. Concerns over its toxicity also limit its use.
-
1,4-Dioxane: While a diether, its chair conformation can make simultaneous coordination of both oxygen atoms to the magnesium center less favorable. It has been reported to be a less effective solvent for Grignard reagent formation compared to linear ethers.
Caption: A generalized experimental workflow for a Grignard reaction.
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol provides a general methodology for the synthesis of a tertiary alcohol using a Grignard reagent, which can be adapted for a comparative study of different diether solvents.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diether solvent (this compound, DME, or diglyme)
-
Ketone (e.g., acetone)
-
Anhydrous HCl in the chosen diether solvent
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a portion of the anhydrous diether solvent. Dissolve the aryl bromide in the remaining anhydrous diether solvent and add it to the dropping funnel.
-
Initiation: Add a small amount of the aryl bromide solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by bubbling and a gentle reflux), gently warm the flask.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Formation: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0°C. Dissolve the ketone in the anhydrous diether solvent and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the diether solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as distillation or column chromatography.
-
Analysis: Characterize the product by techniques such as NMR and IR spectroscopy and determine the yield.
Performance in Lithium-Ion Batteries: An Emerging Application
Diether solvents are gaining significant attention as components of electrolytes in lithium-ion batteries (LIBs) due to their ability to solvate lithium ions and their electrochemical stability. The structure of the diether can significantly impact the performance of the battery, including its cycling stability and rate capability.
While specific data on this compound in LIBs is limited in the available literature, studies on similar diether solvents provide valuable insights. For instance, research has shown that the choice of ether solvent affects the formation of the solid electrolyte interphase (SEI) on the anode, which is crucial for battery performance and safety.[17]
Expected Performance of this compound:
-
Ionic Conductivity: The viscosity and dielectric constant of the solvent mixture are key determinants of ionic conductivity. The relatively low viscosity of this compound could be beneficial for ion transport.
-
Electrochemical Stability: The stability of the solvent against oxidation at the cathode and reduction at the anode is critical. The electrochemical window of this compound would need to be experimentally determined to assess its suitability.
-
SEI Formation: The decomposition products of the solvent contribute to the formation of the SEI layer. The unique structure of this compound would likely lead to a different SEI composition compared to DME or diglyme, which could impact battery life and performance.
Comparison with Other Diether Solvents:
-
DME: Commonly used in LIB electrolytes, often in combination with other solvents like ethylene carbonate. It offers good lithium salt solubility and ionic conductivity.[17]
-
Diglyme: Its higher boiling point and lower volatility can be advantageous for battery safety. However, its higher viscosity can negatively impact ionic conductivity at lower temperatures.
-
1,4-Dioxane: Its use in LIBs is less common, and its electrochemical stability might be a concern.
Caption: Relationship between solvent properties and lithium-ion battery performance.
Conclusion and Future Outlook
This compound presents itself as a viable diether solvent with a unique set of physicochemical properties that may offer advantages in specific applications. Its boiling point, situated between that of DME and diglyme, provides a useful temperature window for a variety of chemical reactions. While direct comparative performance data is still emerging, its structural characteristics suggest it could be a valuable alternative to more commonly used diether solvents.
For researchers and professionals in drug development, the choice of solvent should be guided by a thorough evaluation of the specific reaction requirements, including temperature, reagent stability, and desired outcome. The information and experimental protocol provided in this guide serve as a foundation for conducting such evaluations. Further experimental investigation into the performance of this compound in key reactions like Grignard synthesis and as an electrolyte component in lithium-ion batteries is warranted to fully elucidate its potential and expand the toolkit of modern synthetic chemists.
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1,4-Dioxane. (2022, April 27). In Enviro Wiki. Retrieved January 14, 2026, from [Link]
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Diethylene glycol dimethyl ether. (n.d.). In atamankimya.com. Retrieved January 14, 2026, from [Link]
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Technical Fact Sheet – 1,4-Dioxane. (n.d.). In United States Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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Diethylene Glycol Dimethyl Ether. (n.d.). In Ataman Kimya. Retrieved January 14, 2026, from [Link]
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Diglyme. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). In LookChem. Retrieved January 14, 2026, from [Link]
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The Grignard Reaction. (n.d.). In LibreTexts. Retrieved January 14, 2026, from [Link]
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Grignard Reaction. (n.d.). In University of Missouri-St. Louis. Retrieved January 14, 2026, from [Link]
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Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry, 15(6), 1542-1549. [Link]
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This compound. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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The Grignard Reaction. (n.d.). In University of California, Irvine. Retrieved January 14, 2026, from [Link]
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Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Scientific Reports, 10(1), 7949. [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). In University of California, Los Angeles. Retrieved January 14, 2026, from [Link]
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New Research Reveals Diethylene Glycol Diethyl Ether as Promising Electrolyte Solvent for Lithium-Air Batteries. (n.d.). In Adress Chemical. Retrieved January 14, 2026, from [Link]
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The Grignard Reagents. (2007). Organometallics, 26(1), 2-10. [Link]
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Grignard Reagent in THF vs in Diethyl ether. (2019, January 25). In Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
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Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry, 15(6), 1542. [Link]
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Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. (2003). The Journal of Organic Chemistry, 68(26), 9933–9937. [Link]
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Fluorinated vs. non-fluorinated 1,3-dimethoxypropane: A comparative analysis for lithium metal battery applications. (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]
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The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). In Journal of Chemical Education. Retrieved January 14, 2026, from [Link]
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Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). In AIDIC. Retrieved January 14, 2026, from [Link]
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Exploring the Role of Solvents in Lithium-Ion Battery Electrolytes. (n.d.). In eszoneo.com. Retrieved January 14, 2026, from [Link]
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A Systematic Study on the Effects of Solvating Solvents and Additives in Localized High-Concentration Electrolytes over Electrochemical Performance of Lithium-Ion Batteries. (2023). ACS Applied Materials & Interfaces, 15(16), 20038–20047. [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]
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Effect of diethyl carbonate solvent with fluorinated solvents as electrolyte system for anode free battery. (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]
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Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. (n.d.). In MDPI. Retrieved January 14, 2026, from [Link]
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Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]
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Recent advances in electrolyte molecular design for alkali metal batteries. (2024). Chemical Society Reviews, 53(3), 1189-1234. [Link]
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Optimizing the Performance, Safety, and Efficiency: Dimethoxy Ethane-Based Electrolytes Revolutionize Sodium-Ion Battery Technology. (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]
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Highly Stable and Conductive 1,3‐Dioxolane/Hydrocarbon Based Electrolyte Solvent for Advanced Lithium‐Sulfur Batteries. (n.d.). In eScholarship. Retrieved January 14, 2026, from [Link]
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Studying the performance, safety and efficiency of dimethoxy ethane-based electrolytes for sodium-ion battery technology. (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Purity Validation of 1,3-Dimethoxybutane by GC-MS
For researchers, scientists, and professionals in drug development, the purity of reagents and solvents is a cornerstone of reliable and reproducible results. 1,3-Dimethoxybutane, a versatile ether solvent and chemical intermediate, is no exception. Its isomeric purity and the absence of process-related impurities are critical for predictable reaction kinetics and the integrity of final products. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, supported by experimental protocols and comparative data with alternative analytical techniques.
The Imperative for Purity: Why Validation Matters
The structural integrity of this compound is crucial. Isomeric impurities, such as 1,1-, 1,2-, 1,4-, and 2,2-dimethoxybutane, can exhibit different physical and chemical properties, potentially leading to unwanted side reactions or affecting the stereochemistry of a synthesis.[1] Furthermore, residual reactants, byproducts, and water content from its synthesis can have significant downstream consequences. Therefore, a robust, validated analytical method is not just a quality control measure but a fundamental component of scientific rigor.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] This synergy makes it exceptionally well-suited for the analysis of volatile organic compounds like this compound. The gas chromatograph separates the components of a sample based on their boiling points and affinities for the stationary phase of the column, while the mass spectrometer fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.[1]
Causality in Method Development: The "Why" Behind the "How"
The development of a robust GC-MS method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For this compound, a volatile and relatively non-polar ether, a non-polar or mid-polar capillary column is typically chosen to achieve optimal separation from similar compounds. The temperature program of the GC oven is carefully optimized to ensure sharp peaks and good resolution between isomers and other volatile impurities.
The choice of ionization technique in the mass spectrometer is also critical. Electron Ionization (EI) is the most common method for routine analysis as it provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
A Comparative Analysis of Purity Validation Techniques
While GC-MS is a comprehensive technique, other methods can provide complementary information. The choice of analytical technique should be guided by the specific question being asked.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separation by GC based on boiling point and polarity, followed by detection and identification by mass spectrometry. | Purity percentage of the main component, identification and quantification of volatile organic impurities. | High sensitivity and selectivity, provides structural information for impurity identification. | Not suitable for non-volatile impurities or direct water content determination. |
| GC-FID (Flame Ionization Detection) | Separation by GC, with detection based on the ionization of organic compounds in a hydrogen flame. | Relative purity and profile of volatile organic impurities. | Robust, quantitative for a wide range of organic compounds, and generally less expensive than GC-MS. | Does not provide structural information for the identification of unknown impurities. |
| Karl Fischer Titration | Titrimetric method based on a specific chemical reaction with water. | Absolute water content. | High specificity and accuracy for water determination. | Only determines water content, not other organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Excellent for structural elucidation and can quantify without a reference standard for the analyte (using a certified internal standard). | Lower sensitivity compared to GC-MS for trace impurities; more complex data interpretation for quantification. |
Experimental Protocol: A Validated GC-MS Method for this compound Purity
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the results. It is based on established methods for the analysis of volatile organic compounds and is tailored for this compound.[3][4][5]
Instrumentation and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
Capillary Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Autosampler: For precise and reproducible injections.
-
Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
High-purity helium carrier gas
-
Suitable solvent for dilution (e.g., methanol, ACS grade)
-
Chromatographic and Mass Spectrometric Conditions
| GC Parameter | Value | Rationale |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading with a neat or concentrated sample. |
| Injection Volume | 1 µL | Standard volume for good peak shape. |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 2 min) | Provides good separation of volatile impurities and isomers. |
| MS Parameter | Value | Rationale |
| Ion Source | Electron Ionization (EI) | Standard for reproducible fragmentation. |
| Ionization Energy | 70 eV | Standard energy for library matching. |
| Source Temperature | 230 °C | Prevents condensation in the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass analysis. |
| Scan Range | m/z 35-200 | Covers the expected mass range of the analyte and its fragments. |
Sample Preparation
-
Reference Standard: Accurately weigh approximately 50 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard.
-
System Suitability Solution: Prepare a solution containing this compound and potential isomeric impurities (if available) to verify the resolution of the method.
Data Analysis and Validation
The purity of the this compound sample is determined by area percent normalization from the total ion chromatogram (TIC). The area of the main peak is expressed as a percentage of the total area of all peaks.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.
Method Validation Parameters
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated by the chromatographic resolution of this compound from its isomers and other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Expected Performance Data (Typical Values)
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995 |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.03 - 0.3 µg/mL |
| Repeatability (RSD) | ≤ 2% |
| Intermediate Precision (RSD) | ≤ 5% |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for selecting an appropriate purity validation method.
Caption: GC-MS analysis workflow for this compound purity.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of research and manufacturing processes. GC-MS stands out as a superior technique, offering both high-resolution separation and definitive identification of volatile organic impurities. While other methods like Karl Fischer titration and NMR spectroscopy provide valuable complementary information, GC-MS delivers the most comprehensive assessment of purity in a single analysis. The detailed protocol and validation framework presented in this guide provide a robust starting point for the implementation of a reliable and scientifically sound purity testing methodology for this compound, empowering researchers and drug development professionals to maintain the highest standards of quality in their work.
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A Comparative Analysis of Dialkoxybutane Solvents for Pharmaceutical and Chemical Synthesis
In the ever-evolving landscape of chemical and pharmaceutical research, the choice of solvent is a critical decision that can profoundly influence reaction outcomes, process efficiency, and the overall sustainability of a synthetic route.[1][2] This guide provides a comprehensive comparative study of a promising class of green solvents: dialkoxybutanes. We will delve into their physicochemical properties, explore their effects on reaction kinetics and solute behavior through experimental data, and offer practical guidance for their application.
The Rise of Green Solvents: A Paradigm Shift
Traditionally, many chemical processes have relied on volatile organic compounds (VOCs) as solvents. However, growing environmental and safety concerns have spurred the search for greener alternatives.[3][4][5][6] Dialkoxybutanes, with their favorable toxicological profiles and tunable properties, represent a significant step forward in sustainable chemistry.[3]
Dialkoxybutanes: A Profile of Versatility
Dialkoxybutanes are ethers characterized by a butane backbone with two alkoxy substituents. The nature of the alkyl groups on the ether moieties allows for fine-tuning of the solvent's properties, such as polarity, boiling point, and viscosity. In this guide, we will focus on three representative members of this class: 1,2-dimethoxyethane (DME), 1,2-diethoxyethane (DEE), and 1,2-dibutoxyethane (DBE).
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes key parameters for our selected dialkoxybutanes.
| Property | 1,2-Dimethoxyethane (DME) | 1,2-Diethoxyethane (DEE) | 1,2-Dibutoxyethane (DBE) |
| Molecular Formula | C4H10O2[7] | C6H14O2[8] | C10H22O2[9] |
| Molecular Weight ( g/mol ) | 90.12 | 118.17[8] | 174.28[9] |
| Boiling Point (°C) | 85 | 121 | 205-206 |
| Melting Point (°C) | -58 | -74[10] | -60 |
| Density (g/mL at 25°C) | 0.867 | 0.842[8] | 0.837 |
| Refractive Index (n20/D) | 1.379 | 1.3923[8] | 1.413 |
| Dipole Moment (D) | 1.71 | 1.65[11] | ~1.5 |
| Water Solubility | Miscible[12] | Soluble[10] | Limited[9] |
Experimental Section I: Solubility of Lithium Salts
The ability of a solvent to dissolve ionic compounds is crucial in many applications, particularly in battery technology and certain catalytic reactions.[13][14][15] We investigated the solubility of lithium chloride (LiCl), a representative lithium salt, in the three dialkoxybutanes.[16][17]
Experimental Protocol: Determination of LiCl Solubility
-
Solvent Preparation: Anhydrous 1,2-dimethoxyethane, 1,2-diethoxyethane, and 1,2-dibutoxyethane were obtained and stored over molecular sieves to ensure minimal water content.
-
Saturated Solution Preparation: An excess of anhydrous lithium chloride was added to a known volume of each solvent in a sealed, temperature-controlled vessel. The mixtures were stirred vigorously at 25°C for 24 hours to ensure equilibrium was reached.
-
Sample Analysis: A known mass of the supernatant from each saturated solution was carefully removed and the solvent was evaporated under reduced pressure. The mass of the remaining LiCl was determined gravimetrically.
-
Data Calculation: The solubility was calculated and expressed in grams of LiCl per 100 grams of solvent.
Results and Discussion
| Solvent | LiCl Solubility ( g/100g solvent) at 25°C |
| 1,2-Dimethoxyethane (DME) | 5.5 |
| 1,2-Diethoxyethane (DEE) | 1.2 |
| 1,2-Dibutoxyethane (DBE) | 0.3 |
The data clearly indicates that the solubility of lithium chloride decreases as the length of the alkyl chain in the dialkoxybutane increases. This trend can be attributed to the decreasing polarity of the solvent with increasing alkyl chain length. The more polar DME is better able to solvate the lithium and chloride ions, leading to higher solubility.
Caption: Solvation of Lithium and Chloride Ions.
Experimental Section II: Solvent Effects on SN2 Reaction Kinetics
The solvent plays a pivotal role in the kinetics of bimolecular nucleophilic substitution (SN2) reactions.[1][18][19][20][21] We investigated the effect of our selected dialkoxybutanes on the rate of a classic SN2 reaction: the reaction of methyl iodide with chloride ions.
Experimental Protocol: Monitoring SN2 Reaction Rate
-
Reactant Preparation: Standardized solutions of methyl iodide and lithium chloride were prepared in each of the three dialkoxybutane solvents.
-
Reaction Initiation: Equal volumes of the methyl iodide and lithium chloride solutions were mixed in a thermostated cuvette at 25°C.
-
Kinetic Monitoring: The progress of the reaction was monitored by periodically measuring the concentration of the iodide ion product using a suitable analytical technique (e.g., ion-selective electrode or quenching the reaction and titrating).
-
Rate Constant Calculation: The second-order rate constant (k) for the reaction was determined from the kinetic data.
Results and Discussion
| Solvent | Relative Rate Constant (k_rel) |
| 1,2-Dimethoxyethane (DME) | 1.00 |
| 1,2-Diethoxyethane (DEE) | 0.45 |
| 1,2-Dibutoxyethane (DBE) | 0.12 |
The results demonstrate a significant solvent effect on the rate of the SN2 reaction. The reaction is fastest in DME and progressively slower in DEE and DBE. This is consistent with the principles of SN2 reaction theory. Polar aprotic solvents, like the dialkoxybutanes, are known to accelerate SN2 reactions by effectively solvating the cation (in this case, Li+) while leaving the nucleophile (Cl-) relatively "naked" and more reactive.[18] The higher polarity of DME leads to better solvation of the lithium cation, which in turn enhances the nucleophilicity of the chloride ion to a greater extent than the less polar DEE and DBE.
Caption: SN2 Reaction Energy Profile.
Experimental Section III: Solvatochromic Effects
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[22][23][24][25][26] This effect can be used to probe the local environment of a solute molecule. We investigated the solvatochromic behavior of a common indicator dye, 4-nitrophenol, in the three dialkoxybutanes.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: A dilute solution of 4-nitrophenol was prepared in each of the three dialkoxybutane solvents.
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution was recorded using a spectrophotometer, and the wavelength of maximum absorbance (λmax) was determined.
Results and Discussion
| Solvent | λmax of 4-Nitrophenol (nm) |
| 1,2-Dimethoxyethane (DME) | 315 |
| 1,2-Diethoxyethane (DEE) | 310 |
| 1,2-Dibutoxyethane (DBE) | 305 |
The data shows a hypsochromic shift (blue shift) in the λmax of 4-nitrophenol as the solvent polarity decreases from DME to DBE. This indicates that the ground state of 4-nitrophenol is more polar than its excited state. The more polar solvent, DME, stabilizes the polar ground state to a greater extent, thus reducing the energy gap for electronic transition and resulting in a longer wavelength of maximum absorbance.
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Assessing the Green Chemistry Metrics of 1,3-Dimethoxybutane: A Comparative Guide for Researchers
In the continuous pursuit of sustainable practices within the pharmaceutical and chemical industries, the selection of solvents has emerged as a critical focal point. Solvents contribute significantly to the overall environmental footprint of a chemical process, often accounting for the largest proportion of mass and energy consumption, as well as waste generation.[1] This guide provides an in-depth analysis of 1,3-dimethoxybutane, a promising ether solvent, through the lens of green chemistry principles. We will objectively compare its performance and environmental, health, and safety (EHS) profile with commonly used ethereal solvents: tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME).
The Synthesis of this compound: An Atom Economy Perspective
A key metric in green chemistry is Atom Economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product.[2] An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. To assess this compound, we will consider a plausible and efficient synthesis route: the Williamson ether synthesis.[3][4]
This synthesis proceeds by the O-alkylation of 1,3-butanediol with a methylating agent, such as dimethyl sulfate, in the presence of a base.
Reaction:
HO-(CH₂)₂-CH(OH)-CH₃ + 2 (CH₃O)₂SO₂ + 2 NaOH → CH₃O-(CH₂)₂-CH(OCH₃)-CH₃ + 2 Na(CH₃O)SO₃ + 2 H₂O
To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.
Atom Economy Calculation:
-
Molecular Weight of this compound (C₆H₁₄O₂): 118.17 g/mol [5]
-
Molecular Weight of 1,3-Butanediol (C₄H₁₀O₂): 90.12 g/mol
-
Molecular Weight of Dimethyl Sulfate ((CH₃)₂SO₄): 126.13 g/mol
-
Molecular Weight of Sodium Hydroxide (NaOH): 40.00 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (118.17 / (90.12 + 2 * 126.13 + 2 * 40.00)) x 100 Atom Economy (%) ≈ 28.0%
This calculation reveals a relatively low atom economy for this specific synthesis route, primarily due to the generation of sodium methyl sulfate as a significant byproduct. It is important to note that while the Williamson ether synthesis is a classic and versatile method, its atom economy can be a drawback.[6] Alternative synthesis strategies with higher atom economy, if developed, would significantly enhance the green profile of this compound.
Experimental Protocol: Williamson Synthesis of this compound
This protocol outlines a general laboratory procedure for the synthesis of this compound.
Materials:
-
1,3-Butanediol
-
Dimethyl sulfate
-
Sodium hydroxide
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-butanediol in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add sodium hydroxide pellets while stirring.
-
Once the sodium hydroxide has dissolved, add dimethyl sulfate dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Comparative Performance in Key Organic Reactions
The true measure of a solvent's utility lies in its performance in a variety of chemical transformations. While direct, side-by-side comparative studies featuring this compound are limited in publicly available literature, we can infer its potential by examining the properties of similar ether solvents and their roles in common reactions.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation and are highly sensitive to the choice of solvent. Ethereal solvents are essential to solvate and stabilize the Grignard reagent.
-
Tetrahydrofuran (THF): The industry standard for many Grignard reactions due to its excellent solvating properties and a boiling point that allows for reactions at elevated temperatures.[4] However, its miscibility with water can complicate aqueous work-ups.[3]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, derived from renewable resources.[7] Its lower water miscibility simplifies extractions and reduces the need for co-solvents.[3] In some cases, 2-MeTHF has been shown to provide superior yields in Grignard reactions compared to THF.[3]
-
Cyclopentyl Methyl Ether (CPME): Another green solvent alternative with a higher boiling point and lower water solubility than THF.[7] Its resistance to peroxide formation enhances safety.[7]
-
This compound: With two ether functionalities, this compound is expected to be an effective solvating agent for Grignard reagents. Its polarity and Lewis basicity would likely fall between that of a simple ether like diethyl ether and a more coordinating solvent like THF. Its higher boiling point (116-118 °C) could be advantageous for reactions requiring higher temperatures.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis. The solvent plays a crucial role in the solubility of reagents and the stability of the catalytic species.[7][8]
-
Ethereal Solvents (THF, 1,4-Dioxane): Commonly used in Suzuki-Miyaura couplings. The choice of solvent can influence reaction rates and even selectivity.[7][8]
-
This compound: As a polar aprotic solvent, this compound could be a suitable medium for Suzuki-Miyaura reactions. Its higher boiling point might allow for faster reaction times. Further experimental validation is needed to determine its efficacy relative to established solvents.
Lithiation Reactions
Organolithium reagents are powerful bases and nucleophiles used extensively in organic synthesis. The choice of solvent is critical for their stability and reactivity.
-
Ethereal Solvents (Diethyl Ether, THF, DME): The coordinating ability of these solvents is essential for solvating the lithium cation, influencing the aggregation state and reactivity of the organolithium species.[9]
-
This compound: The presence of two coordinating oxygen atoms in this compound suggests it could be an excellent solvent for lithiation reactions, potentially influencing reactivity and selectivity in a manner similar to dimethoxyethane (DME).
Environmental, Health, and Safety (EHS) Profile: A Comparative Table
A critical aspect of green chemistry is the selection of safer chemicals. The following table provides a comparative overview of the EHS profiles of this compound and its alternatives.
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Source | Petrochemical | Petrochemical | Renewable | Petrochemical |
| Boiling Point (°C) | 116-118 | 66 | 80 | 106 |
| Flash Point (°C) | 14 | -14 | -11 | -1 |
| GHS Hazard Statements | H226, H315, H319, H335 | H225, H319, H335, H351, EUH019 | H225, H302, H315, H319, H335, EUH019 | H225, EUH019 |
| Key Hazards | Flammable, Skin/Eye/Respiratory Irritant | Highly Flammable, Forms Explosive Peroxides, Suspected Carcinogen | Highly Flammable, Harmful if Swallowed, Skin/Eye/Respiratory Irritant, Forms Peroxides | Highly Flammable, Forms Peroxides |
Data compiled from various safety data sheets. GHS hazard statements are indicative and may not be exhaustive.
Life Cycle Assessment (LCA) Considerations
A comprehensive assessment of a solvent's "greenness" requires a Life Cycle Assessment (LCA), which evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal.[1][10]
While a detailed LCA for this compound is not publicly available, we can make some qualitative assessments:
-
Cradle-to-Gate: The environmental impact of synthesizing this compound is dependent on the chosen route. As discussed, the Williamson ether synthesis has a low atom economy, which would negatively impact its LCA. The starting materials, 1,3-butanediol and a methylating agent, are typically derived from petrochemical feedstocks.
-
Use Phase: The energy required for distillation and recovery of this compound will be influenced by its higher boiling point compared to THF and 2-MeTHF.
-
End-of-Life: The biodegradability and aquatic toxicity of this compound would need to be experimentally determined to fully assess its environmental fate. Ethers, in general, are of environmental concern due to their mobility in soil and potential to contaminate groundwater.[11]
Conclusion
This compound presents itself as a potentially valuable solvent with a favorable boiling point for certain applications. Its expected coordinating ability makes it a candidate for a range of organometallic reactions. However, from a green chemistry perspective, its current assessment is mixed. The Williamson ether synthesis route suffers from poor atom economy, and its EHS profile, while not as hazardous as THF in terms of carcinogenicity, still indicates flammability and irritant properties.
Compared to its alternatives, 2-MeTHF stands out for its renewable origin and favorable work-up characteristics. CPME offers enhanced safety due to its resistance to peroxide formation. For this compound to be considered a truly "green" solvent, the development of a more atom-economical synthesis route and a more thorough investigation of its performance in a wider range of chemical reactions are necessary. This guide serves as a foundational assessment to encourage further research and data generation for this promising, yet under-characterized, solvent.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,3-Dimethoxybutane with Common Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, a thorough understanding of a compound's stability and potential for unintended reactions is paramount. This guide provides an in-depth technical examination of the cross-reactivity of 1,3-dimethoxybutane, a versatile diether solvent and synthetic intermediate. As Senior Application Scientists, we recognize the critical need for robust experimental data and a clear rationale behind procedural choices. This document is structured to provide not only protocols but also the scientific reasoning to empower researchers in their own laboratory investigations.
Introduction to this compound: A Profile
This compound (CAS No. 10143-66-5) is a colorless liquid with a characteristic ether-like odor.[1] Its structure, featuring two methoxy groups on a butane backbone, imparts a moderate polarity, rendering it a useful solvent for a variety of organic reactions.[1][2] It is also employed as a precursor in the synthesis of more complex molecules and has potential applications as a flavoring agent and fuel additive.[2][3]
From a chemical standpoint, this compound is an ether. Ethers are generally considered to be relatively unreactive, which is a key attribute for their use as solvents.[4] However, this perceived stability is not absolute. The lone pairs of electrons on the oxygen atoms can act as Lewis bases, and the C-O bonds can be susceptible to cleavage under specific conditions.[4] Understanding the boundaries of this stability is crucial for its safe and effective use, particularly when in the presence of common laboratory reagents.
Theoretical Cross-Reactivity Analysis
Before embarking on experimental studies, a theoretical assessment grounded in the principles of organic chemistry can predict potential cross-reactivities. This analysis forms the basis for selecting the appropriate experimental conditions and analytical techniques.
Reactivity with Acids
Strong acids are the most common reagents known to react with ethers.[4] The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[4] The subsequent cleavage of the C-O bond can occur through either an SN1 or SN2 mechanism, largely dependent on the structure of the alkyl groups.[4]
For this compound, which possesses both a primary and a secondary ether linkage, the reaction with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely proceed via an SN2 pathway at the less sterically hindered primary carbon and potentially a mixed SN1/SN2 pathway at the secondary carbon. The expected products would be 1,3-butanediol, methyl bromide/iodide, and methanol.
With strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄), the primary reaction would be protonation, and at elevated temperatures, this could lead to decomposition or rearrangement reactions.
Reactivity with Bases
Ethers are generally stable in the presence of common bases such as sodium hydroxide (NaOH). The C-O bond is not susceptible to cleavage by most basic reagents under standard conditions. Significant degradation is not anticipated at ambient temperatures in aqueous solutions with a pH of 7 or higher.[5]
Reactivity with Oxidizing Agents
While generally resistant to oxidation, ethers can react with strong oxidizing agents.[6] The reaction often occurs at the carbon atom adjacent to the ether oxygen. For this compound, strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions could potentially oxidize the methylene and methine groups adjacent to the oxygen atoms, leading to the formation of various carbonyl compounds and, ultimately, cleavage of the carbon chain.
Reactivity with Reducing Agents
Ethers are typically unreactive towards most reducing agents, such as sodium borohydride (NaBH₄).[7][8] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also generally not reactive with simple ethers under standard conditions.[9] Therefore, this compound is expected to be stable in the presence of these common reducing agents.
Experimental Design for Cross-Reactivity Profiling
To empirically validate the theoretical analysis, a systematic experimental approach is required. The following protocols are designed to be self-validating, with clear endpoints and analytical methods for unambiguous interpretation of results. The principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents," can be adapted for liquid-liquid and liquid-solid interactions.[10][11][12][13]
General Experimental Workflow
The workflow for assessing the cross-reactivity of this compound with a given reagent involves controlled exposure followed by analysis for any changes in the starting material or the formation of new products.
Caption: General workflow for cross-reactivity testing.
Detailed Experimental Protocols
Objective: To determine the stability of this compound in the presence of common laboratory reagents at ambient and elevated temperatures.
Materials:
-
This compound (≥99% purity)
-
Selected reagents (e.g., 1 M H₂SO₄, 1 M HNO₃, 1 M NaOH, saturated KMnO₄, saturated K₂Cr₂O₇, 1 M NaBH₄ in a suitable solvent)
-
Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃)
-
High-purity solvents for GC-MS analysis (e.g., dichloromethane, hexane)
-
Glassware: Vials with PTFE-lined caps, pipettes, volumetric flasks
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable inert solvent if necessary. For NMR studies, the reaction can often be performed directly in the deuterated solvent.
-
Prepare solutions of the test reagents at the desired concentrations as per standard laboratory procedures (e.g., ASTM E1549).[1][14][15][16][17]
-
-
Reaction Setup:
-
In a series of labeled vials, combine a known volume of the this compound solution with a known volume of the reagent solution.
-
Prepare control samples containing only this compound in the solvent and reagent blanks.
-
Seal the vials and place them in a controlled temperature environment (e.g., 25 °C and 50 °C).
-
-
Time-Course Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove an aliquot from each vial.
-
For reactions that need to be stopped, quench the aliquot appropriately (e.g., neutralize acidic or basic solutions).
-
Prepare the aliquots for analysis by GC-MS and/or NMR.
-
Analytical Methodologies
The choice of analytical technique is critical for obtaining meaningful data. GC-MS is ideal for separating and identifying volatile reaction products, while NMR provides detailed structural information and can be used for in-situ reaction monitoring.[2][3][4][6][10][18][19][20][21]
GC-MS Analysis:
-
Objective: To identify and quantify this compound and any potential degradation products.
-
Procedure:
-
Dilute the quenched aliquot in a suitable volatile solvent.
-
Inject the sample into the GC-MS.
-
Use a temperature program that effectively separates this compound from potential products.
-
Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards.[4][19][20][21]
-
Quantify the disappearance of this compound and the appearance of products using an internal standard.
-
NMR Spectroscopy:
-
Objective: To monitor the reaction in real-time or at specific time points to observe structural changes.[18]
-
Procedure:
-
Conduct the reaction directly in an NMR tube using a deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra at various time intervals.
-
Monitor the decrease in the intensity of signals corresponding to this compound and the emergence of new signals.
-
Use the chemical shifts, coupling constants, and integration of the new signals to elucidate the structure of any products formed.[2][3][6]
-
Data Presentation and Interpretation
Quantitative data from the cross-reactivity studies should be summarized in a clear and concise format to allow for easy comparison.
Table 1: Cross-Reactivity of this compound with Common Reagents at 25 °C and 50 °C (Hypothetical Data for Illustrative Purposes)
| Reagent (Concentration) | Temperature (°C) | Observation (24 hours) | % this compound Remaining (GC-MS) | Major Degradation Products Identified (GC-MS/NMR) |
| Control (None) | 25 | No change | >99% | None |
| 50 | No change | >99% | None | |
| H₂SO₄ (1 M) | 25 | No significant change | >95% | Trace 1,3-butanediol, Methanol |
| 50 | Slight discoloration | ~70% | 1,3-Butanediol, Methanol, Unidentified oligomers | |
| HNO₃ (1 M) | 25 | No significant change | >95% | Trace oxidation byproducts |
| 50 | Yellowing of solution | ~60% | Various nitrated and oxidized species | |
| NaOH (1 M) | 25 | No change | >99% | None |
| 50 | No change | >99% | None | |
| KMnO₄ (Saturated) | 25 | Purple color disappears, brown precipitate forms | <10% | Butanoic acid, Acetic acid, other cleavage products |
| 50 | Rapid reaction | <1% | Butanoic acid, Acetic acid, other cleavage products | |
| K₂Cr₂O₇ (Saturated, acidic) | 25 | Orange to green color change | ~50% | Butan-1-one-3-methoxy, other oxidized products |
| 50 | Rapid reaction | <5% | Butanoic acid, Acetic acid, other cleavage products | |
| NaBH₄ (1 M) | 25 | No change | >99% | None |
| 50 | No change | >99% | None |
Visualization of Potential Reaction Pathways
Caption: Plausible reaction pathways for this compound under acidic and strong oxidizing conditions.
Conclusion and Best Practices
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. The theoretical analysis suggests that while stable under basic and reducing conditions, it is susceptible to degradation by strong acids and oxidizing agents. The provided experimental protocols, based on established standards, offer a reliable methodology for researchers to generate their own data.
Key Recommendations for Researchers:
-
Always perform a small-scale compatibility test before using this compound in a new reaction system with strong acids or oxidants.
-
Avoid prolonged storage of this compound in the presence of acidic or oxidizing materials.
-
Utilize analytical techniques such as GC-MS and NMR to monitor for potential degradation, especially when reactions are performed at elevated temperatures.
By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the safe and effective use of this compound, leading to more robust and reliable scientific outcomes.
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Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone. PubMed Central. [Link]
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A Comparative Performance Analysis: 1,3-Dimethoxybutane Versus Novel Green Ether Solvents in Organic Synthesis
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the choice of solvent is a critical decision that profoundly influences reaction efficiency, scalability, process safety, and environmental impact. The industry's progressive shift towards Green Chemistry principles has catalyzed the search for high-performance, sustainable alternatives to conventional volatile organic solvents.[1][2] This guide provides an in-depth technical comparison of 1,3-dimethoxybutane, a diether solvent, against two prominent novel ether solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).
This analysis moves beyond a simple cataloging of physical properties to explore the causal relationships between solvent structure, performance in a key synthetic application, and overall process viability. The objective is to equip researchers, scientists, and drug development professionals with objective data and field-proven insights to make informed solvent selections that align with both performance and sustainability goals.
Physicochemical Properties: The Foundation of Performance
A solvent's performance is fundamentally dictated by its physical and chemical properties. These parameters determine its utility in specific reaction types, its behavior during work-up and purification, and its safety profile. This compound is a colorless liquid with a characteristic ether-like odor.[3] It is utilized as a solvent and reagent in various chemical reactions, including the production of pharmaceuticals and fragrances.[4] For a meaningful benchmark, we compare its key properties to those of 2-MeTHF, a bio-based solvent derived from renewable resources like corncobs, and CPME, a novel hydrophobic ether known for its stability.[5][6]
Table 1: Comparative Physicochemical Properties of Selected Ether Solvents
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 10143-66-5[7] | 96-47-9[8] | 5614-37-9[5] |
| Molecular Formula | C₆H₁₄O₂[7] | C₅H₁₀O | C₆H₁₂O[8] |
| Molecular Weight ( g/mol ) | 118.17[7] | 86.13 | 100.16[8] |
| Boiling Point (°C) | 116.8–119[4][9] | 80[6] | 106[8] |
| Density (g/cm³ at 20°C) | ~0.84[4] | 0.86[8] | ~0.86[5] |
| Flash Point (°C) | 13.8[4] | -11 | -1 |
| LogP (Predicted) | 0.49 - 0.7[4][7] | 1.1 | 1.6 |
| Source/Origin | Petroleum-derived | Primarily Bio-based[5] | Petroleum-derived |
Expert Insights:
-
Boiling Point: The higher boiling point of this compound and CPME compared to 2-MeTHF allows for a broader operational temperature range, which can be advantageous for accelerating sluggish reactions.[6]
-
Hydrophobicity (LogP): CPME's higher LogP value indicates greater hydrophobicity. This property is highly beneficial during aqueous work-ups, leading to cleaner phase separations and potentially reducing the formation of emulsions.[5]
-
Source: 2-MeTHF stands out as a bio-based solvent, offering a significant advantage in reducing the carbon footprint of a chemical process and aligning with corporate sustainability mandates.[5][6]
Performance Benchmark: The Grignard Reaction
To provide a tangible measure of performance, we will benchmark these solvents in one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis: the Grignard reaction. Grignard reagents (RMgX) are potent nucleophiles and strong bases that require an aprotic, coordinating solvent for their formation and reactivity.[10] The ether solvent plays a crucial role by solubilizing the organomagnesium species and coordinating to the magnesium center, which is essential for stabilizing the reagent.[11]
Hypothetical Benchmark Reaction: Synthesis of Diphenylmethanol
We will evaluate the performance of each solvent in the reaction of phenylmagnesium bromide with benzaldehyde to yield diphenylmethanol.
Table 2: Hypothetical Performance Data in Grignard Synthesis of Diphenylmethanol
| Solvent | Reaction Time (h) | Reaction Temp (°C) | Yield (%) | Key Observations |
| This compound | 3 | 25 (Room Temp) | 88 | Homogeneous reaction. Standard aqueous work-up. |
| 2-MeTHF | 3 | 25 (Room Temp) | 92 | Homogeneous reaction. Clean phase separation during work-up. |
| CPME | 3 | 25 (Room Temp) | 94 | Homogeneous reaction. Very sharp and fast phase separation. |
Analysis of Performance Data
The hypothetical data suggest that all three ethers are competent solvents for this Grignard addition. The subtle variations in yield can be attributed to the specific coordination sphere around the magnesium atom and the solvent's ability to promote the desired reaction pathway. CPME's superior performance in this model, particularly regarding work-up efficiency, is consistent with claims of it being a high-performance alternative to traditional ethers like THF.[5] 2-MeTHF also shows excellent performance and offers the added benefit of being derived from renewable feedstocks.[12]
Experimental Protocol: Grignard Synthesis of Diphenylmethanol
To ensure scientific integrity and reproducibility, the following detailed protocol outlines a self-validating system for benchmarking solvent performance in the chosen Grignard reaction.
Objective: To synthesize diphenylmethanol via the Grignard reaction of phenylmagnesium bromide and benzaldehyde, comparing the efficacy of this compound, 2-MeTHF, and CPME as the reaction solvent.
Methodology:
-
Apparatus Setup: A 250 mL three-necked, round-bottom flask, equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Grignard Reagent Preparation:
-
Magnesium turnings (2.67 g, 110 mmol) are placed in the flask.
-
Anhydrous solvent (this compound, 2-MeTHF, or CPME; 50 mL) is added via cannula.
-
Bromobenzene (10.5 mL, 100 mmol) is dissolved in 30 mL of the corresponding anhydrous solvent and added to the dropping funnel.
-
Approximately 5 mL of the bromobenzene solution is added to the magnesium suspension to initiate the reaction. Initiation is confirmed by gentle bubbling and heat evolution.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
Benzaldehyde (9.1 mL, 90 mmol), dissolved in 20 mL of the corresponding anhydrous solvent, is added dropwise from the dropping funnel over 30 minutes.
-
After addition, the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
-
Reaction Monitoring & Quenching:
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Upon completion, the reaction is carefully quenched by slow, dropwise addition of 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.
-
-
Work-up and Purification:
-
The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted twice with 50 mL portions of ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Analysis and Characterization: The crude product is purified by flash column chromatography on silica gel to yield pure diphenylmethanol. The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity, and the final mass is recorded to calculate the percentage yield.
Experimental Workflow Diagram
Caption: General workflow for the benchmark Grignard reaction.
Safety and Environmental Profile
A holistic comparison must extend to the safety and environmental, social, and governance (ESG) aspects of solvent use. Peroxide formation is a significant safety hazard associated with ether solvents, while toxicity and biodegradability are key environmental concerns.
Table 3: Comparative Safety and Environmental Profiles
| Parameter | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Source | Petroleum | Bio-based[5] | Petroleum |
| Toxicity | Moderately toxic by ingestion, skin irritant[4] | Irritant, potential for irreversible effects[6] | Irritant |
| Peroxide Formation | Expected to form peroxides | Lower tendency than THF[6] | Significantly resists peroxide formation[5] |
| Biodegradability | Data not readily available | Inherently biodegradable[6] | Data not readily available |
Expert Insights:
-
Peroxide Formation: CPME's structural resistance to peroxide formation is a major safety advantage, reducing the need for frequent testing and the risk of violent decomposition, a known hazard for ethers like THF and potentially this compound.[5]
-
Sustainability: 2-MeTHF's derivation from biomass and its inherent biodegradability make it a leading choice for developing environmentally benign processes.[6]
Logical Framework for Solvent Selection
The selection of an optimal solvent is a multi-parameter decision. The following diagram illustrates the logical relationship between desired process outcomes and the key solvent properties discussed in this guide.
Caption: Key solvent properties and their impact on process outcomes.
Conclusion and Recommendations
This comparative guide demonstrates that while this compound is a functional ether solvent, novel alternatives like 2-MeTHF and CPME offer significant advantages in critical areas.
-
2-Methyltetrahydrofuran (2-MeTHF) is the premier choice when the primary driver is sustainability . Its bio-based origin, good performance, and favorable work-up characteristics make it a powerful tool for greening chemical synthesis.[5][6]
-
Cyclopentyl Methyl Ether (CPME) excels in process safety and robustness . Its exceptional resistance to peroxide formation and its hydrophobicity, which simplifies purifications, make it an ideal solvent for large-scale industrial applications where safety and efficiency are paramount.[5]
-
This compound remains a viable option, particularly where its specific boiling point or solvency properties are required. However, it lacks the distinct environmental and safety advantages offered by 2-MeTHF and CPME.
Ultimately, the optimal solvent is context-dependent. Researchers and process chemists are encouraged to consider the entire lifecycle and process goals—from reaction performance to environmental impact and worker safety—when making their selection. The evidence strongly suggests that for a wide range of applications, particularly those involving organometallic reagents, 2-MeTHF and CPME represent the future of safer, more sustainable, and highly efficient chemical synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Dimethoxybutane
For researchers and professionals in the fast-paced world of drug development and scientific discovery, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,3-Dimethoxybutane (CAS No. 10143-66-5), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Chemical Profile of this compound
Before delving into disposal procedures, a thorough understanding of the chemical's properties is paramount. This knowledge informs every subsequent step, from handling precautions to the final disposal method.
This compound is a colorless liquid with a fruity odor, often utilized as a solvent or reagent in organic synthesis.[1] Its key characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10143-66-5 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [2] |
| Molecular Weight | 118.17 g/mol | [2] |
| Flash Point | 13.8°C | [1] |
| Boiling Point | 118-119°C | [2] |
| Density | 0.84 g/cm³ | [1] |
| Vapor Pressure | 21.3 mmHg at 25°C | [1] |
The most critical property for disposal considerations is its low flash point of 13.8°C , which classifies it as a flammable liquid . This dictates that the primary disposal route will involve controlled incineration to prevent the risk of fire or explosion.[3][4]
Immediate Safety Protocols: The First Line of Defense
Safe disposal begins with safe handling. The following protocols are essential when working with and preparing this compound for disposal.
Personal Protective Equipment (PPE)
Given that this compound is a mild skin irritant and moderately toxic by ingestion, appropriate PPE is non-negotiable.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[5]
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[5]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[5]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.
-
Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully collect the absorbed material and place it into a designated, properly labeled container for hazardous waste.[4]
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to these guidelines is a matter of both safety and legal compliance.
Caption: Disposal Workflow for this compound
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify any this compound that is no longer needed, is contaminated, or has expired.
-
Segregate Incompatibles: As an ether, this compound should be stored and disposed of separately from strong oxidizing agents to prevent violent reactions.[3]
Step 2: Containerization
-
Choose the Right Container: Use a container that is chemically compatible with this compound. Glass or polyethylene containers are generally suitable. The container must have a secure, leak-proof lid.
-
Do Not Mix Wastes: Never mix this compound with other chemical wastes in the same container unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
Step 3: Labeling
Proper labeling is a cornerstone of safe chemical waste management. The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Flammable Liquid")
Step 4: Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat, sparks, and open flames.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6] The high flammability and potential environmental impact necessitate professional disposal.
-
Engage a Licensed Waste Disposal Service: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. Follow your internal procedures to schedule a pickup.
-
Recommended Disposal Method: The standard and safest method for disposing of flammable organic solvents like this compound is through incineration in a chemical incinerator equipped with an afterburner and scrubber .[4][7] This ensures the complete destruction of the chemical in an environmentally sound manner.
Step 6: Documentation
Maintain meticulous records of all hazardous waste generated and disposed of. This includes the date of disposal, the quantity of waste, and the manifest provided by the disposal company. This documentation is crucial for regulatory compliance.
Special Considerations for Ethers: The Peroxide Hazard
-
Date Containers: Mark the date of receipt and the date of opening on all containers of this compound.
-
Monitor for Peroxides: If the chemical has been stored for an extended period (typically over a year), it should be tested for the presence of peroxides before use or disposal. If peroxides are detected, consult your EHS office immediately for specialized disposal procedures.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the chemical's properties, adhering to strict safety protocols, and following a systematic disposal workflow, researchers can ensure that the lifecycle of this chemical concludes responsibly.
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Navigating the Unseen: A Comprehensive Guide to Safely Handling 1,3-Dimethoxybutane
For the modern researcher, pushing the boundaries of science and drug development requires not only intellectual rigor but also an unwavering commitment to safety. 1,3-Dimethoxybutane, a versatile diether solvent, is a valuable tool in many synthetic pathways. However, its potential hazards, particularly its flammability and propensity for peroxide formation, demand a meticulous and informed approach to its handling. This guide moves beyond mere procedural lists to provide a deep, experience-driven understanding of how to work safely with this chemical, ensuring the integrity of your research and the well-being of your team.
Understanding the Core Risks: More Than Just a Solvent
This compound is a flammable liquid that can cause skin and eye irritation.[1][2] Inhalation of its vapors may also lead to respiratory irritation.[1][2] The primary acute risks are associated with its flammability. However, a more insidious and potentially catastrophic hazard lies in its nature as an ether: the formation of explosive peroxides upon exposure to air and light.[3][4][5][6] These peroxides can detonate with extreme violence when subjected to heat, friction, or mechanical shock.[3][6] Therefore, our safety protocols are designed to mitigate both the immediate fire risk and the latent explosive hazard.
Your First Line of Defense: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a matter of simple box-checking; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound, with the understanding that specific experimental conditions may necessitate enhanced protection.
| Protection Type | Specification | Standard | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[7] | Protects against splashes of this compound, which can cause serious eye irritation.[1][2] A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, consider polyvinyl alcohol (PVA) or Viton™ gloves. | EU Directive 89/686/EEC and standard EN 374.[8] | Prevents skin contact, which can cause irritation.[1][2] The choice of glove material is critical; always consult the manufacturer's compatibility chart for breakthrough times.[9][10][11] |
| Body Protection | Fire/flame-resistant and impervious laboratory coat. | N/A | Protects skin from splashes and prevents clothing from becoming a source of fuel in case of a fire.[7] |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges. | NIOSH (US) or EN 14387 (EU) approved.[12] | Required when working outside of a certified chemical fume hood, during spill cleanup, or when engineering controls are insufficient to maintain exposure below permissible limits. |
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount. The following steps provide a framework for the safe handling of this compound, from receipt to use.
1. Receiving and Storage: The First Critical Control Point
-
Inspect upon arrival: Check for any damage to the container. Do not accept leaking containers.
-
Date and label: Immediately upon receipt, write the date on the container. Once opened, write the opening date as well.[3] This is crucial for tracking the age of the chemical and mitigating the risk of peroxide formation.
-
Store appropriately: Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1] It should be kept in a designated flammable liquids storage cabinet.[4]
-
Light sensitivity: Store in a tightly sealed, light-resistant container to inhibit peroxide formation.[3][5]
2. Prudent Handling in the Laboratory
-
Work in a ventilated area: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]
-
Eliminate ignition sources: Ensure that the work area is free of open flames, hot plates, and other potential ignition sources.[2][4] Use only intrinsically safe electrical equipment.
-
Grounding and bonding: When transferring larger quantities of this compound, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[4]
-
Use compatible materials: Avoid contact with strong oxidizing agents, as this can lead to a violent reaction.[1]
-
Minimize quantities: Only bring the amount of this compound needed for the immediate procedure into the work area.[4]
3. The Peroxide Menace: A Protocol for Prevention and Detection
-
Monitor storage time: Ethers like this compound should not be stored for extended periods, especially after being opened. A general guideline is to test for peroxides after three months of being opened if not used regularly, and to dispose of the chemical after 12 months, regardless of use.[6]
-
Visual inspection: Before each use, visually inspect the container for the presence of crystals, discoloration, or a viscous layer, which may indicate peroxide formation.[3] If any of these are observed, do not move or open the container. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Peroxide testing: For older containers or if there is any suspicion of peroxide formation, test for peroxides using commercially available test strips. This should be done before any distillation or concentration step.
Emergency Preparedness: Spill and Exposure Response
Spill Response: A Calm and Calculated Approach
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Control Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any equipment that could create a spark.[12]
-
Ventilate: Increase ventilation in the area, for example, by ensuring the fume hood is operating at maximum capacity.[13]
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator with organic vapor cartridges, chemical-resistant gloves, and safety goggles.[12]
-
Contain and Absorb: For small spills, use a spill kit with absorbent pads or other non-combustible absorbent material to contain and absorb the liquid.[13][14] Do not use combustible materials like paper towels.[14]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[14][15]
-
Decontaminate: Clean the spill area with soap and water.[14]
-
For large spills, or if you are unsure, evacuate the area and call your institution's emergency response team.
Exposure Response: Immediate and Decisive Action
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
End of Lifecycle: A Responsible Disposal Plan
Improper disposal of this compound and its contaminated materials can have serious environmental and safety consequences. A clear and compliant disposal plan is essential.
1. Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a dedicated, clearly labeled hazardous waste container.[1]
-
Compatibility: Do not mix this compound waste with other incompatible waste streams, particularly oxidizers.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept closed except when adding waste.[16]
2. Labeling and Storage of Waste
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]
-
Secure Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic, pending pickup by your institution's EHS department.
3. Arranging for Disposal
-
Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[12] Your institution's EHS department will coordinate this.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal.
Visualizing the Disposal Workflow
The following diagram outlines the necessary steps for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound Waste.
By internalizing the principles and adhering to the protocols outlined in this guide, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
